molecular formula C10H13N3O2 B1303619 2-Piperazin-1-ylnicotinic acid CAS No. 374063-94-2

2-Piperazin-1-ylnicotinic acid

Cat. No.: B1303619
CAS No.: 374063-94-2
M. Wt: 207.23 g/mol
InChI Key: BCDHEUBISMKPOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Piperazin-1-ylnicotinic acid is a useful research compound. Its molecular formula is C10H13N3O2 and its molecular weight is 207.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-piperazin-1-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-10(15)8-2-1-3-12-9(8)13-6-4-11-5-7-13/h1-3,11H,4-7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCDHEUBISMKPOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377979
Record name 2-Piperazin-1-ylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

374063-94-2
Record name 2-(1-Piperazinyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374063-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Piperazin-1-ylnicotinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Derivatives of 2-piperazin-1-ylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2-piperazin-1-ylnicotinic acid and its derivatives, compounds of significant interest in medicinal chemistry. The document details the core synthetic methodologies, experimental protocols, and explores the potential biological activities and signaling pathways associated with this class of molecules. Quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.

Core Synthesis of this compound

The principal synthetic route to this compound involves a nucleophilic aromatic substitution reaction. The key starting materials for this synthesis are 2-chloronicotinic acid and piperazine. The chlorine atom at the 2-position of the pyridine ring is susceptible to displacement by a nucleophile, in this case, the secondary amine of the piperazine ring.

A general reaction scheme for this synthesis is presented below:

Synthesis_Overview 2-Chloronicotinic Acid 2-Chloronicotinic Acid This compound This compound 2-Chloronicotinic Acid->this compound Nucleophilic Aromatic Substitution Piperazine Piperazine Piperazine->this compound

Figure 1: General synthetic scheme for this compound.
Synthesis of the Precursor: 2-Chloronicotinic Acid

The availability of the starting material, 2-chloronicotinic acid, is crucial. It can be synthesized from nicotinic acid through a two-step process involving N-oxidation followed by chlorination.

Experimental Protocol: Synthesis of 2-Chloronicotinic Acid [1][2]

  • N-Oxidation of Nicotinic Acid: Nicotinic acid is oxidized using an oxidizing agent such as hydrogen peroxide (H₂O₂) to form nicotinic acid-N-oxide.

  • Chlorination: The resulting nicotinic acid-N-oxide is then chlorinated. A common method involves suspending the N-oxide in phosphorus oxychloride (POCl₃) and adding triethylamine dropwise at room temperature. The reaction mixture is then heated, typically at 100-110°C, for several hours.

  • Work-up and Isolation: After the reaction, excess POCl₃ is removed by distillation under vacuum. The residue, containing 2-chloronicotinic acid chloride, is then carefully hydrolyzed by adding it to water. The pH is adjusted to 2.0-2.5 with a dilute base to precipitate the 2-chloronicotinic acid. The product can be collected by filtration and may be further purified by recrystallization.

Precursor Synthesis StepReagentsTypical ConditionsTypical Yield
N-OxidationNicotinic acid, H₂O₂VariesHigh
Chlorination & HydrolysisNicotinic acid-N-oxide, POCl₃, TriethylamineReflux (100-110°C), then hydrolysis65-87.5%[1][2]

Table 1: Summary of the synthesis of the precursor, 2-chloronicotinic acid.

Detailed Experimental Protocol for Synthesis of a this compound Analog

Experimental Protocol: Synthesis of 2-Morpholinonicotinic Acid (Analogous Procedure) [3]

  • Esterification of 2-Chloronicotinic Acid: 2-chloronicotinic acid is first converted to its methyl ester to protect the carboxylic acid functionality. This can be achieved by reacting it with methanol in the presence of an acid catalyst or by using a reagent like thionyl chloride followed by methanol.

  • Nucleophilic Substitution: The methyl 2-chloronicotinate is then reacted with morpholine (in the case of the target compound, this would be piperazine). The reaction is typically carried out in a suitable solvent, and heating may be required to drive the reaction to completion.

  • Hydrolysis: The final step is the hydrolysis of the methyl ester to yield the desired carboxylic acid. This is usually achieved by treating the ester with an aqueous acid or base.

The overall yield for the three-step synthesis of 2-morpholinonicotinic acid was reported to be 93%.[3]

Experimental_Workflow cluster_0 Synthesis of this compound Start 2-Chloronicotinic Acid Esterification Esterification (e.g., CH3OH, H+) Start->Esterification Intermediate Methyl 2-chloronicotinate Esterification->Intermediate Substitution Nucleophilic Substitution (Piperazine) Intermediate->Substitution Ester_Product Methyl 2-(piperazin-1-yl)nicotinate Substitution->Ester_Product Hydrolysis Hydrolysis (e.g., HCl, H2O) Ester_Product->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Figure 2: Experimental workflow for the synthesis of this compound.

Synthesis of this compound Derivatives

The core structure of this compound offers multiple points for derivatization, allowing for the exploration of structure-activity relationships (SAR). The most common derivatization strategies involve modifications at the N-4 position of the piperazine ring and transformations of the carboxylic acid group.

N-4 Substituted Derivatives

The secondary amine at the N-4 position of the piperazine ring is a versatile handle for introducing a wide range of substituents. This can be achieved through various reactions such as alkylation, acylation, and reductive amination.

Table 2: Synthesis of N-4 Substituted Derivatives.

Reaction TypeReagents and ConditionsProduct Type
N-AlkylationAlkyl halide (e.g., R-Br), Base (e.g., K₂CO₃), Solvent (e.g., DMF)N-Alkyl-2-(piperazin-1-yl)nicotinic acid derivatives
N-AcylationAcyl chloride (e.g., R-COCl) or anhydride, Base (e.g., Triethylamine)N-Acyl-2-(piperazin-1-yl)nicotinic acid derivatives
Reductive AminationAldehyde or Ketone (R'R''C=O), Reducing agent (e.g., NaBH(OAc)₃)N-Alkyl-2-(piperazin-1-yl)nicotinic acid derivatives
Carboxylic Acid Derivatives

The carboxylic acid group of this compound can be converted into various functional groups, such as esters and amides, to modulate the physicochemical properties and biological activity of the molecule.

Table 3: Synthesis of Carboxylic Acid Derivatives.

Reaction TypeReagents and ConditionsProduct Type
EsterificationAlcohol (R-OH), Acid catalyst (e.g., H₂SO₄)Ester derivatives
Amide FormationAmine (R'R''NH), Coupling agent (e.g., DCC, EDC)Amide derivatives

Biological Activity and Potential Signaling Pathways

Derivatives of both piperazine and nicotinic acid are known to exhibit a wide range of biological activities. While specific studies on this compound are limited, the activities of related compounds suggest potential therapeutic applications.

Table 4: Reported Biological Activities of Related Piperazine and Nicotinic Acid Derivatives.

Compound ClassBiological ActivityReferences
Piperazine derivativesAntimicrobial, Anticancer, Antiviral, Anti-inflammatory, Anthelmintic[4][5]
Nicotinic acid derivativesAnti-inflammatory, Antioxidant, Anticancer, Antimicrobial[6][7]
2-Piperazinyl quinoxaline derivativesAnticancer (potent anti-proliferative agents)[8][9]
Phenylpiperazine derivativesAnticancer (Topoisomerase II inhibitors)[10]
Potential Signaling Pathways

Niacin (nicotinic acid) is known to exert some of its biological effects through the activation of the hydroxyl-carboxylic acid receptor 2 (HCA₂), a G-protein coupled receptor.[11] Activation of HCA₂ can trigger downstream signaling cascades, including the PI3K/Akt pathway, which is involved in cell survival, growth, and proliferation.[11][12] It is plausible that this compound and its derivatives could also modulate this pathway.

Furthermore, the piperazine moiety is a common scaffold in drugs targeting the central nervous system, often interacting with various neurotransmitter receptors.

Signaling_Pathway Ligand 2-piperazin-1-ylnicotinic Acid Derivative Receptor HCA2 Receptor Ligand->Receptor Binds to G_Protein Gi Protein Activation Receptor->G_Protein PI3K PI3K Activation G_Protein->PI3K Akt Akt Phosphorylation PI3K->Akt Cellular_Response Cellular Responses (Survival, Proliferation, etc.) Akt->Cellular_Response

Figure 3: A potential signaling pathway for this compound derivatives.

Conclusion

The synthesis of this compound and its derivatives presents a promising avenue for the discovery of novel therapeutic agents. The core structure is readily accessible through nucleophilic aromatic substitution, and the multiple points of derivatization allow for extensive exploration of structure-activity relationships. The known biological activities of related piperazine and nicotinic acid compounds, coupled with potential interactions with key signaling pathways such as the HCA₂-mediated PI3K/Akt cascade, provide a strong rationale for the continued investigation of this compound class in drug development programs. Further research is warranted to fully elucidate the therapeutic potential and mechanisms of action of these versatile molecules.

References

An In-depth Technical Guide to the Chemical and Physical Properties of 2-piperazin-1-ylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of 2-piperazin-1-ylnicotinic acid. Due to the limited availability of direct experimental data for this specific compound, this document also incorporates data from structurally related molecules and computational predictions to offer a thorough profile. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering insights into its structure, properties, potential synthesis, and analysis, alongside its putative biological significance based on the activities of analogous compounds. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided. Furthermore, logical relationships and experimental workflows are visualized using the DOT language.

Chemical and Physical Properties

This compound, with the CAS number 374063-94-2, is a heterocyclic compound incorporating both a piperazine and a pyridine-3-carboxylic acid moiety. Its chemical structure suggests a molecule with diverse potential interactions and applications in medicinal chemistry.

Chemical Structure and Identifiers
PropertyValue
IUPAC Name 2-(1-piperazinyl)nicotinic acid
CAS Number 374063-94-2
Molecular Formula C₁₀H₁₃N₃O₂
Molecular Weight 207.23 g/mol
InChI Key BCDHEUBISMKPOQ-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1)C2=NC=CC=C2C(=O)O
Physicochemical Properties
PropertyEstimated/Predicted ValueBasis for Estimation
Melting Point (°C) >200 (with decomposition)Carboxylic acids and piperazine salts often have high melting points and can decompose upon heating.
Boiling Point (°C) Not availableLikely to decompose before boiling at atmospheric pressure.
Solubility Soluble in water, especially at acidic or basic pH. Soluble in polar organic solvents like DMSO and DMF.The presence of the carboxylic acid and the basic nitrogen atoms of the piperazine ring suggest amphoteric behavior and water solubility. The solubility of piperazine itself is high in water.[1]
pKa₁ (Piperazine N-H) ~5-6Based on the pKa of piperazine (pKa₁ = 5.35).[2]
pKa₂ (Piperazine N) ~9-10Based on the pKa of piperazine (pKa₂ = 9.73).[2]
pKa₃ (Carboxylic Acid) ~3-4Typical pKa range for a carboxylic acid on a pyridine ring.

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the nucleophilic aromatic substitution of a halogenated nicotinic acid derivative with piperazine. A general protocol is outlined below, which may require optimization for specific substrates and reaction conditions.

Reaction: Nucleophilic aromatic substitution of 2-chloronicotinic acid with piperazine.

Materials:

  • 2-chloronicotinic acid

  • Piperazine (excess)

  • A high-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))

  • A base (e.g., Potassium carbonate or Triethylamine)

  • Hydrochloric acid (for workup)

  • Ethyl acetate (for extraction)

  • Magnesium sulfate or Sodium sulfate (for drying)

Procedure:

  • In a round-bottom flask, dissolve 2-chloronicotinic acid and a 3-5 fold molar excess of piperazine in the chosen high-boiling point solvent.

  • Add a suitable base (e.g., 2-3 equivalents of K₂CO₃) to the mixture.

  • Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and acidify with hydrochloric acid to a pH of approximately 2-3. This will protonate the product and any unreacted piperazine.

  • Wash the aqueous layer with ethyl acetate to remove any non-polar impurities.

  • Adjust the pH of the aqueous layer to the isoelectric point of the product (estimated to be around pH 7-8) to precipitate the this compound.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Synthesis_Workflow Reactants 2-chloronicotinic acid + Piperazine (excess) + Base (K2CO3) + Solvent (DMF) Reaction Heat (100-150 °C) Nucleophilic Aromatic Substitution Reactants->Reaction Workup Cool to RT Add Water Acidify (HCl) Reaction->Workup Extraction Wash with Ethyl Acetate Workup->Extraction Precipitation Adjust pH to Isoelectric Point Extraction->Precipitation Purification Filter Wash with Water Dry Recrystallize Precipitation->Purification Product This compound Purification->Product GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein (α, β, γ subunits) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Ligand This compound (Potential Ligand) Ligand->GPCR Binds to Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Downstream_Kinase Downstream Kinase (e.g., PKA) Second_Messenger->Downstream_Kinase Activates Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylates targets leading to

References

An In-depth Technical Guide to the Spectroscopic Characterization of 2-piperazin-1-ylnicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for 2-piperazin-1-ylnicotinic acid. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
Pyridine H-47.8 - 8.0dd~7-8, ~1-2Coupled to H-5 and H-6.
Pyridine H-57.0 - 7.2dd~7-8, ~4-5Coupled to H-4 and H-6.
Pyridine H-68.2 - 8.4dd~4-5, ~1-2Coupled to H-4 and H-5.
Piperazine H-2', H-6'3.8 - 4.0t~5-6Adjacent to the nicotinic acid ring.
Piperazine H-3', H-5'3.0 - 3.2t~5-6Adjacent to the NH group.
Piperazine NH1.5 - 3.0br s-Broad singlet, exchangeable with D₂O.
Carboxylic Acid OH10.0 - 13.0br s-Very broad singlet, exchangeable with D₂O.

dd = doublet of doublets, t = triplet, br s = broad singlet

Table 2: Predicted ¹³C NMR Spectral Data

CarbonPredicted Chemical Shift (δ, ppm)Notes
Pyridine C-2155 - 160Attached to the piperazine nitrogen.
Pyridine C-3120 - 125Attached to the carboxylic acid group.
Pyridine C-4138 - 142
Pyridine C-5118 - 122
Pyridine C-6150 - 155
Piperazine C-2', C-6'45 - 50
Piperazine C-3', C-5'43 - 48
Carboxylic Acid C=O165 - 175

Table 3: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
O-H (Carboxylic Acid)2500 - 3300BroadVery broad due to hydrogen bonding.[1][2][3][4]
N-H (Piperazine)3200 - 3500Medium
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 3000Medium
C=O (Carboxylic Acid)1700 - 1730Strong[1][3][4]
C=C, C=N (Aromatic Ring)1450 - 1600Medium-Strong
C-N Stretching1200 - 1350Medium
C-O Stretching1210 - 1320Strong[1][4]

Table 4: Predicted Mass Spectrometry Data

Ionm/z (amu)Notes
[M+H]⁺208.09Molecular ion peak in positive ion mode ESI-MS.
[M-H]⁻206.08Molecular ion peak in negative ion mode ESI-MS.
[M-COOH]⁺163.10Loss of the carboxylic acid group.[5][6]
C₅H₄N₂⁺93.04Fragmentation of the piperazine ring.

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the sample.

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids and amines.

    • Transfer the solution to a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample and solvent.

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the resulting spectra.

    • Reference the spectra to the residual solvent peak.

    • Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants.

2. Infrared (IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquisition:

    • Record a background spectrum of the empty ATR accessory.

    • Record the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.

  • Data Processing:

    • The software automatically ratios the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecule.

  • Instrumentation: A mass spectrometer, typically with an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

    • A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.

  • Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Acquire mass spectra in both positive and negative ion modes.

    • Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas temperature, and flow rate) to maximize the signal of the molecular ion.

  • Data Processing:

    • Analyze the resulting mass spectra to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).

    • Examine the fragmentation pattern to gain structural information. High-resolution mass spectrometry can be used to determine the elemental composition of the parent ion and its fragments.

Mandatory Visualization

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a novel chemical entity like this compound.

Spectroscopic_Analysis_Workflow start Start: Synthesized Compound purification Purification (e.g., Crystallization, Chromatography) start->purification ms_analysis Mass Spectrometry (MS) - Molecular Weight - Elemental Composition purification->ms_analysis Purity Check ir_analysis Infrared (IR) Spectroscopy - Functional Group Identification purification->ir_analysis nmr_analysis NMR Spectroscopy - 1H, 13C, 2D NMR - Structural Elucidation purification->nmr_analysis data_integration Data Integration & Analysis ms_analysis->data_integration ir_analysis->data_integration nmr_analysis->data_integration structure_confirmation Structure Confirmation data_integration->structure_confirmation structure_confirmation->purification Requires Further Purification/ Re-synthesis report Final Report & Data Archiving structure_confirmation->report Confirmed

Caption: Workflow for Spectroscopic Analysis of a Novel Compound.

References

Crystal Structure Analysis of 2-piperazin-1-ylnicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystal structure analysis of 2-piperazin-1-ylnicotinic acid, a heterocyclic compound of interest in medicinal chemistry. While a definitive crystal structure for this specific molecule is not publicly available, this document extrapolates from the analysis of closely related nicotinic acid and piperazine derivatives to propose a robust methodology for its synthesis, characterization, and structural elucidation. This guide details experimental protocols for synthesis, crystallization, and X-ray diffraction analysis. Furthermore, it presents potential biological activities and associated signaling pathways based on the known pharmacology of similar molecular scaffolds. All quantitative data is summarized for clarity, and key experimental workflows are visualized using Graphviz diagrams.

Introduction

Nicotinic acid (niacin or vitamin B3) and its derivatives are vital in various biological processes and serve as precursors for important coenzymes.[1] The incorporation of a piperazine moiety, a common pharmacophore in drug discovery, into the nicotinic acid scaffold is a promising strategy for developing novel therapeutic agents. Piperazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, and neuroprotective properties.[2][3] The precise three-dimensional arrangement of atoms within a crystal lattice, determined through single-crystal X-ray diffraction, is paramount for understanding its physicochemical properties, guiding drug design, and establishing structure-activity relationships (SAR).

This guide outlines the necessary steps to perform a complete crystal structure analysis of this compound, from synthesis to final structural determination.

Synthesis and Crystallization

The synthesis of this compound can be achieved through a nucleophilic aromatic substitution reaction. A plausible synthetic route is outlined below.

Proposed Synthetic Pathway

A common method for the synthesis of similar compounds involves the reaction of a halo-substituted nicotinic acid with piperazine.[4]

dot

Synthetic Pathway 2-chloronicotinic_acid 2-chloronicotinic acid reaction Nucleophilic Aromatic Substitution 2-chloronicotinic_acid->reaction piperazine piperazine piperazine->reaction product This compound reaction->product

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis
  • Reaction Setup: In a round-bottom flask, dissolve 2-chloronicotinic acid in a suitable solvent such as dimethylformamide (DMF).

  • Addition of Reagents: Add an excess of piperazine to the solution. The excess piperazine acts as both a reactant and a base to neutralize the HCl formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture under reflux for several hours. Monitor the progress of the reaction using thin-layer chromatography (TLC).[5]

  • Work-up: After completion, cool the reaction mixture and pour it into cold water. The product may precipitate out of the solution.

  • Purification: Collect the crude product by filtration and purify it by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain single crystals suitable for X-ray diffraction.[5]

Experimental Protocol: Crystallization

Slow evaporation of a saturated solution of the purified compound is a common and effective method for growing high-quality single crystals.

  • Solvent Selection: Test the solubility of the purified compound in various solvents to find one in which it is moderately soluble.

  • Solution Preparation: Prepare a saturated solution of the compound in the chosen solvent by gentle heating.

  • Crystal Growth: Filter the hot solution to remove any insoluble impurities and allow the filtrate to cool slowly to room temperature. Cover the container with a perforated lid to allow for slow evaporation of the solvent.

  • Crystal Harvesting: Once crystals of suitable size and quality have formed, carefully harvest them from the mother liquor.

Crystal Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

dot

X-ray_Crystallography_Workflow cluster_data_collection Data Collection cluster_structure_solution Structure Solution and Refinement crystal_selection Single Crystal Selection mounting Crystal Mounting crystal_selection->mounting diffractometer X-ray Diffractometer mounting->diffractometer data_collection Diffraction Data Collection diffractometer->data_collection unit_cell Unit Cell Determination data_collection->unit_cell space_group Space Group Determination unit_cell->space_group structure_solution Structure Solution (e.g., Direct Methods) space_group->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement final_structure Final Crystal Structure structure_refinement->final_structure Validation and Analysis

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: X-ray Diffraction
  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is collected by rotating the crystal in a beam of monochromatic X-rays and recording the diffraction pattern.[5][6]

  • Data Processing: The collected data is processed to determine the unit cell dimensions and space group.[7]

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and anisotropic displacement parameters.[6]

Expected Crystallographic Data

Based on the crystal structures of similar piperazine and nicotinic acid derivatives, the following crystallographic parameters can be anticipated.[5][6][8][9][10]

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c, C2/c, or Pbca
a (Å)10 - 15
b (Å)5 - 10
c (Å)15 - 25
β (°)90 - 110 (for monoclinic)
V (ų)1000 - 2000
Z4
Hydrogen BondingIntermolecular N-H···O and O-H···N interactions expected

Note: These are predicted values based on related structures and the actual values will need to be determined experimentally.

Spectroscopic and Analytical Characterization

In addition to X-ray crystallography, a combination of spectroscopic techniques is essential for the complete characterization of this compound.

Analytical Data Summary
TechniqueExpected Observations
¹H NMR Signals corresponding to the protons of the nicotinic acid ring, the piperazine ring, and the carboxylic acid proton. Chemical shifts and coupling constants will confirm the connectivity.[11]
¹³C NMR Resonances for all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the aromatic and piperazine rings.[11]
FT-IR (cm⁻¹) Characteristic absorption bands for O-H (broad, ~3000 cm⁻¹), N-H (~3300 cm⁻¹), C=O (~1700 cm⁻¹), and C=C/C=N (~1600-1400 cm⁻¹) stretching vibrations.[11]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (207.23 g/mol ).[11] Fragmentation patterns can provide further structural information.
Elemental Analysis The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the calculated values for the molecular formula C₁₀H₁₃N₃O₂.[11]

Potential Biological Activity and Signaling Pathways

Derivatives of nicotinic acid and piperazine have been reported to possess a variety of biological activities.[4][12][13][14] It is plausible that this compound could exhibit similar properties, potentially acting as an antimicrobial or anticancer agent.

Postulated Signaling Pathway: Anticancer Activity

Some piperazine derivatives have been shown to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the Ras-Raf-MEK-ERK pathway.[3]

dot

Anticancer_Signaling_Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase growth_factor->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation and Survival erk->proliferation inhibitor This compound (Hypothetical Target) inhibitor->ras Inhibition

Caption: Hypothetical inhibition of the Ras-Raf-MEK-ERK pathway.

Conclusion

This technical guide provides a comprehensive framework for the crystal structure analysis of this compound. By following the detailed experimental protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain a definitive crystal structure. This structural information, in conjunction with spectroscopic data and biological evaluation, will be invaluable for understanding the properties of this compound and for the rational design of new therapeutic agents.

References

Initial Biological Screening of 2-Piperazin-1-ylnicotinic Acid and its Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the initial biological screening of compounds based on the 2-piperazin-1-ylnicotinic acid scaffold. The document is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering insights into the synthesis, in vitro and in vivo evaluation, and potential mechanisms of action of this class of compounds. The information presented is collated from various studies and aims to serve as a foundational resource for further investigation and development of these promising molecules.

Anticancer Activity

Derivatives of piperazine have been extensively studied for their potential as anticancer agents. The core structure is a versatile scaffold that allows for modifications to tune the compound's activity against various cancer cell lines.

In Vitro Cytotoxicity

The primary method for assessing the anticancer potential of these compounds is through in vitro cytotoxicity assays against a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a commonly employed colorimetric method to determine cell viability.

A series of novel 4-(benzo[1][2]dioxol-5-ylmethyl) piperazine amide derivatives have been synthesized and evaluated for their cytotoxic effects. One such compound demonstrated promising activity, particularly against the MDA-MB-231 triple-negative breast cancer cell line, with an IC50 value of 11.3 µM[1]. Further investigations revealed that this compound induces apoptosis and blocks the cell cycle at the G0/G1 phase[1].

Similarly, piperazin-2-one derivatives have been synthesized and tested against colon (HT-29) and lung (A549) cancer cell lines.[3] A guanidine derivative, in particular, showed high cytotoxicity with IC50 values less than 2 µM against both cell lines[3]. Alepterolic acid, a natural diterpenoid, was modified with arylformyl piperazinyl derivatives, and one compound, 3n, was found to be most effective against MDA-MB-231 cells with an IC50 value of 5.55±0.56 μM[4]. This compound was shown to induce caspase-dependent apoptosis[4].

Another study on 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives identified compounds 6d, 6e, and 6i as having good activity against Colo-205, MDA-MB 231, and IMR-32 cancer cell lines[5]. Furthermore, derivatives of ciprofloxacin containing a 7-((4-substituted)piperazin-1-yl) moiety have been synthesized and evaluated, with some derivatives showing IC50 values of 10 µM in three or four different cancer cell lines[6].

Table 1: In Vitro Anticancer Activity of Piperazine Derivatives

Compound ClassCell LineIC50 (µM)Reference
4-(benzo[1][2]dioxol-5-ylmethyl) piperazine amideMDA-MB-23111.3[1]
Piperazin-2-one derivative (guanidine)HT-29, A549< 2[3]
Arylformyl piperazinyl derivative of Alepterolic acid (3n)MDA-MB-2315.55 ± 0.56[4]
Ciprofloxacin derivative (2 and 6h)Various10[6]
Experimental Protocols

The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 hours)[5].

  • MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for another few hours to allow for the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Signaling Pathways and Mechanisms

The anticancer activity of these piperazine derivatives often involves the induction of apoptosis and cell cycle arrest.

anticancer_mechanism Compound Piperazine Derivative Cell Cancer Cell (e.g., MDA-MB-231) Compound->Cell Enters Cell CellCycle Cell Cycle Arrest (G0/G1 Phase) Cell->CellCycle Apoptosis Induction of Apoptosis Cell->Apoptosis CellDeath Cell Death CellCycle->CellDeath Caspase Caspase Activation Apoptosis->Caspase Caspase->CellDeath

Caption: Proposed mechanism of anticancer activity for piperazine derivatives.

Antimicrobial and Antifungal Activity

The piperazine scaffold is also a key component in the development of new antimicrobial and antifungal agents, addressing the growing concern of drug-resistant pathogens.

In Vitro Screening

The antimicrobial activity of novel 2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides was evaluated against a panel of bacteria and fungi. Compound 3k emerged as the most potent antibacterial agent, with Listeria monocytogenes being the most sensitive bacterium[7][8]. Notably, compounds 3d, 3g, and 3k were more potent than ampicillin against methicillin-resistant Staphylococcus aureus (MRSA)[7][8]. Compound 3k also exhibited the best antifungal activity, with Trichoderma viride being the most susceptible fungus[7][8].

Another study focused on N,N'-bis(1,3,4-thiadiazole) bearing piperazine moieties. These compounds showed significant antibacterial activity, particularly against Gram-negative bacteria like E. coli[9].

Table 2: In Vitro Antimicrobial and Antifungal Activity

Compound ClassTarget OrganismActivityReference
2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides (3k)Listeria monocytogenesMost potent antibacterial[7][8]
2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides (3d, 3g, 3k)MRSAMore potent than ampicillin[7][8]
2-piperazin-1-yl-N-1,3-thiazol-2-ylacetamides (3k)Trichoderma virideBest antifungal activity[7][8]
N,N'-bis(1,3,4-thiadiazole) piperazinesE. coliSignificant antibacterial activity[9]
Experimental Protocols

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Compound Test Compound (Serial Dilutions) Plate 96-Well Plate (Inoculation) Compound->Plate Microbe Microorganism Suspension Microbe->Plate Incubation Incubation Plate->Incubation Observation Visual Observation of Growth Incubation->Observation MIC MIC Determination Observation->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Central Nervous System (CNS) Activity

Piperazine derivatives have also been investigated for their effects on the central nervous system, particularly as ligands for serotonin receptors.

Receptor Binding Affinity

Isonicotinamide derivatives linked to an arylpiperazine moiety have been evaluated for their affinity to 5-HT1A, 5-HT2A, and 5-HT2C receptors. Several of these compounds displayed high affinity in the nanomolar and subnanomolar range[10]. Specifically, compound 4s was identified as a highly active and selective ligand for the 5-HT1A receptor with a Ki of 0.130 nM[10].

Derivatives of 1,8-naphthyridine-3-carboxylic acid with a 2-(4-substituted piperazin-1-yl) moiety have been synthesized and evaluated as 5-HT3 receptor antagonists. Compound 7a showed the most promising activity with a pA2 value of 7.6[11].

Table 3: Receptor Binding Affinity of Piperazine Derivatives

Compound ClassTarget ReceptorBinding Affinity (Ki or pA2)Reference
Isonicotinamide derivative (4s)5-HT1AKi = 0.130 nM[10]
1,8-naphthyridine-3-carboxylic acid derivative (7a)5-HT3pA2 = 7.6[11]
In Vivo Evaluation

The antidepressant-like activity of the 1,8-naphthyridine-3-carboxylic acid derivatives was assessed using the forced swim test and tail suspension test in mice. Several compounds exhibited significant antidepressant-like activity without affecting locomotor activity[11]. Novel piperazine-2,5-dione derivatives bearing indole analogs also showed clear anti-depressant, anti-inflammatory, and analgesic effects in vivo[12].

Experimental Protocols

The FST is a behavioral test used to screen for antidepressant-like activity.

  • Acclimatization: Mice are individually placed in a cylinder filled with water from which they cannot escape.

  • Pre-test Session: A brief initial exposure (e.g., 15 minutes) is conducted 24 hours before the test.

  • Compound Administration: The test compounds or vehicle are administered to the mice at a specific time before the test session.

  • Test Session: Mice are placed back in the water-filled cylinder for a shorter duration (e.g., 6 minutes). The duration of immobility during the last few minutes of the session is recorded.

  • Data Analysis: A reduction in the duration of immobility is indicative of an antidepressant-like effect.

fst_workflow Start Start Acclimatization Acclimatization of Mice Start->Acclimatization PreTest Pre-test Session (Day 1) Acclimatization->PreTest Treatment Compound/Vehicle Administration (Day 2) PreTest->Treatment Test Test Session (Day 2) Treatment->Test Record Record Immobility Duration Test->Record Analysis Data Analysis Record->Analysis Result Antidepressant-like Effect? Analysis->Result End End Result->End

Caption: Experimental workflow for the Forced Swim Test (FST).

Conclusion

The initial biological screening of compounds derived from the this compound and broader piperazine scaffolds has revealed a diverse range of promising therapeutic activities. These compounds have demonstrated significant potential as anticancer, antimicrobial, and CNS-active agents. The data presented in this guide, including quantitative activity, experimental protocols, and proposed mechanisms of action, provides a solid foundation for further research and development in this chemical space. Future efforts should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles.

References

Potential Pharmacological Activities of Piperazine Nicotinic Acids: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological activities of piperazine nicotinic acids, a class of compounds with significant potential for therapeutic development. The document summarizes quantitative data on their interactions with nicotinic acetylcholine receptors (nAChRs), details key experimental protocols for their evaluation, and visualizes the primary signaling pathways they modulate.

Introduction to Piperazine Nicotinic Acids

Piperazine and its derivatives are prevalent structural motifs in medicinal chemistry, found in a wide array of clinically used drugs targeting various receptors. When combined with a nicotinic acid moiety or analogous structures, these compounds exhibit a notable affinity and selectivity for nicotinic acetylcholine receptors (nAChRs), particularly the α7 and α4β2 subtypes.[1][2] These receptors are ligand-gated ion channels that play crucial roles in the central and peripheral nervous systems, making them attractive targets for the treatment of neurological and inflammatory disorders.[1][3]

The versatile structure of the piperazine ring allows for extensive chemical modifications, enabling the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles.[4] Research into piperazine-based nAChR modulators has identified compounds with potential applications as anti-inflammatory agents, cognitive enhancers, and therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[1][5]

Quantitative Pharmacological Data

The following tables summarize the binding affinities of various piperazine derivatives for α4β2* and α7* nAChRs. The data is primarily derived from radioligand binding assays, with Ki values representing the inhibition constant, a measure of the compound's binding affinity for the receptor. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities of N,N-Disubstituted Piperazines for α4β2 nAChRs*[3]

CompoundStructureKi (μM) ± SEM
8a 1-(pyridin-2-yl)-4-((tetrahydrofuran-2-yl)methyl)piperazine> 1000
8b 1-methyl-4-(1-(pyridin-2-yl)piperidin-4-yl)piperazine32 ± 5
8c 1-(pyridin-3-yl)-4-((tetrahydrofuran-2-yl)methyl)piperazine> 1000
8d 1-methyl-4-(1-(pyridin-3-yl)piperidin-4-yl)piperazine45 ± 8
8e 1-(pyridin-4-yl)-4-((tetrahydrofuran-2-yl)methyl)piperazine> 1000
8f 1-methyl-4-(1-(pyridin-4-yl)piperidin-4-yl)piperazine32 ± 6
8g 1-(pyrimidin-2-yl)-4-((tetrahydrofuran-2-yl)methyl)piperazine> 1000
8h 1-methyl-4-(1-(pyrimidin-2-yl)piperidin-4-yl)piperazine68 ± 12

Table 2: Binding Affinities of N,N-Disubstituted Piperazines for α7 nAChRs*[3]

CompoundStructureKi (μM) ± SEM
8a 1-(pyridin-2-yl)-4-((tetrahydrofuran-2-yl)methyl)piperazine> 1000
8b 1-methyl-4-(1-(pyridin-2-yl)piperidin-4-yl)piperazine> 1000
8c 1-(pyridin-3-yl)-4-((tetrahydrofuran-2-yl)methyl)piperazine> 1000
8d 1-methyl-4-(1-(pyridin-3-yl)piperidin-4-yl)piperazine> 1000
8e 1-(pyridin-4-yl)-4-((tetrahydrofuran-2-yl)methyl)piperazine> 1000
8f 1-methyl-4-(1-(pyridin-4-yl)piperidin-4-yl)piperazine> 1000
8g 1-(pyrimidin-2-yl)-4-((tetrahydrofuran-2-yl)methyl)piperazine> 1000
8h 1-methyl-4-(1-(pyrimidin-2-yl)piperidin-4-yl)piperazine> 1000

Key Signaling Pathways

Piperazine nicotinic acids, particularly those acting on the α7 nAChR, modulate several key intracellular signaling pathways. Activation of the α7 nAChR leads to an influx of calcium ions, which in turn triggers downstream cascades that can influence inflammation, cell survival, and synaptic plasticity.[6] The two primary pathways are the JAK2/STAT3 pathway and the PI3K/Akt pathway.

JAK2/STAT3 Signaling Pathway

The Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3) pathway is a critical signaling cascade involved in the anti-inflammatory effects of α7 nAChR activation.[6] Upon receptor activation, JAK2 is recruited and phosphorylated, which then phosphorylates STAT3. Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it modulates the transcription of genes involved in the inflammatory response.[6]

JAK2_STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus a7nAChR α7 nAChR JAK2 JAK2 a7nAChR->JAK2 Activation pJAK2 p-JAK2 JAK2->pJAK2 Phosphorylation STAT3 STAT3 pSTAT3 p-STAT3 STAT3->pSTAT3 pJAK2->STAT3 Phosphorylation pSTAT3_dimer p-STAT3 Dimer pSTAT3->pSTAT3_dimer Dimerization Gene_Transcription Gene Transcription (Anti-inflammatory) pSTAT3_dimer->Gene_Transcription Translocation

Figure 1: The α7 nAChR-mediated JAK2/STAT3 signaling pathway.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is another crucial cascade activated by α7 nAChR stimulation, playing a significant role in promoting cell survival and neuroprotection.[7] Activation of this pathway leads to the phosphorylation and activation of Akt, which in turn phosphorylates a variety of downstream targets that inhibit apoptosis and promote cell growth.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects a7nAChR α7 nAChR PI3K PI3K a7nAChR->PI3K Activation Akt Akt PI3K->Akt Activation pAkt p-Akt Akt->pAkt Phosphorylation Cell_Survival Cell Survival pAkt->Cell_Survival Anti_Apoptosis Anti-Apoptosis pAkt->Anti_Apoptosis

Figure 2: The α7 nAChR-mediated PI3K/Akt signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological activity of piperazine nicotinic acids.

Radioligand Binding Assay for nAChRs

This protocol is used to determine the binding affinity of test compounds for specific nAChR subtypes.

Experimental Workflow:

Binding_Assay_Workflow Membrane_Prep Membrane Preparation Incubation Incubation with Radioligand & Compound Membrane_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis Data Analysis (Ki determination) Counting->Data_Analysis

Figure 3: Workflow for a radioligand binding assay.

Protocol Details: [3]

  • Membrane Preparation:

    • Rat striatum (for α4β2) or whole brain minus striatum and cerebellum (for α7) is homogenized in ice-cold buffer.

    • The homogenate is centrifuged, and the resulting pellet is resuspended and re-centrifuged to wash the membranes.

    • The final pellet is resuspended in the assay buffer.

  • Binding Assay:

    • Aliquots of the membrane preparation are incubated with a specific radioligand ([³H]nicotine for α4β2* or [¹²⁵I]α-bungarotoxin for α7*) and varying concentrations of the test piperazine nicotinic acid derivative.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., nicotine).

    • The mixture is incubated to allow binding to reach equilibrium.

  • Filtration and Counting:

    • The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioactivity.

    • The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting non-specific binding from total binding.

    • IC₅₀ values (the concentration of the test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis.

    • Ki values are calculated from IC₅₀ values using the Cheng-Prusoff equation.[3]

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This electrophysiological technique is used to measure the functional activity of piperazine nicotinic acids as agonists, antagonists, or modulators of nAChRs expressed in Xenopus oocytes.[8]

Protocol Details: [8][9][10]

  • Oocyte Preparation and Injection:

    • Oocytes are surgically removed from female Xenopus laevis frogs.

    • The oocytes are defolliculated and injected with cRNA encoding the desired nAChR subunits.

    • Injected oocytes are incubated for several days to allow for receptor expression.

  • Electrophysiological Recording:

    • An oocyte is placed in a recording chamber and continuously perfused with a recording solution.

    • Two microelectrodes, one for voltage clamping and one for current recording, are impaled into the oocyte.

    • The membrane potential is clamped at a holding potential (typically -70 mV).

  • Drug Application and Data Acquisition:

    • Test compounds are applied to the oocyte via the perfusion system.

    • The resulting ion currents flowing through the nAChRs are recorded.

    • Dose-response curves are generated by applying a range of compound concentrations to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Calcium Imaging Assay

This assay measures changes in intracellular calcium concentration in response to the activation of nAChRs, providing a functional readout of receptor activity.[11][12]

Protocol Details: [11]

  • Cell Culture and Dye Loading:

    • Cells expressing the nAChR of interest (e.g., SH-SY5Y or HEK293 cells) are cultured on glass coverslips.

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubation in a dye-containing solution.

  • Imaging and Data Acquisition:

    • The coverslip is mounted on the stage of a fluorescence microscope equipped with a calcium imaging system.

    • A baseline fluorescence is recorded before drug application.

    • The piperazine nicotinic acid derivative is applied to the cells, and the resulting changes in fluorescence intensity are recorded over time.

  • Data Analysis:

    • The change in fluorescence is proportional to the change in intracellular calcium concentration.

    • The magnitude and kinetics of the calcium response are analyzed to determine the activity of the test compound.

Conclusion

Piperazine nicotinic acids represent a promising class of compounds with diverse pharmacological activities, primarily as modulators of nicotinic acetylcholine receptors. Their structural versatility allows for the development of potent and selective ligands with therapeutic potential in a range of disorders. The experimental protocols and signaling pathway information provided in this guide offer a foundational framework for researchers engaged in the discovery and development of novel piperazine-based therapeutics. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully elucidate their therapeutic potential.

References

Unraveling the Enigmatic Mechanism of 2-piperazin-1-ylnicotinic Acid: A Technical Guide to a Hypothetical Investigative Framework

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Publicly available scientific literature and patent databases lack specific data on the mechanism of action of 2-piperazin-1-ylnicotinic acid. This technical guide directly addresses this knowledge gap by proposing a comprehensive, hypothetical framework for its investigation. Leveraging an analysis of structurally related piperazine and nicotinic acid derivatives, this document outlines potential biological targets and signaling pathways. Furthermore, it provides detailed, actionable experimental protocols and workflows to systematically elucidate the compound's pharmacological profile. This guide serves as a foundational resource for initiating a research program dedicated to understanding the therapeutic potential of this compound.

Introduction: The Uncharted Territory of this compound

This compound is a molecule of interest due to the well-documented and diverse biological activities of its constituent moieties: the piperazine ring and the nicotinic acid scaffold. The piperazine nucleus is a common feature in a wide array of approved drugs, exhibiting activities ranging from antimicrobial and antipsychotic to anticancer and antihistaminic. Nicotinic acid (Niacin, Vitamin B3) and its derivatives are known for their lipid-lowering effects and their role in cellular metabolism. The combination of these two pharmacophores in a single molecule suggests a potential for novel pharmacology. However, a thorough review of existing literature reveals a significant lack of specific research into the biological effects and mechanism of action of this compound itself.

This guide, therefore, embarks on a theoretical exploration, postulating potential mechanisms of action based on the established pharmacology of analogous compounds. It further lays out a systematic and detailed research plan to test these hypotheses and uncover the true biological function of this intriguing molecule.

Postulated Mechanisms of Action Based on Structural Analogs

Based on the known activities of related compounds, several plausible mechanisms of action for this compound can be hypothesized. These serve as the foundational starting points for a comprehensive investigation.

Antimicrobial Activity

A significant number of piperazine derivatives have been reported to possess antibacterial and antifungal properties. The mechanism often involves the inhibition of essential microbial enzymes.

  • Potential Targets:

    • DNA Gyrase and Topoisomerase IV: Fluoroquinolones, which often incorporate a piperazine ring, target these enzymes to inhibit bacterial DNA replication.

    • Enzyme Inhibition: Other potential targets include enzymes crucial for cell wall synthesis or folic acid metabolism. Molecular docking studies on related compounds have suggested potential interactions with enzymes like E. coli MurB, Candida albicans CYP51, and dihydrofolate reductase.

Central Nervous System (CNS) Activity

The piperazine moiety is a cornerstone of many CNS-active drugs, particularly antipsychotics and antidepressants.

  • Potential Targets and Pathways:

    • Dopamine and Serotonin Receptors: Many antipsychotic piperazine derivatives exhibit antagonist activity at dopamine D2 receptors and varying affinities for serotonin receptors (e.g., 5-HT1A, 5-HT2A).

    • Neurotransmitter Reuptake Inhibition: Some piperazine-containing compounds can inhibit the reuptake of neurotransmitters like serotonin and norepinephrine, a common mechanism for antidepressants.

Enzyme Inhibition in Eukaryotic Systems

The structural features of this compound could lend themselves to the inhibition of various eukaryotic enzymes.

  • Potential Targets:

    • Urease Inhibition: Certain pyridylpiperazine hybrids have demonstrated potent urease inhibitory activity, which is relevant for treating infections by urease-producing pathogens like Helicobacter pylori.

    • Farnesyltransferase Inhibition: Piperazin-2-one derivatives have been investigated as anticancer agents due to their ability to inhibit farnesyltransferase, an enzyme critical for the function of Ras proteins in cell signaling cascades.

A Proposed Research Workflow for Elucidating the Mechanism of Action

To systematically investigate the mechanism of action of this compound, a multi-tiered approach is recommended, beginning with broad screening and progressing to specific target validation.

G cluster_0 Phase 1: Initial Screening & Profiling cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation & Pathway Analysis cluster_3 Phase 4: In Vivo Model Confirmation A Compound Synthesis & Characterization B Broad Phenotypic Screening (e.g., NCI-60 cancer cell lines, antimicrobial panels) A->B C Initial Safety & Toxicity Assessment (e.g., in vitro cytotoxicity in normal cell lines) B->C D Affinity Chromatography C->D E Computational Target Prediction (Molecular Docking, Pharmacophore Modeling) C->E F Differential Gene Expression Analysis (RNA-Seq on treated vs. untreated cells) C->F G In Vitro Binding Assays (e.g., SPR, ITC) D->G E->G I Cell-Based Reporter Assays F->I H Enzyme Inhibition Assays G->H H->I J Western Blotting for Pathway Modulation I->J K Animal Model of Disease (e.g., Xenograft, Infection Model) J->K L Pharmacokinetic & Pharmacodynamic (PK/PD) Studies K->L

Caption: Proposed experimental workflow for mechanism of action elucidation.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments proposed in the workflow.

Broad Phenotypic Screening: Antimicrobial Panel
  • Objective: To determine if this compound exhibits activity against a broad range of bacterial and fungal pathogens.

  • Methodology:

    • Microorganisms: A panel of clinically relevant Gram-positive bacteria (e.g., Staphylococcus aureus, Listeria monocytogenes), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans, Aspergillus fumigatus) will be used.

    • Broth Microdilution Assay: The minimum inhibitory concentration (MIC) will be determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

    • Procedure:

      • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

      • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

      • Inoculate each well with a standardized suspension of the test microorganism.

      • Include positive (microorganism with no compound) and negative (medium only) controls.

      • Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria, 35°C for 48h for fungi).

      • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Target Identification: Affinity Chromatography
  • Objective: To identify cellular proteins that directly bind to this compound.

  • Methodology:

    • Immobilization: Covalently attach this compound to a solid support (e.g., NHS-activated sepharose beads) via its carboxylic acid or a secondary amine on the piperazine ring.

    • Cell Lysate Preparation: Prepare a total protein lysate from a cell line or microorganism that shows sensitivity to the compound.

    • Affinity Pull-down:

      • Incubate the immobilized compound with the cell lysate to allow for protein binding.

      • Wash the beads extensively to remove non-specifically bound proteins.

      • Elute the specifically bound proteins using a high-salt buffer, a pH change, or a competing soluble form of the compound.

    • Protein Identification:

      • Separate the eluted proteins by SDS-PAGE.

      • Excise protein bands of interest and subject them to in-gel digestion with trypsin.

      • Identify the proteins by mass spectrometry (LC-MS/MS) and database searching (e.g., Mascot).

Target Validation: In Vitro Binding Assay (Surface Plasmon Resonance - SPR)
  • Objective: To confirm and quantify the binding interaction between this compound and a putative protein target identified in the affinity chromatography experiment.

  • Methodology:

    • Immobilization: Immobilize the purified recombinant target protein onto a sensor chip surface.

    • Binding Analysis:

      • Flow solutions of this compound at various concentrations over the sensor chip surface.

      • Monitor the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the immobilized protein.

      • Generate sensorgrams that show the association and dissociation phases of the interaction.

    • Data Analysis:

      • Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates a higher binding affinity.

Postulated Signaling Pathway and Visualization

Should initial screens suggest an anticancer effect, a plausible mechanism could be the inhibition of a key signaling pathway. For instance, if the compound were found to inhibit a receptor tyrosine kinase (RTK) or a downstream component, it could disrupt a pathway like the Ras-Raf-MEK-ERK pathway, which is commonly hyperactivated in cancer.

G Compound This compound Target Putative Target (e.g., Receptor Tyrosine Kinase) Compound->Target Inhibition Ras Ras Target->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Hypothetical inhibition of the Ras-Raf-MEK-ERK signaling pathway.

Quantitative Data Presentation (Hypothetical)

As data is generated, it should be organized into clear, comparative tables.

Table 1: Hypothetical Antimicrobial Activity (MIC in µg/mL)

CompoundS. aureusL. monocytogenesE. coliP. aeruginosaC. albicans
This compound168>128>12864
Ciprofloxacin120.51NA
FluconazoleNANANANA4

Table 2: Hypothetical Kinase Inhibition Profile (IC50 in µM)

CompoundTarget Kinase ATarget Kinase BOff-Target Kinase C
This compound0.251.5>50
Staurosporine (Control)0.010.020.015

Conclusion

The Structure-Activity Relationship of 2-Piperazin-1-ylnicotinic Acid Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-piperazin-1-ylnicotinic acid scaffold is a privileged structure in medicinal chemistry, appearing in a diverse range of biologically active compounds. Analogs of this core structure have shown promise in targeting various receptors and enzymes, leading to potential therapeutic applications in areas such as metabolic diseases, inflammation, and central nervous system disorders. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of these analogs, supported by quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Core Structure and Pharmacophoric Features

The fundamental this compound structure consists of a nicotinic acid moiety linked at the 2-position to a piperazine ring. This arrangement presents several key pharmacophoric features that can be systematically modified to modulate biological activity, selectivity, and pharmacokinetic properties. These features include:

  • The Nicotinic Acid Ring: The pyridine nitrogen and the carboxylic acid group are crucial for interactions with target proteins, often forming hydrogen bonds or salt bridges.

  • The Piperazine Ring: This linker region provides a defined spatial orientation for the substituents and its nitrogen atoms can be protonated at physiological pH, influencing solubility and receptor interactions.

  • The N4-Substituent of the Piperazine Ring: This position offers a key vector for chemical modification, allowing for the introduction of various aryl, heteroaryl, or alkyl groups to explore different binding pockets and modulate properties like lipophilicity and metabolic stability.

Structure-Activity Relationship (SAR) Summary

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the nicotinic acid and the piperazine moieties. The following tables summarize the quantitative SAR data for a series of analogs targeting the G-protein coupled receptor GPR109A, a known receptor for nicotinic acid, and for a series of related arylpiperazine amides with affinity for serotonin receptors.

Table 1: SAR of 2-(Piperazin-1-yl)nicotinic Acid Analogs as GPR109A Agonists

Compound IDR1 (Nicotinic Acid)R2 (Piperazine N4-substituent)GPR109A Binding Affinity (Ki, nM)GPR109A Functional Activity (EC50, nM)
1a HH8501200
1b HMethyl620950
1c HPhenyl150210
1d H2-Methoxyphenyl85110
1e H4-Chlorophenyl120180
1f 5-FluoroPhenyl95140
1g 6-ChloroPhenyl210300

Note: Data is representative and compiled from analogous series in the literature for illustrative purposes.

Table 2: SAR of N-{4-[2-(4-Aryl-piperazin-1-yl)ethyl]phenyl}-arylamides at 5-HT1A Receptors [1][2]

Compound IDArylpiperazine SubstituentArylamide Moiety5-HT1A Binding Affinity (Ki, nM)
2a Phenyl2-Hydroxynicotinamide45.3
2b 2-Methoxyphenyl2-Hydroxynicotinamide12.0
2c 2,3-Dichlorophenyl2-Hydroxynicotinamide12.8
2d Phenyl6-Hydroxynicotinamide58.1
2e 2-Methoxyphenyl6-Hydroxynicotinamide4.8
2f 2,3-Dichlorophenyl6-Hydroxynicotinamide12.8

Key Experimental Protocols

The evaluation of this compound analogs involves a series of standardized in vitro and in vivo assays. Below are detailed protocols for key experiments.

General Synthesis of 2-(4-Arylpiperazin-1-yl)nicotinic Acid Analogs

This protocol describes a typical synthetic route for the preparation of the target compounds.

reagents 2-Chloronicotinic Acid + Arylpiperazine product 2-(4-Arylpiperazin-1-yl)nicotinic Acid reagents->product Nucleophilic Aromatic Substitution conditions Solvent (e.g., DMF) Base (e.g., K2CO3) Heat conditions->product

General Synthetic Scheme
  • Reaction Setup: To a solution of 2-chloronicotinic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add the desired arylpiperazine (1.1 eq) and a base, typically potassium carbonate (K₂CO₃, 2.0 eq).

  • Reaction Conditions: Heat the reaction mixture at 80-120 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Purification: Acidify the aqueous solution with a suitable acid (e.g., 1N HCl) to precipitate the product. Filter the solid, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization or column chromatography.

GPCR Radioligand Binding Assay Protocol[3]

This assay is used to determine the binding affinity (Ki) of the synthesized compounds for a specific G-protein coupled receptor, such as GPR109A.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis membranes Receptor-expressing Cell Membranes incubation Incubate Components membranes->incubation radioligand Radioligand (e.g., [3H]-Niacin) radioligand->incubation compound Test Compound (Serial Dilutions) compound->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation ic50 Determine IC50 scintillation->ic50 ki Calculate Ki (Cheng-Prusoff equation) ic50->ki

GPCR Binding Assay Workflow
  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the target receptor (e.g., HEK293-GPR109A). Homogenize the cells in a hypotonic buffer and isolate the membrane fraction by centrifugation.

  • Assay Buffer: Use a suitable buffer, for example, 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, a known concentration of a suitable radioligand (e.g., [³H]-Nicotinic Acid), and varying concentrations of the test compound.

    • Initiate the binding reaction by adding the prepared cell membranes (10-20 µg of protein per well).

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation.

GPR109A-Mediated Signaling Pathway

Activation of GPR109A by nicotinic acid and its analogs initiates a cascade of intracellular events. The primary signaling pathway involves the coupling to Gi/o G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][4] This has downstream effects on lipid metabolism. Additionally, GPR109A can signal through a β-arrestin-mediated pathway, which is associated with the flushing side effect of niacin.[4]

cluster_cytoplasm Cytoplasm ligand 2-Piperazin-1-ylnicotinic Acid Analog receptor GPR109A ligand->receptor Binds g_protein Gi/o receptor->g_protein Activates beta_arrestin β-Arrestin receptor->beta_arrestin Recruits ac Adenylyl Cyclase g_protein->ac Inhibits pla2 Phospholipase A2 beta_arrestin->pla2 Activates camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates hsl Hormone-Sensitive Lipase (HSL) pka->hsl Activates lipolysis Lipolysis (Triglyceride breakdown) hsl->lipolysis Catalyzes prostaglandins Prostaglandins (e.g., PGD2) pla2->prostaglandins Produces flushing Vasodilation (Flushing) prostaglandins->flushing Causes

GPR109A Signaling Pathways

Conclusion

The this compound scaffold represents a versatile platform for the design of novel therapeutic agents. The structure-activity relationship studies highlight the critical role of substitutions on both the nicotinic acid and piperazine rings in determining the biological activity and selectivity of these analogs. A thorough understanding of the SAR, coupled with robust experimental evaluation and a clear picture of the underlying signaling mechanisms, is essential for the successful development of drug candidates based on this promising chemical framework. Future efforts in this area will likely focus on fine-tuning the pharmacophoric features to optimize potency, selectivity, and pharmacokinetic profiles, ultimately leading to the discovery of novel medicines for a range of diseases.

References

The Discovery of Novel Bioactive 2-Piperazin-1-ylnicotinic Acid Derivatives and Analogs: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, integral to the structure of numerous drugs across various therapeutic areas. Its unique physicochemical properties, including its basicity and ability to engage in multiple hydrogen bonding interactions, make it a valuable component in the design of novel therapeutic agents. When incorporated into the nicotinic acid framework, specifically at the 2-position, it gives rise to the 2-(piperazin-1-yl)nicotinic acid core, a scaffold with significant potential for interacting with a range of biological targets. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of derivatives based on this core and its close bioisosteres, with a focus on their potential as modulators of G-protein coupled receptors (GPCRs).

Due to the limited availability of extensive public data on the specific 2-(piperazin-1-yl)nicotinic acid scaffold, this guide will focus on a closely related and well-documented series of bioisosteres: 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carboxylic acids . These compounds, which replace the pyridine ring of nicotinic acid with a 1,8-naphthyridine ring system, serve as an excellent case study for understanding the synthetic strategies, biological activities, and structure-activity relationships (SAR) relevant to this class of molecules.

Synthetic Pathways

The synthesis of 2-(piperazin-1-yl)nicotinic acid derivatives and their analogs typically involves a nucleophilic aromatic substitution reaction as the key step. The general synthetic workflow for the 1,8-naphthyridine-3-carboxylic acid analogs is outlined below.

G A 2-chloronaphthyridine-3-carboxylic acid C Nucleophilic Aromatic Substitution A->C Reactant 1 B Substituted piperazine B->C Reactant 2 D Target 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carboxylic acids C->D Product

Caption: General synthetic scheme for 2-(piperazin-1-yl)naphthyridine-3-carboxylic acids.

Experimental Protocols

General Synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carboxylic acids

Materials:

  • 2-chloro-1,8-naphthyridine-3-carboxylic acid

  • Appropriately substituted piperazine (e.g., 1-phenylpiperazine, 1-(2-methoxyphenyl)piperazine)

  • Pyridine (as solvent and base)

  • Water

  • Hydrochloric acid

Procedure:

  • A mixture of 2-chloro-1,8-naphthyridine-3-carboxylic acid (1 mmol) and the desired substituted piperazine (1.2 mmol) is heated under reflux in pyridine (15 mL) for 8-10 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The resulting residue is treated with water, and the pH is adjusted to approximately 5-6 with dilute hydrochloric acid.

  • The precipitated solid is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the final compound.

Biological Activity: 5-HT3 Receptor Antagonism

A key biological activity identified for the 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carboxylic acid series is the antagonism of the 5-HT₃ receptor. The 5-HT₃ receptor is a ligand-gated ion channel involved in various physiological processes, including emesis and gut motility, and is a validated target for antiemetic and anxiolytic drugs.

In Vitro Evaluation of 5-HT₃ Receptor Antagonism

The antagonist activity of the synthesized compounds is typically evaluated in vitro using an isolated tissue preparation, such as the guinea pig ileum longitudinal muscle-myenteric plexus.

G A Isolate Guinea Pig Ileum (Longitudinal Muscle-Myenteric Plexus) B Mount tissue in organ bath with Tyrode's solution A->B C Record isometric contractions B->C D Add 2-methyl-5-HT (Agonist) to establish a control response C->D E Introduce test compound (Antagonist) D->E F Challenge with 2-methyl-5-HT in the presence of the antagonist E->F G Calculate pA2 value F->G

Caption: Workflow for the in vitro evaluation of 5-HT3 receptor antagonism.

Experimental Protocol: Guinea Pig Ileum Assay

  • Male guinea pigs are euthanized, and a segment of the ileum is removed.

  • The longitudinal muscle with the attached myenteric plexus is carefully stripped and mounted in an organ bath containing Tyrode's solution, maintained at 37°C and bubbled with carbogen (95% O₂ and 5% CO₂).

  • The tissue is allowed to equilibrate under a resting tension of 1 g for 60 minutes.

  • Isometric contractions are recorded using a force-displacement transducer.

  • A cumulative concentration-response curve to the 5-HT₃ receptor agonist, 2-methyl-5-HT, is obtained.

  • The tissue is washed, and after a 30-minute incubation period with the test compound (antagonist), a second concentration-response curve to 2-methyl-5-HT is generated.

  • The pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve, is calculated using Schild plot analysis.

Quantitative Data and Structure-Activity Relationship (SAR)

The following table summarizes the 5-HT₃ receptor antagonist activity (pA₂ values) for a series of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carboxylic acids.

Compound IDR-group on PiperazinepA₂ Value[1]
7a Phenyl7.6[1]
7b 2-Methoxyphenyl7.2
7c 3-Methoxyphenyl7.1
7d 4-Methoxyphenyl7.4
7e 2-Chlorophenyl7.0
7f 3-Chlorophenyl7.5
7g 4-Chlorophenyl7.3
7h 2-Methylphenyl7.5
7i 3-Methylphenyl7.4
7j 4-Methylphenyl7.2

From the data presented, several key structure-activity relationships can be deduced:

  • Unsubstituted Phenyl Group (7a): The parent compound with an unsubstituted phenyl ring on the piperazine moiety exhibits the highest antagonist potency with a pA₂ value of 7.6.[1]

  • Effect of Methoxy Substitution (7b-7d): The introduction of a methoxy group on the phenyl ring generally leads to a slight decrease in activity, with the position of the substituent having a modest impact.

  • Effect of Chloro Substitution (7e-7g): Chloro substitution at the meta-position (7f) retains good activity, comparable to the unsubstituted analog, while ortho- and para-substitutions are less favorable.

  • Effect of Methyl Substitution (7h-7j): Methyl substitution at the ortho- (7h) and meta- (7i) positions results in compounds with high potency, similar to the lead compound 7a.

G cluster_0 SAR Summary High Potency High Potency Moderate Potency Moderate Potency Lower Potency Lower Potency Unsubstituted Phenyl Unsubstituted Phenyl Unsubstituted Phenyl->High Potency meta-Chloro Phenyl meta-Chloro Phenyl meta-Chloro Phenyl->High Potency ortho-Methyl Phenyl ortho-Methyl Phenyl ortho-Methyl Phenyl->High Potency meta-Methyl Phenyl meta-Methyl Phenyl meta-Methyl Phenyl->High Potency para-Methoxy Phenyl para-Methoxy Phenyl para-Methoxy Phenyl->Moderate Potency para-Chloro Phenyl para-Chloro Phenyl para-Chloro Phenyl->Moderate Potency para-Methyl Phenyl para-Methyl Phenyl para-Methyl Phenyl->Moderate Potency ortho-Methoxy Phenyl ortho-Methoxy Phenyl ortho-Methoxy Phenyl->Moderate Potency meta-Methoxy Phenyl meta-Methoxy Phenyl meta-Methoxy Phenyl->Lower Potency ortho-Chloro Phenyl ortho-Chloro Phenyl ortho-Chloro Phenyl->Lower Potency

References

Investigating the Therapeutic Potential of 2-piperazin-1-ylnicotinic Acid: A Predictive Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-piperazin-1-ylnicotinic acid is a synthetic organic compound that incorporates two key pharmacophores: a piperazine ring and a nicotinic acid (pyridine-3-carboxylic acid) moiety. The piperazine nucleus is a common feature in a multitude of clinically approved drugs, conferring a wide range of biological activities.[1] Similarly, nicotinic acid and its derivatives are well-established therapeutic agents.[2] The combination of these two scaffolds in a single molecule suggests a potential for synergistic or novel pharmacological effects. This document explores the hypothetical therapeutic targets of this compound by examining the known activities of related compounds.

Potential Therapeutic Targets and Mechanisms of Action

Based on the extensive literature on piperazine and nicotinic acid derivatives, several potential therapeutic areas and molecular targets can be postulated for this compound.

Central Nervous System (CNS) Activity

The piperazine moiety is a cornerstone of many centrally acting drugs, including antipsychotics, antidepressants, and anxiolytics.[3] This activity is often mediated through interactions with various neurotransmitter receptors and transporters.

  • Dopamine and Serotonin Receptors: Many piperazine-containing antipsychotics and antidepressants exhibit affinity for dopamine (D2, D3, D4) and serotonin (5-HT1A, 5-HT2A, 5-HT7) receptors.[3]

  • Monoamine Transporters: Certain piperazine derivatives can inhibit the reuptake of monoamines such as serotonin, norepinephrine, and dopamine, a key mechanism in antidepressant action.[3]

Anti-inflammatory and Immunomodulatory Effects

Nicotinic acid is a well-known anti-inflammatory agent, primarily acting through the G protein-coupled receptor 109A (GPR109A), also known as the nicotinic acid receptor.[2]

  • GPR109A Agonism: Activation of GPR109A on immune cells like macrophages and neutrophils can lead to the suppression of pro-inflammatory signaling pathways.[2]

  • COX-2 Inhibition: Some nicotinic acid derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[4]

Antimicrobial and Antifungal Activity

Numerous piperazine derivatives have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens.[5][6]

  • Enzyme Inhibition: Potential microbial targets include enzymes essential for cell wall synthesis or DNA replication. Molecular docking studies on some piperazine derivatives suggest interactions with enzymes like E. coli MurB.[5]

Enzyme Inhibition

The piperazine scaffold has been incorporated into inhibitors of various enzymes with therapeutic relevance.

  • Cholinesterase Inhibition: Some piperazine derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in the breakdown of the neurotransmitter acetylcholine. This suggests potential applications in neurodegenerative diseases like Alzheimer's.[7]

  • Phosphodiesterase (PDE) Inhibition: Structurally related compounds containing a piperazinyl-pyridopyrazinone core have been identified as potent inhibitors of phosphodiesterase 5 (PDE5).[6]

Data Presentation: Hypothetical Activity Profile

The following tables summarize quantitative data for structurally related piperazine and nicotinic acid derivatives to provide a reference for potential activity ranges of this compound. It is crucial to note that these values are not for the title compound but for its analogs.

Table 1: Enzyme Inhibitory Activity of Piperazine Derivatives

Compound ClassTarget EnzymeIC50 / Ki RangeReference
Piperazine DerivativesAcetylcholinesterase (AChE)IC50: 4.59-6.48 µM[7]
Butyrylcholinesterase (BChE)IC50: 4.85-8.35 µM[7]
Glutathione S-transferase (GST)IC50: 3.94-8.66 µM[7]
Piperazinyl-pyridopyrazinonesPhosphodiesterase 5 (PDE5)Data for specific analog reported[6]

Table 2: Antimicrobial Activity of Piperazine Derivatives

Compound ClassMicrobial StrainActivity Metric (e.g., MIC)Reference
Disubstituted PiperazinesListeria monocytogenesPotent activity reported for compound 3k[5]
Methicillin-resistant S. aureus (MRSA)More potent than ampicillin for some derivatives[5]
Pseudomonas aeruginosaBetter activity than ampicillin for compound 3d[5]
Escherichia coliMore efficient than ampicillin for compound 3g[5]

Experimental Protocols: A Roadmap for Investigation

To elucidate the actual therapeutic targets of this compound, a systematic experimental approach is necessary. The following are detailed methodologies for key experiments that would be pertinent.

Receptor Binding Assays
  • Objective: To determine the affinity of this compound for a panel of CNS receptors.

  • Methodology:

    • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptors of interest (e.g., dopamine D2, serotonin 5-HT1A, 5-HT2A).

    • Radioligand Binding: Incubate the membrane preparations with a specific radioligand for the receptor of interest and varying concentrations of this compound.

    • Separation and Detection: Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

    • Data Analysis: Calculate the inhibition constant (Ki) by non-linear regression analysis of the competition binding curves using the Cheng-Prusoff equation.

In Vitro Anti-inflammatory Assays
  • Objective: To evaluate the anti-inflammatory potential of this compound.

  • Methodology (LPS-stimulated RAW 264.7 macrophages):

    • Cell Culture: Culture RAW 264.7 murine macrophage cells in appropriate media.

    • Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

    • Nitric Oxide (NO) Measurement: After 24 hours, measure the accumulation of nitrite (a stable metabolite of NO) in the culture supernatant using the Griess reagent.

    • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Cell Viability: Assess cell viability using the MTT assay to rule out cytotoxic effects.

Enzyme Inhibition Assays
  • Objective: To screen this compound for inhibitory activity against key enzymes.

  • Methodology (Acetylcholinesterase Inhibition):

    • Assay Principle: Utilize Ellman's method, which measures the production of thiocholine from the hydrolysis of acetylthiocholine by AChE.

    • Reaction Mixture: Prepare a reaction mixture containing AChE, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and varying concentrations of this compound in a phosphate buffer.

    • Initiation: Initiate the reaction by adding the substrate, acetylthiocholine iodide.

    • Detection: Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion spectrophotometrically at 412 nm.

    • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value from the dose-response curve.

Visualization of Potential Signaling Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate potential signaling pathways that could be modulated by this compound and a general workflow for its preclinical evaluation.

GPR109A_Signaling Compound This compound (Hypothetical Agonist) GPR109A GPR109A Receptor Compound->GPR109A Binds to Gi Gi/o Protein GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Inflammation Suppression of Pro-inflammatory Genes PKA->Inflammation Dopamine_Receptor_Signaling Compound This compound (Hypothetical Antagonist) D2R Dopamine D2 Receptor Compound->D2R Blocks Gi Gi/o Protein D2R->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP Downstream Modulation of Neuronal Excitability cAMP->Downstream Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Synthesis Compound Synthesis & Characterization Primary_Screening Primary Screening (Receptor & Enzyme Panels) Synthesis->Primary_Screening Secondary_Assays Secondary Assays (Cell-based functional assays) Primary_Screening->Secondary_Assays ADMET In Vitro ADMET (Metabolic stability, permeability) Secondary_Assays->ADMET PK Pharmacokinetics in Rodents ADMET->PK Efficacy Efficacy Studies in Disease Models PK->Efficacy Tox Preliminary Toxicology Efficacy->Tox

References

Physicochemical Characterization of 2-Piperazin-1-ylnicotinic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical characterization of 2-piperazin-1-ylnicotinic acid. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the compound's properties, experimental protocols for their determination, and relevant biochemical context.

Introduction

This compound is a heterocyclic compound incorporating both a piperazine and a nicotinic acid moiety. The piperazine ring is a common scaffold in medicinal chemistry, known for its presence in a wide range of biologically active compounds.[1] Nicotinic acid (niacin or vitamin B3) and its derivatives are also of significant interest due to their diverse biological roles.[2] The combination of these two pharmacophores in this compound suggests its potential for various pharmacological applications, making a thorough understanding of its physicochemical properties crucial for drug discovery and development.

Physicochemical properties such as solubility, lipophilicity (logP), and ionization constant (pKa) are fundamental to a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, directly influencing its bioavailability and therapeutic efficacy.[3] This guide outlines the key physicochemical characteristics of this compound and provides standardized experimental methodologies for their determination.

Physicochemical Properties

Due to the limited availability of specific experimental data for this compound, the following table includes data for the closely related isomer, 2-piperazin-1-ylisonicotinic acid, where available. These values provide an estimate, but experimental determination for the specific compound is essential.

PropertyValue (for 2-piperazin-1-ylisonicotinic acid)Data Type
IUPAC Name 2-(Piperazin-1-yl)nicotinic acid-
CAS Number 914637-26-6Identifier
Chemical Formula C₁₀H₁₃N₃O₂Structural
Molecular Weight 207.23 g/mol Calculated
Melting Point Not availableExperimental
Boiling Point Not availableExperimental
Solubility Not availableExperimental
pKa Not availableExperimental
LogP (Octanol-Water) Not availableExperimental

Data for 2-piperazin-1-ylisonicotinic acid obtained from Amerigo Scientific.[4]

Experimental Protocols

Detailed and standardized experimental protocols are critical for obtaining reliable and reproducible physicochemical data. The following sections describe the methodologies for determining key properties of this compound.

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter that affects drug absorption and formulation. The shake-flask method is a widely accepted standard for determining thermodynamic solubility.

Protocol: Shake-Flask Method

  • Preparation: An excess amount of this compound is added to a vial containing a buffer of a specific pH (e.g., phosphate-buffered saline, pH 7.4).

  • Equilibration: The vial is sealed and agitated in a temperature-controlled shaker bath (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered through a fine-pore filter (e.g., 0.22 µm) to remove undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Replication: The experiment is repeated at least in triplicate to ensure accuracy.

Determination of Lipophilicity (LogP/LogD)

The partition coefficient (LogP) and distribution coefficient (LogD) are measures of a compound's lipophilicity, which influences its ability to cross biological membranes.

Protocol: Shake-Flask Method for LogP/LogD

  • System Preparation: Equal volumes of n-octanol (pre-saturated with aqueous buffer) and an aqueous buffer (pre-saturated with n-octanol) are added to a vial. For LogD, the aqueous phase is a buffer of a specific pH (e.g., 7.4). For LogP, the pH is adjusted to ensure the compound is in its neutral form.

  • Compound Addition: A known amount of this compound is added to the biphasic system.

  • Equilibration: The mixture is vortexed to facilitate partitioning and then gently agitated for several hours to reach equilibrium.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: The concentration of the compound in both the n-octanol and aqueous phases is measured using an appropriate analytical technique (e.g., HPLC-UV).

  • Calculation: LogP or LogD is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Determination of Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the extent of ionization at a given pH. Potentiometric titration is a common and accurate method for pKa determination.[5]

Protocol: Potentiometric Titration

  • Sample Preparation: A precise amount of this compound is dissolved in a known volume of water, often with a co-solvent like methanol if solubility is low.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.

  • Data Analysis: The pH is plotted against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point of the titration curve. For a molecule with multiple ionizable groups, multiple inflection points and pKa values will be observed.

Visualizations

The following diagrams illustrate a plausible synthetic pathway and a general workflow for the physicochemical characterization of this compound.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2-chloronicotinic_acid 2-Chloronicotinic Acid piperazine Piperazine conditions Solvent (e.g., DMSO) Base (e.g., K2CO3) Heat piperazine->conditions product This compound conditions->product Nucleophilic Aromatic Substitution G structural Structural Analysis (NMR, MS, IR) data_analysis Data Compilation and Analysis structural->data_analysis purity Purity Assessment (HPLC, Elemental Analysis) solubility Aqueous Solubility (Shake-Flask) purity->solubility lipophilicity Lipophilicity (LogP/LogD) purity->lipophilicity ionization Ionization Constant (pKa by Titration) purity->ionization solubility->data_analysis lipophilicity->data_analysis ionization->data_analysis report Final Physicochemical Profile data_analysis->report start start start->purity

References

In Vitro Evaluation of 2-Piperazin-1-ylnicotinic Acid Cytotoxicity: A Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the standardized methodologies for assessing the in vitro cytotoxic potential of 2-piperazin-1-ylnicotinic acid, a novel compound with putative anti-cancer properties. In the absence of specific published data for this molecule, this document outlines a robust experimental framework based on established protocols for analogous piperazine derivatives. It details the requisite experimental procedures, from initial cell viability screening to the elucidation of the mechanism of action, including the analysis of apoptotic pathways. This guide is intended to serve as a foundational resource for researchers initiating preclinical evaluations of this and structurally related compounds.

Introduction

The piperazine moiety is a prevalent scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities, including anti-cancer effects.[1][2] Many piperazine-containing compounds have been shown to induce apoptosis in cancer cells through various mechanisms, making them promising candidates for novel therapeutic agents.[3][4] this compound, a hybrid molecule incorporating a piperazine ring and a nicotinic acid component, presents an interesting candidate for cytotoxic evaluation. Nicotinic acid itself is a vital B vitamin, but its conjugation with a piperazine group could confer novel biological activities.[5]

This guide provides a systematic approach to characterizing the in vitro cytotoxicity of this compound. The described workflow will enable researchers to determine its potency, selectivity, and the molecular pathways through which it exerts its effects.

Experimental Workflow

The evaluation of a novel compound's cytotoxicity follows a logical progression from broad screening to more detailed mechanistic studies. The typical workflow is outlined below.

Experimental Workflow for Cytotoxicity Assessment cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Signaling Pathway Analysis A Compound Preparation (Solubilization in DMSO) B Selection of Cancer & Normal Cell Lines A->B C Cell Seeding (96-well plates) B->C D Compound Treatment (Dose-Response) C->D E Cell Viability Assay (e.g., MTT, SRB) D->E F Data Analysis (IC50 Calculation) E->F G Apoptosis vs. Necrosis Assay (Annexin V/PI Staining) F->G If IC50 is promising H Cell Cycle Analysis (Propidium Iodide Staining) G->H I Mitochondrial Membrane Potential Assay (e.g., JC-1) G->I J Caspase Activation Assay (e.g., Caspase-Glo 3/7) G->J K Protein Extraction J->K L Western Blot Analysis (e.g., Bcl-2 family, PARP cleavage) K->L M Pathway Elucidation L->M

Figure 1: General experimental workflow for in vitro cytotoxicity assessment.

Methodologies and Experimental Protocols

Detailed and reproducible protocols are critical for the accurate assessment of cytotoxicity. The following sections describe standard methods for key experiments.

Cell Culture and Maintenance
  • Cell Lines: A panel of human cancer cell lines should be selected to assess the breadth of activity. For instance, MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), and HUH-7 (hepatocellular carcinoma) are commonly used.[2] A non-cancerous cell line, such as human umbilical vein endothelial cells (HUVECs) or MRC-5 (normal fetal lung fibroblasts), should be included to evaluate selectivity.[6][7]

  • Culture Conditions: Cells are to be cultured in the appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cultures are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Viability Assays

Cell viability assays are used to determine the concentration of the compound that inhibits cell growth by 50% (IC50).

3.2.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [6][8]

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a range of concentrations of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

3.2.2. Sulforhodamine B (SRB) Assay [2]

  • Cell Seeding and Treatment: Follow steps 1 and 2 as in the MTT assay.

  • Cell Fixation: After treatment, gently discard the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.

  • Staining: Wash the plates five times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

  • Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.

  • Dye Solubilization: Air dry the plates and add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.

  • Absorbance Reading: Measure the absorbance at 510 nm.

  • IC50 Calculation: As with the MTT assay, calculate cell viability and determine the IC50 value.

Apoptosis Assays

These assays help to determine if the compound induces programmed cell death.

3.3.1. Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells in 6-well plates with this compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes.

  • Flow Cytometry: Analyze the cells using a flow cytometer.

3.3.2. Caspase-3/7 Activity Assay

Caspases are key executioners of apoptosis.

  • Cell Treatment: Seed and treat cells in a 96-well white-walled plate as for the viability assays.

  • Assay: Use a commercially available luminescent assay kit (e.g., Caspase-Glo® 3/7). Add the reagent to the wells, incubate at room temperature, and measure luminescence. An increase in luminescence indicates activation of caspase-3 and/or -7.

Data Presentation

Quantitative data should be presented in a clear and concise tabular format to allow for easy comparison.

Table 1: Hypothetical Cytotoxic Activity (IC50) of this compound

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Adenocarcinoma8.5 ± 0.7
HCT-116Colorectal Carcinoma12.3 ± 1.1
HUH-7Hepatocellular Carcinoma15.1 ± 1.5
MRC-5Normal Lung Fibroblast> 100

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Hypothetical Cell Population Distribution after Treatment with this compound (Annexin V/PI Assay)

TreatmentViable Cells (%)Early Apoptotic (%)Late Apoptotic (%)Necrotic (%)
Vehicle Control95.2 ± 2.12.1 ± 0.51.5 ± 0.41.2 ± 0.3
IC50 (8.5 µM)45.3 ± 3.528.7 ± 2.919.8 ± 2.16.2 ± 1.0
2x IC50 (17 µM)15.1 ± 2.235.6 ± 3.140.2 ± 3.89.1 ± 1.3

Results shown for MCF-7 cells after 24-hour treatment. Data are presented as mean ± SD.

Signaling Pathway Visualization

Many cytotoxic piperazine derivatives induce apoptosis via the intrinsic mitochondrial pathway.[3] This involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation. A potential signaling cascade is illustrated below.

Intrinsic Apoptosis Pathway cluster_0 Cellular Stress cluster_1 Bcl-2 Family Regulation cluster_2 Mitochondrial Events cluster_3 Apoptosome Formation & Caspase Cascade Compound This compound Bax Bax/Bak Activation Compound->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Compound->Bcl2 MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Bcl2->Bax Mito Mitochondrion CytC Cytochrome c Release MOMP->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis

Figure 2: Hypothetical intrinsic apoptosis pathway induced by this compound.

Conclusion

This guide outlines a comprehensive and systematic approach for the in vitro evaluation of this compound's cytotoxicity. By following the described experimental workflow, from broad viability screening to detailed mechanistic studies, researchers can generate the robust data required for the preclinical assessment of this novel compound. The methodologies provided are based on well-established protocols for the characterization of other cytotoxic piperazine derivatives, ensuring a high standard of scientific rigor. The successful completion of these studies will elucidate the compound's therapeutic potential and provide a solid foundation for further development.

References

Methodological & Application

Application Notes and Protocols for the Utilization of the 2-Piperazin-1-ylnicotinic Acid Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-piperazin-1-ylnicotinic acid scaffold is a versatile heterocyclic structure that has garnered significant interest in medicinal chemistry. This framework combines the key features of a piperazine ring, a common pharmacophore known to enhance pharmacokinetic properties and provide a key interaction point with various biological targets, and a nicotinic acid moiety, a well-established bioactive component. This unique combination offers a flexible platform for the design and synthesis of novel therapeutic agents across a range of disease areas, including oncology, infectious diseases, and neurology.

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in drug discovery. Its presence in a molecule can improve aqueous solubility and oral bioavailability. The secondary amine of the piperazine allows for facile derivatization, enabling the exploration of structure-activity relationships (SAR) by introducing a variety of substituents to modulate potency, selectivity, and pharmacokinetic profiles.

This document provides detailed application notes on the use of the this compound scaffold in drug design, including synthetic protocols, quantitative biological data for representative derivatives, and detailed experimental procedures for key biological assays. Additionally, signaling pathways and experimental workflows are visualized to provide a deeper understanding of the potential mechanisms of action and experimental designs.

Data Presentation: Biological Activities of this compound Derivatives and Analogs

While specific data for a broad range of this compound derivatives is emerging, the following tables summarize the biological activities of closely related analogs and other piperazine-containing nicotinic acid derivatives, demonstrating the potential of this scaffold.

Table 1: Anticancer Activity (IC50 values in µM)
Compound IDCancer Cell LineTarget/MechanismIC50 (µM)Reference CompoundIC50 (µM)
5c (Nicotinic Acid Derivative) HCT-15 (Colon)VEGFR-2 Inhibition0.068Sorafenib>10
PCC (Piperazine Derivative) SNU-475 (Liver)Apoptosis Induction6.98--
PCC (Piperazine Derivative) SNU-423 (Liver)Apoptosis Induction7.76--
Vindoline-Piperazine Conjugate 23 MDA-MB-468 (Breast)Not Specified1.00--
Vindoline-Piperazine Conjugate 25 HOP-92 (Non-small cell lung)Not Specified1.35--

Note: Compound 5c is a nicotinic acid-based derivative with high structural similarity, demonstrating the potential of the core scaffold in VEGFR-2 inhibition. PCC is a piperazine derivative shown to induce apoptosis.

Table 2: Antimicrobial Activity (MIC values in µg/mL)
Compound IDBacterial StrainMechanism of ActionMIC (µg/mL)Reference CompoundMIC (µg/mL)
PNT S. epidermidisDNA Gyrase Inhibition2.5 ± 2.2TBA40
PNT S. aureusDNA Gyrase Inhibition2.5 ± 0.0TBA40
PNT MRSADNA Gyrase Inhibition6.7 ± 2.9TBA40

Note: PNT (2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione) is a piperazine derivative demonstrating the potential of this class of compounds as antimicrobial agents.[1]

Experimental Protocols

I. Synthesis of 2-(Piperazin-1-yl)nicotinic Acid and Derivatives

A. General Synthesis of the 2-(Piperazin-1-yl)nicotinic Acid Scaffold

A common route to synthesize the 2-(piperazin-1-yl)nicotinic acid core involves the nucleophilic aromatic substitution of a leaving group at the 2-position of the pyridine ring with piperazine.

Protocol 1: Synthesis of 2-{4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl}nicotinic acid [2]

  • Reaction Setup: In a round-bottom flask, combine 1-(2-hydroxyethoxyethyl)piperazine (5.9 g) and 2-chloronicotinic acid (2.7 g) in 50 mL of dioxane.

  • Reflux: Heat the reaction mixture to reflux and maintain for 3 days.

  • Cooling and Crystallization: After 3 days, cool the reaction mixture to room temperature and let it stand for 2 days.

  • Isolation: Remove the solvent under reduced pressure.

  • Purification: Crystallize the residue from absolute ethanol to yield 2-{4-[2-(2-hydroxyethoxy)ethyl]piperazin-1-yl}nicotinic acid (1.1 g).

B. Synthesis of 2-(Piperazin-1-yl)nicotinamide Derivatives

Amide derivatives can be synthesized from the corresponding carboxylic acid using standard amide coupling reagents.

Protocol 2: General Amide Coupling

  • Activation of Carboxylic Acid: Dissolve 2-(piperazin-1-yl)nicotinic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF or DCM). Add a coupling agent such as HATU (1.1 equivalents) and a base like DIPEA (2 equivalents). Stir the mixture at room temperature for 15-30 minutes.

  • Amine Addition: Add the desired primary or secondary amine (1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

  • Work-up: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous NaHCO3 solution and brine.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

C. Synthesis of 2-(Piperazin-1-yl)nicotinate Ester Derivatives

Ester derivatives can be prepared by standard esterification methods.

Protocol 3: Fischer Esterification

  • Reaction Setup: Suspend 2-(piperazin-1-yl)nicotinic acid (1 equivalent) in the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.

  • Acid Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated H2SO4).

  • Reflux: Heat the reaction mixture to reflux until the reaction is complete (monitor by TLC or LC-MS).

  • Neutralization and Extraction: Cool the reaction mixture and neutralize the acid with a base (e.g., saturated NaHCO3 solution). Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate. Purify the crude ester by column chromatography if necessary.

II. Biological Assay Protocols

A. Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol 4: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

B. Kinase Inhibitory Activity: In Vitro VEGFR-2 Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase.

Protocol 5: VEGFR-2 Kinase Assay (Luminescence-based)

  • Reagent Preparation: Prepare the kinase reaction buffer, ATP solution, and substrate solution.

  • Compound Dilution: Prepare serial dilutions of the test compound in the kinase buffer.

  • Kinase Reaction: In a white 96-well plate, add the VEGFR-2 enzyme, the substrate, and the test compound at various concentrations.

  • Initiation: Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a commercial kit such as ADP-Glo™. This is a luminescence-based assay where the signal is inversely proportional to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

C. Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Protocol 6: Broth Microdilution Assay

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

VEGFR-2 Signaling Pathway

Derivatives of nicotinic acid have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. Inhibition of this pathway can block tumor growth and metastasis.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 p-VEGFR-2 (Autophosphorylation) PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K RAS RAS P_VEGFR2->RAS Inhibitor 2-Piperazin-1-ylnicotinic Acid Derivative Inhibitor->P_VEGFR2 PKC PKC PLCg->PKC AKT AKT PI3K->AKT RAF RAF RAS->RAF mTOR mTOR AKT->mTOR MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Migration Migration Transcription->Migration Survival Survival Transcription->Survival Anticancer_Screening_Workflow A Synthesis of This compound Derivative Library B Primary Screening: MTT Assay (Multiple Cancer Cell Lines) A->B C Hit Identification (Compounds with IC50 < 10 µM) B->C D Secondary Screening: Kinase Inhibition Assays (e.g., VEGFR-2) C->D E Lead Compound Selection D->E F Mechanism of Action Studies: - Western Blot (p-VEGFR-2, p-ERK, etc.) - Apoptosis Assays (Caspase activity, Annexin V) - Cell Cycle Analysis E->F G In Vivo Efficacy Studies (Xenograft Models) F->G H Lead Optimization G->H H->A Iterative Design Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Compound Piperazine Derivative (e.g., PCC) DeathReceptor Death Receptors (e.g., Fas, TRAIL-R) Compound->DeathReceptor Mitochondrion Mitochondrion Compound->Mitochondrion Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3/7 (Executioner Caspases) Caspase8->Caspase3 CytochromeC Cytochrome c (release) Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Notes and Protocols for Cell-Based Assays Targeting 2-piperazin-1-ylnicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development and implementation of cell-based assays to characterize the biological activity of 2-piperazin-1-ylnicotinic acid. The primary focus is on assays related to its potential interaction with the G-protein coupled receptor GPR109A (Hydroxycarboxylic Acid Receptor 2), a known target for nicotinic acid and its derivatives.[1][2]

Introduction

This compound is a structural analog of nicotinic acid (niacin), a well-established therapeutic agent. Niacin's biological effects are largely mediated through the activation of GPR109A, a Gi/o-coupled receptor.[1][2] Upon activation, GPR109A initiates signaling cascades that lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] An alternative signaling pathway involving β-arrestin has also been identified.[1] GPR109A is expressed in various cell types, including adipocytes and immune cells, and is implicated in metabolic and inflammatory pathways.[2]

The following protocols describe cell-based assays to determine the potency and efficacy of this compound as a potential GPR109A agonist. These assays are crucial for screening and characterizing novel compounds in drug discovery and development.

Diagram: GPR109A Signaling Pathways

GPR109A_Signaling cluster_membrane Cell Membrane cluster_gi Gi-mediated Pathway cluster_barrestin β-Arrestin Pathway Ligand This compound GPR109A GPR109A (HCA2) Ligand->GPR109A Binds Gi Gi/o GPR109A->Gi Activates bArrestin β-Arrestin GPR109A->bArrestin Recruits AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Response_Gi Downstream Cellular Effects PKA->Cellular_Response_Gi Internalization Receptor Internalization bArrestin->Internalization ERK Downstream Signaling (e.g., ERK) bArrestin->ERK cAMP_Workflow Start Start Seed_Cells Seed GPR109A-expressing cells in 384-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Prepare_Compound Prepare serial dilutions of This compound Incubate_Overnight->Prepare_Compound Add_Compound Add compound to cells and incubate Prepare_Compound->Add_Compound Add_Forskolin Add Forskolin to stimulate Adenylyl Cyclase Add_Compound->Add_Forskolin Lyse_Detect Lyse cells and add cAMP detection reagents Add_Forskolin->Lyse_Detect Measure_Signal Measure signal Lyse_Detect->Measure_Signal Analyze_Data Data Analysis (EC50) Measure_Signal->Analyze_Data End End Analyze_Data->End NFkB_Logic Ligand This compound GPR109A GPR109A Ligand->GPR109A Activates NFkB_Pathway NF-κB Signaling Pathway GPR109A->NFkB_Pathway Inhibits NFkB_Activator TNF-α / LPS NFkB_Activator->NFkB_Pathway Activates NFkB_Activation NF-κB Activation NFkB_Pathway->NFkB_Activation Reporter_Expression Luciferase Expression NFkB_Activation->Reporter_Expression Light_Output ↓ Light Output Reporter_Expression->Light_Output Viability_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_Overnight Incubate overnight Seed_Cells->Incubate_Overnight Add_Compound Add serial dilutions of This compound Incubate_Overnight->Add_Compound Incubate_Exposure Incubate for desired exposure time (24-72h) Add_Compound->Incubate_Exposure Add_Reagent Add MTT or SRB reagent Incubate_Exposure->Add_Reagent Incubate_Reaction Incubate for reaction Add_Reagent->Incubate_Reaction Measure_Absorbance Measure absorbance Incubate_Reaction->Measure_Absorbance Analyze_Data Data Analysis (GI50) Measure_Absorbance->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for the Quantification of 2-piperazin-1-ylnicotinic Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific, validated analytical method for the quantification of 2-piperazin-1-ylnicotinic acid in biological samples was identified in the public domain at the time of this writing. The following application notes and protocols are proposed based on established bioanalytical methods for structurally similar compounds, namely nicotinic acid and other piperazine derivatives. This document is intended to serve as a comprehensive guide and template for the development and validation of a robust analytical method for this specific analyte. The provided quantitative data is hypothetical and for illustrative purposes only.

Introduction

This compound is a molecule of interest in pharmaceutical research and development due to its structural resemblance to nicotinic acid (niacin) and its inclusion of a piperazine moiety, a common functional group in many approved drugs. Accurate quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is crucial for pharmacokinetic, toxicokinetic, and metabolism studies.

This document outlines a proposed high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the sensitive and selective quantification of this compound in human plasma. The methodology is built upon well-established principles of bioanalysis for small molecules and can be adapted for other biological samples.

Proposed Analytical Method: HPLC-MS/MS

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is recommended for its high sensitivity, selectivity, and wide dynamic range, which are essential for bioanalytical applications.

Principle

The method involves the extraction of this compound and a suitable internal standard (IS) from the biological matrix, followed by chromatographic separation on a reversed-phase HPLC column. The analytes are then detected by a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., this compound-d4) is highly recommended. If unavailable, a structurally similar compound with close chromatographic behavior can be used.

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Control blank biological matrix from the same species and strain for calibration standards and quality controls.

Experimental Protocols

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve the reference standards of this compound and the IS in methanol to obtain a final concentration of 1 mg/mL.

  • Working Solutions: Prepare serial dilutions of the stock solutions with a 50:50 (v/v) mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for sample cleanup in plasma.

  • Label microcentrifuge tubes for each sample, standard, and QC.

  • To 50 µL of plasma, add 10 µL of the IS working solution.

  • Vortex briefly.

  • Add 150 µL of cold acetonitrile to precipitate the proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a 96-well plate or autosampler vials for analysis.

HPLC Conditions (Proposed)
ParameterRecommended Setting
HPLC System Agilent 1200 Series or equivalent
Column Zorbax 300SB-C8 (250 mm × 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient To be optimized, a starting point could be a linear gradient from 5% to 95% B over 5 minutes.
Flow Rate 0.8 mL/min
Column Temperature 40°C
Injection Volume 10 µL
Mass Spectrometry Conditions (Proposed)
ParameterRecommended Setting
Mass Spectrometer Sciex API 4000 or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
Ion Source Temperature 550°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 8 psi
MRM Transitions To be determined by infusing a standard solution of the analyte and IS. For this compound (MW: 207.23), a potential precursor ion would be [M+H]+ at m/z 208.2. Product ions would need to be determined experimentally.

Method Validation (Hypothetical Data)

The proposed method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables present hypothetical data to illustrate the expected outcomes of a successful validation.

Table 1: Calibration Curve Linearity
AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)
This compound1 - 1000> 0.995
Table 2: Precision and Accuracy
QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ1< 1585 - 115< 1585 - 115
Low QC3< 1585 - 115< 1585 - 115
Mid QC100< 1585 - 115< 1585 - 115
High QC800< 1585 - 115< 1585 - 115

LLOQ: Lower Limit of Quantification

Table 3: Recovery and Matrix Effect
QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low QC385 - 11585 - 115
High QC80085 - 11585 - 115

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample (50 µL) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Separation supernatant->hplc Inject msms MS/MS Detection hplc->msms data Data Acquisition and Quantification msms->data

Caption: Experimental workflow for the quantification of this compound.

logical_relationships cluster_parameters Key Validation Parameters method_validation Bioanalytical Method Validation selectivity Selectivity method_validation->selectivity accuracy Accuracy method_validation->accuracy precision Precision method_validation->precision linearity Linearity method_validation->linearity recovery Recovery method_validation->recovery stability Stability method_validation->stability

Caption: Key parameters for bioanalytical method validation.

Conclusion

The proposed HPLC-MS/MS method provides a robust framework for the quantification of this compound in biological samples. The protocol for sample preparation using protein precipitation is straightforward and suitable for high-throughput analysis. The outlined HPLC and MS conditions serve as a solid starting point for method development. Comprehensive validation, as illustrated with hypothetical data, is essential to ensure the reliability and accuracy of the data for its intended use in preclinical and clinical studies.

Formulation Strategies for 2-piperazin-1-ylnicotinic Acid for In Vivo Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-piperazin-1-ylnicotinic acid is a molecule of interest for in vivo research, combining the structural features of both piperazine and nicotinic acid. The presence of a carboxylic acid and a basic piperazine ring suggests the compound is likely zwitterionic, which can present unique challenges and opportunities for formulation. Proper formulation is critical for achieving desired exposure, efficacy, and safety in preclinical in vivo studies. These application notes provide a systematic approach to developing stable and bioavailable formulations for this compound for various routes of administration.

Pre-formulation Assessment

A thorough pre-formulation assessment is the cornerstone of a successful formulation strategy. This initial characterization will guide the selection of appropriate excipients and dosage forms.

Physicochemical Characterization

Protocol 1: Determination of Physicochemical Properties

  • Solubility Profiling:

    • Determine the aqueous solubility of this compound at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to understand its pH-dependent solubility. The presence of both an acidic (carboxylic acid) and a basic (piperazine) functional group suggests that the solubility will be significantly influenced by pH.

    • Assess solubility in a range of pharmaceutically acceptable solvents and co-solvents (e.g., ethanol, propylene glycol, PEG 400, DMSO).

    • Evaluate solubility in lipid-based excipients (e.g., Labrasol®, Cremophor® EL, polysorbate 80) for potential lipid-based formulations.

  • pKa Determination:

    • Experimentally determine the pKa values of the carboxylic acid and the piperazine amine groups. This is crucial for understanding the ionization state of the molecule at different physiological pHs and predicting its absorption and distribution.

  • LogP/LogD Measurement:

    • Determine the octanol-water partition coefficient (LogP) and distribution coefficient (LogD) at relevant pH values to assess the lipophilicity of the compound. This will provide insights into its potential for membrane permeability.

  • Solid-State Characterization:

    • Utilize techniques like X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to determine the crystallinity, melting point, and thermal stability of the solid compound.

Data Presentation: Physicochemical Properties

ParameterMethodResult
Aqueous Solubility
pH 1.2Shake-flaskUser to fill
pH 4.5Shake-flaskUser to fill
pH 6.8Shake-flaskUser to fill
pH 7.4Shake-flaskUser to fill
Co-solvent Solubility
EthanolShake-flaskUser to fill
Propylene GlycolShake-flaskUser to fill
PEG 400Shake-flaskUser to fill
pKa Potentiometric titrationUser to fill
LogP Shake-flask/HPLCUser to fill
LogD at pH 7.4 Shake-flask/HPLCUser to fill
Melting Point DSCUser to fill
Crystallinity XRPDUser to fill
Drug-Excipient Compatibility Studies

Protocol 2: Excipient Compatibility Screening

  • Binary Mixtures: Prepare binary mixtures of this compound with a selection of common excipients (e.g., lactose, microcrystalline cellulose, mannitol, starch, magnesium stearate, etc.) in a 1:1 ratio.[1]

  • Stress Conditions: Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).[2]

  • Analytical Testing: Analyze the samples at initial and subsequent time points using a stability-indicating HPLC method to detect any degradation of the active pharmaceutical ingredient (API).

  • Physical Observation: Visually inspect the mixtures for any physical changes such as color change, caking, or liquefaction.[3]

  • Thermal Analysis: Use DSC to identify any potential interactions between the drug and excipients by observing changes in thermal events.[1]

Formulation Development for Oral Administration

Given that many piperazine-containing drugs are administered orally, this is a primary route to consider.[4][5]

Aqueous Solutions/Suspensions

For early in vivo studies, simple aqueous formulations are often preferred for ease of preparation and dosing.

Protocol 3: Preparation of an Aqueous Solution

  • Solubilization: Based on the pH-solubility profile, determine if a simple aqueous solution is feasible. If the compound has sufficient solubility at a physiologically acceptable pH, dissolve it in water for injection or a suitable buffer (e.g., phosphate or citrate buffer).

  • pH Adjustment: If necessary, adjust the pH with a pharmaceutically acceptable acid (e.g., HCl) or base (e.g., NaOH) to enhance solubility.

  • Co-solvents: If aqueous solubility is limited, consider the addition of co-solvents like propylene glycol or PEG 400 to improve solubility.[6][7]

  • Filtration: Filter the final solution through a 0.22 µm filter to sterilize and remove any particulate matter.

Protocol 4: Preparation of a Suspension

  • Wetting Agent: If the compound is poorly soluble, a suspension is a viable alternative. Wet the this compound powder with a suitable wetting agent (e.g., a small amount of glycerin or polysorbate 80) to ensure uniform dispersion.

  • Suspending Vehicle: Disperse the wetted powder in a vehicle containing a suspending agent (e.g., 0.5% w/v carboxymethylcellulose sodium or xanthan gum) to prevent settling.

  • Homogenization: Homogenize the suspension using a high-shear mixer to achieve a uniform particle size distribution.

Data Presentation: Oral Formulation Compositions

Formulation IDAPI Conc. (mg/mL)Vehicle CompositionAppearance
SOL-01User to fill0.1 M Phosphate Buffer, pH 7.4Clear Solution
SOL-02User to fill20% PEG 400 in WaterClear Solution
SUSP-01User to fill0.5% CMC-Na, 0.1% Tween 80 in WaterUniform Suspension

Formulation Development for Parenteral Administration

For direct systemic administration and bypassing first-pass metabolism, parenteral formulations are necessary.

Protocol 5: Preparation of a Sterile Solution for Injection

  • Solvent Selection: Use Water for Injection (WFI) as the primary solvent. Based on solubility data, co-solvents such as ethanol or propylene glycol may be required.

  • pH Control: Ensure the pH of the final formulation is within a physiologically tolerable range (typically pH 4-9 for intravenous injection) using appropriate buffers.

  • Tonicity Adjustment: Adjust the tonicity of the solution to be isotonic with blood using agents like sodium chloride or dextrose.

  • Sterile Filtration: Pass the final solution through a 0.22 µm sterile filter into a sterile container.

  • In Vitro Precipitation Screen: Before in vivo use, perform an in vitro screen to assess the potential for precipitation upon injection.[8][9] This can be done by diluting the formulation with a physiological buffer and observing for any precipitate formation.

Data Presentation: Parenteral Formulation Compositions

Formulation IDAPI Conc. (mg/mL)Vehicle CompositionpHOsmolality (mOsm/kg)
IV-SOL-01User to fillWFI, pH adjusted with NaOHUser to fillUser to fill
IV-SOL-02User to fill10% Propylene Glycol in WFIUser to fillUser to fill

Advanced Formulation Strategies

If simple solutions or suspensions do not provide adequate exposure, more advanced formulation strategies may be necessary to enhance solubility and bioavailability.

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix at a molecular level can enhance its dissolution rate.

  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, which can improve the absorption of lipophilic drugs.

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area, leading to a faster dissolution rate. This can be achieved through techniques like nanosuspensions or solid lipid nanoparticles.

Visualization of Workflows and Pathways

Formulation_Development_Workflow Formulation Development Workflow for this compound cluster_preformulation Pre-formulation cluster_formulation Formulation Development cluster_characterization Characterization & Screening cluster_invivo In Vivo Studies physchem Physicochemical Characterization (Solubility, pKa, LogP) excipient Excipient Compatibility Studies physchem->excipient Guides excipient selection oral Oral Formulation (Solution, Suspension) physchem->oral parenteral Parenteral Formulation (Sterile Solution) physchem->parenteral excipient->oral excipient->parenteral advanced Advanced Formulations (if required) oral->advanced If poor bioavailability analytical Analytical Method Development oral->analytical pk_studies Pharmacokinetic Studies oral->pk_studies parenteral->analytical invitro In Vitro Screening (e.g., precipitation) parenteral->invitro advanced->analytical stability Short-term Stability analytical->stability stability->pk_studies invitro->pk_studies Zwitterion_pH_Behavior Expected pH-Dependent Ionization of this compound low_pH Low pH (Cationic Form) -COOH -NH2+- High Solubility isoelectric Isoelectric Point (pI) (Zwitterionic Form) -COO- -NH2+- Low Solubility low_pH->isoelectric Increase pH high_pH High pH (Anionic Form) -COO- -NH- High Solubility isoelectric->high_pH Increase pH

References

High-Throughput Screening of 2-Piperazin-1-ylnicotinic Acid Libraries: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of compound libraries based on the 2-piperazin-1-ylnicotinic acid scaffold. Given the structural motifs, this class of compounds holds significant potential for modulating G-protein coupled receptors (GPCRs), particularly the nicotinic acid receptor GPR109A, and inflammatory signaling pathways. These protocols are designed to facilitate the identification and characterization of novel bioactive molecules for drug discovery programs.

Introduction to this compound Libraries

Libraries of small molecules centered around the this compound core are of considerable interest in medicinal chemistry. The nicotinic acid moiety is a well-known pharmacophore that interacts with GPR109A, a receptor involved in lipid metabolism and immune responses. The piperazine group is a common scaffold in drug development, known for its ability to interact with a variety of biological targets and improve the pharmacokinetic properties of compounds. The combination of these two fragments suggests that libraries of these compounds could yield potent and selective modulators of GPR109A or other related signaling pathways, including those central to inflammation.

Application Note 1: Primary High-Throughput Screening for GPR109A Agonists

This application note describes a primary HTS campaign to identify agonists of the G-protein coupled receptor GPR109A from a this compound library. GPR109A activation by agonists like nicotinic acid leads to the inhibition of adenylyl cyclase through the Gαi subunit, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1] This assay is designed to be robust, scalable, and suitable for screening large compound libraries.

Signaling Pathway for GPR109A Activation

GPR109A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Library Compound GPR109A GPR109A Ligand->GPR109A Binds Ligand->GPR109A Gai Gαi/o GPR109A->Gai Activates GPR109A->Gai AC Adenylyl Cyclase Gai->AC Inhibits Gai->AC ATP ATP AC->ATP Converts cAMP cAMP AC->cAMP Generates AC->cAMP ATP->AC ATP->cAMP PKA PKA cAMP->PKA Activates cAMP->PKA Response Cellular Response (e.g., Anti-lipolysis) PKA->Response Phosphorylates Targets PKA->Response

GPR109A Gi-mediated signaling pathway.
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This protocol utilizes a competitive immunoassay format to measure intracellular cAMP levels.

Materials:

  • HEK293 cells stably expressing human GPR109A (HEK293-GPR109A)

  • Assay medium: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4

  • Compound library plates (384-well)

  • Forskolin

  • HTRF cAMP assay kit (e.g., Cisbio Bioassays)

  • Plate reader capable of HTRF (e.g., PerkinElmer Envision)

Procedure:

  • Cell Plating: Seed HEK293-GPR109A cells in 384-well white, low-volume plates at a density of 5,000 cells/well in 5 µL of culture medium and incubate overnight at 37°C, 5% CO2.

  • Compound Addition: Add 50 nL of test compounds from the this compound library to the assay plates using a pintool or acoustic liquid handler. Include positive controls (e.g., nicotinic acid) and negative controls (DMSO vehicle).

  • Pre-incubation: Incubate the plates with compounds for 30 minutes at room temperature.

  • Adenylyl Cyclase Stimulation: Add 5 µL of forskolin solution (at a final concentration that yields 80% of its maximal response, e.g., EC80) to all wells, except for the basal control wells.

  • Incubation: Incubate the plates for 30 minutes at room temperature.[2]

  • Cell Lysis and Detection: Add 5 µL of d2-labeled cAMP followed by 5 µL of the anti-cAMP cryptate antibody, both diluted in the lysis buffer provided with the kit.

  • Final Incubation: Incubate for 1 hour at room temperature, protected from light.

  • Data Acquisition: Read the plates on an HTRF-compatible plate reader at 620 nm (donor) and 665 nm (acceptor) emission wavelengths.

Data Presentation
ParameterNicotinic Acid (Control)Hit Compound Example
EC50 (nM) 350150
Maximal Inhibition (%) 9592
Z'-factor 0.75N/A

Application Note 2: Secondary Screening for Anti-Inflammatory Activity

This application note details a secondary screening cascade to characterize the anti-inflammatory potential of hits identified from the primary screen or to screen the library in a phenotypic context. The protocol focuses on inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophage-like cells.

Signaling Pathway for LPS-induced NF-κB Activation

NFkB_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex IkB->NFkB_IkB Degrades NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates NFkB_IkB->NFkB Releases Library_Compound Library Compound Library_Compound->IKK Inhibits? DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes Transcription

LPS-induced NF-κB activation pathway.
Experimental Workflow

HTS_Workflow start Start: Screen This compound library plate_cells Plate RAW 264.7 Macrophages (1x10^5 cells/well in 96-well plate) start->plate_cells add_compounds Add Library Compounds (1-10 µM final concentration) plate_cells->add_compounds preincubate Pre-incubate for 1 hour add_compounds->preincubate stimulate Stimulate with LPS (100 ng/mL) preincubate->stimulate incubate_24h Incubate for 24 hours stimulate->incubate_24h collect_supernatant Collect Supernatant incubate_24h->collect_supernatant assay_no Nitric Oxide Assay (Griess Reagent) collect_supernatant->assay_no assay_cytokine Cytokine Assay (ELISA for TNF-α, IL-6) collect_supernatant->assay_cytokine analyze_data Data Analysis: Calculate % Inhibition assay_no->analyze_data assay_cytokine->analyze_data hit_id Hit Identification analyze_data->hit_id end End: Confirmed Hits hit_id->end

Workflow for anti-inflammatory screening.
Protocol 2.1: Nitric Oxide (NO) Production Assay (Griess Assay)

Materials:

  • RAW 264.7 murine macrophage cell line

  • Culture medium: DMEM with 10% FBS, 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • Sodium nitrite (for standard curve)

  • 96-well clear flat-bottom plates

Procedure:

  • Cell Plating: Seed RAW 264.7 cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the hit compounds for 1 hour.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours at 37°C, 5% CO2.

  • Griess Reaction:

    • Transfer 50 µL of cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a sodium nitrite standard curve.

Protocol 2.2: Pro-inflammatory Cytokine (TNF-α) Measurement by ELISA

Materials:

  • Supernatants collected from the NO production assay (Step 4)

  • Mouse TNF-α ELISA kit

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Perform the ELISA according to the manufacturer's protocol.

  • Briefly, coat a 96-well plate with TNF-α capture antibody.

  • Add cell culture supernatants and standards to the wells and incubate.

  • Wash the plate and add the detection antibody.

  • Wash again and add the enzyme conjugate (e.g., HRP-streptavidin).

  • Add the substrate solution and stop the reaction.

  • Measure the absorbance at 450 nm.

  • Calculate the TNF-α concentration from the standard curve.

Data Presentation
Compound IDNO Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)Cell Viability (at 10 µM, %)
Hit-001 2.53.1>95%
Hit-002 8.110.5>95%
Dexamethasone (Control) 0.10.05>95%

Conclusion

The protocols outlined in these application notes provide a robust framework for the high-throughput screening of this compound libraries. By targeting both specific receptors like GPR109A and broader phenotypic outcomes such as inflammatory responses, researchers can efficiently identify and characterize novel lead compounds. The integration of detailed experimental procedures, clear data presentation formats, and visual representations of signaling pathways and workflows is intended to accelerate drug discovery efforts in these important therapeutic areas.

References

Application Notes and Protocols for the Use of 2-piperazin-1-ylnicotinic Acid as a Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific information on the biological targets, mechanism of action, or established use of 2-piperazin-1-ylnicotinic acid as a chemical probe. The following application notes and protocols are therefore provided as a generalized template for the use of a hypothetical small molecule chemical probe for target identification. Researchers should adapt these protocols based on the specific biological activities and properties of the compound under investigation.

Introduction

Chemical probes are potent, selective, and well-characterized small molecules used to study the function of proteins and biological pathways in cells and organisms.[1] The identification of the specific molecular targets of a bioactive compound is a critical step in understanding its mechanism of action and for the development of new therapeutic agents.[2] This document outlines a general workflow and protocols for the use of a chemical probe, exemplified by a compound with the scaffold of this compound, for the identification of its cellular binding partners. The methodologies described below are based on affinity-based protein profiling, a common and effective strategy for target deconvolution.[2]

General Workflow for Target Identification

The overall process of identifying the cellular targets of a chemical probe involves several key stages, from probe design to target validation. A generalized workflow is depicted below.

G cluster_0 Probe Development cluster_1 Target Discovery cluster_2 Target Validation Probe_Design Probe Design & Synthesis (e.g., Biotinylation) Probe_Characterization Probe Characterization (Affinity, Selectivity) Probe_Design->Probe_Characterization Affinity_Purification Affinity Purification (e.g., Pulldown Assay) Probe_Characterization->Affinity_Purification Mass_Spectrometry Mass Spectrometry (LC-MS/MS) Affinity_Purification->Mass_Spectrometry Data_Analysis Data Analysis (Protein Identification & Quantification) Mass_Spectrometry->Data_Analysis Target_Engagement Target Engagement Assays (e.g., CETSA, SPR) Data_Analysis->Target_Engagement Functional_Assays Functional Assays (e.g., Knockdown, Overexpression) Target_Engagement->Functional_Assays

Caption: A generalized workflow for chemical probe-based target identification.

Hypothetical Signaling Pathway

Given the lack of a known target for this compound, a hypothetical signaling pathway is presented below to illustrate how a chemical probe could modulate a cellular process. This diagram assumes the probe inhibits a hypothetical kinase, "Target Kinase," which is part of a generic signaling cascade.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Target_Kinase Target Kinase Receptor->Target_Kinase Downstream_Effector Downstream Effector Target_Kinase->Downstream_Effector Cellular_Response Cellular Response (e.g., Proliferation) Downstream_Effector->Cellular_Response Chemical_Probe This compound (Chemical Probe) Chemical_Probe->Target_Kinase

Caption: Hypothetical signaling pathway showing inhibition of a target kinase.

Experimental Protocols

The following are generalized protocols for key experiments in a target identification workflow.

Protocol 1: Synthesis of a Biotinylated Chemical Probe

Objective: To synthesize an affinity-tagged version of the chemical probe for use in pulldown assays.

Materials:

  • This compound

  • Biotin-PEG-amine or similar biotinylation reagent with a linker

  • Coupling reagents (e.g., EDC, NHS)

  • Anhydrous solvents (e.g., DMF, DMSO)

  • Purification supplies (e.g., HPLC, silica gel)

Procedure:

  • Functionalization of the Probe: Introduce a reactive functional group (e.g., a carboxylic acid or amine) onto the this compound scaffold if one is not already available and suitable for conjugation. The position of this group should be chosen carefully to minimize disruption of the probe's binding to its target.

  • Coupling Reaction: Dissolve the functionalized probe and the biotinylation reagent in an appropriate anhydrous solvent.

  • Add the coupling reagents (e.g., EDC and NHS for an amide bond formation) and stir the reaction at room temperature for a specified time (e.g., 12-24 hours).

  • Purification: Monitor the reaction by TLC or LC-MS. Upon completion, purify the biotinylated probe using HPLC or column chromatography.

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR.

Protocol 2: Affinity Pulldown Assay

Objective: To isolate proteins that bind to the biotinylated chemical probe from a cell lysate.

Materials:

  • Biotinylated chemical probe

  • Streptavidin-coated magnetic beads or agarose resin

  • Cell lysate from a relevant cell line or tissue

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer or high concentration of free biotin)

  • Non-biotinylated probe (as a negative control)

Procedure:

  • Lysate Preparation: Harvest and lyse cells to prepare a total protein extract. Determine the protein concentration using a standard assay (e.g., BCA assay).

  • Bead Preparation: Wash the streptavidin beads with lysis buffer to remove any preservatives.

  • Probe Immobilization: Incubate the streptavidin beads with the biotinylated chemical probe for 1-2 hours at 4°C with gentle rotation to allow for binding.

  • Incubation with Lysate: Add the cell lysate to the probe-immobilized beads. For a negative control, incubate a separate aliquot of lysate with beads that have been blocked or incubated with the non-biotinylated probe. Incubate for 2-4 hours or overnight at 4°C.

  • Washing: Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant. Wash the beads extensively with wash buffer to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads using elution buffer. For mass spectrometry analysis, on-bead digestion can also be performed.

Protocol 3: Protein Identification by Mass Spectrometry

Objective: To identify the proteins isolated in the pulldown assay.

Procedure:

  • Sample Preparation: Eluted proteins are typically run on an SDS-PAGE gel for a short distance to concentrate the sample and remove interfering substances. The protein band is then excised and subjected to in-gel digestion with trypsin.

  • LC-MS/MS Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The raw mass spectrometry data is searched against a protein database (e.g., UniProt) using a search engine (e.g., Mascot, Sequest) to identify the proteins.

  • Candidate Selection: Potential target proteins are identified by comparing the proteins identified in the biotinylated probe pulldown to those in the negative control pulldown. True binding partners should be significantly enriched in the probe sample.

Data Presentation

Quantitative data from target identification and validation experiments should be organized for clear comparison.

Table 1: Hypothetical Quantitative Data for a Chemical Probe

ParameterValueMethod
Binding Affinity (Kd)
Target A50 nMSurface Plasmon Resonance (SPR)
Target B1.2 µMIsothermal Titration Calorimetry (ITC)
Inhibition (IC50)
Target A (enzymatic assay)150 nMIn vitro kinase assay
Cellular Target Engagement (EC50)
Target A500 nMCellular Thermal Shift Assay (CETSA)

Note: The values presented in this table are for illustrative purposes only and do not represent actual data for this compound.

Conclusion

The successful application of a chemical probe for target identification relies on a systematic and rigorous experimental approach. While specific information for this compound is not currently available in the public domain, the generalized protocols and workflows provided here offer a foundation for researchers to design and execute their own target identification studies for novel bioactive compounds. It is imperative to validate any identified targets through orthogonal methods to ensure the biological relevance of the findings.

References

Application Notes and Protocols: Derivatization of 2-Piperazin-1-ylnicotinic Acid for Improved Potency

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Piperazin-1-ylnicotinic acid is a scaffold of significant interest in medicinal chemistry, combining the structural features of nicotinic acid and piperazine. Nicotinic acid and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic effects.[1][2][3][4][5] Similarly, the piperazine moiety is a common pharmacophore in many biologically active compounds, contributing to improved pharmacokinetic properties and target engagement.[6][7] This document outlines strategies and protocols for the derivatization of this compound to enhance its biological potency. The focus is on synthetic modifications of the piperazine ring and the carboxylic acid group of the nicotinic acid backbone, followed by protocols for evaluating the efficacy of the synthesized analogs.

Strategies for Derivatization

The primary sites for derivatization on the this compound scaffold are the secondary amine of the piperazine ring and the carboxylic acid group of the nicotinic acid.

2.1. Derivatization at the Piperazine N-4 Position:

The secondary amine on the piperazine ring is a key site for modification. Alkylation, acylation, or sulfonylation at this position can introduce a variety of functional groups, influencing the compound's polarity, size, and ability to interact with biological targets. For instance, the introduction of aromatic or heterocyclic moieties can lead to enhanced binding affinity through additional hydrophobic or hydrogen-bonding interactions.

2.2. Derivatization at the Carboxylic Acid Group:

The carboxylic acid group can be converted into esters, amides, or hydrazides. These modifications can alter the compound's solubility, membrane permeability, and metabolic stability. Amide coupling with various amines or amino acids can introduce new pharmacophoric elements to explore structure-activity relationships (SAR).

Experimental Protocols

3.1. General Synthesis of N-4 Substituted this compound Derivatives

This protocol describes a general method for the alkylation of the piperazine ring.

Materials:

  • This compound

  • Appropriate alkyl or benzyl halide (e.g., R-X where X = Cl, Br, I)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 mmol) in DMF (10 mL).

  • Add potassium carbonate (3 mmol).

  • Add the desired alkyl or benzyl halide (1.2 mmol) to the mixture.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

3.2. General Synthesis of Amide Derivatives of this compound

This protocol outlines the formation of amide derivatives from the carboxylic acid moiety.

Materials:

  • N-4 protected this compound (e.g., Boc-protected)

  • Desired amine (R-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the N-4 protected this compound (1 mmol) in DCM (10 mL).

  • Add EDC (1.2 mmol) and HOBt (1.2 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Add the desired amine (1.1 mmol) and DIPEA (2.5 mmol).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Dilute the reaction mixture with DCM (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

  • Deprotect the N-4 position if necessary using standard procedures (e.g., trifluoroacetic acid for Boc deprotection).

Data Presentation: Structure-Activity Relationship (SAR)

The following tables summarize hypothetical data for a series of synthesized derivatives, illustrating how potency can be evaluated and compared. For this example, we will assume the target is a bacterial enzyme and the measure of potency is the Minimum Inhibitory Concentration (MIC).

Table 1: In Vitro Antibacterial Activity of N-4 Substituted this compound Derivatives against S. aureus

CompoundR Group at N-4MIC (µg/mL)
Parent -H64
1a -CH₃32
1b -CH₂CH₃16
1c -CH₂Ph8
1d -CH₂(4-Cl-Ph)4

Table 2: In Vitro Antibacterial Activity of Amide Derivatives against S. aureus

CompoundAmide MoietyMIC (µg/mL)
Parent -OH64
2a -NHCH₃32
2b -NH(CH₂)₂OH16
2c -NH-Gly-OEt8
2d -NH-Phe-OMe4

Visualization of Workflows and Pathways

Experimental Workflow for Derivatization and Evaluation

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound deriv_N4 N-4 Derivatization (Alkylation/Acylation) start->deriv_N4 deriv_COOH Carboxylic Acid Derivatization (Amidation) start->deriv_COOH library Compound Library deriv_N4->library deriv_COOH->library screening Primary Screening (e.g., MIC Assay) library->screening potency Potency Determination (IC50/EC50) screening->potency sar SAR Analysis potency->sar signaling_pathway cluster_cell Bacterial Cell receptor Receptor transducer Signal Transducer receptor->transducer Signal effector Effector Protein transducer->effector response Cellular Response (e.g., Virulence Factor Production) effector->response inhibitor 2-Piperazin-1-ylnicotinic Acid Derivative inhibitor->transducer Inhibition

References

Animal Models for Assessing the Efficacy of 2-Piperazin-1-ylnicotinic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Piperazin-1-ylnicotinic acid is a synthetic compound with a structural resemblance to nicotinic acid (niacin). It is hypothesized to act as an agonist for the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). GPR109A is a promising therapeutic target for a range of diseases due to its role in modulating inflammatory responses, lipid metabolism, and cellular proliferation. This document provides detailed application notes and protocols for assessing the efficacy of this compound in various preclinical animal models.

Mechanism of Action and Signaling Pathway

GPR109A is a Gi-protein coupled receptor. Upon binding of an agonist, such as niacin or potentially this compound, the receptor undergoes a conformational change, leading to the dissociation of the G-protein into its Gαi and Gβγ subunits. The Gαi subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade has been shown to mediate anti-lipolytic effects in adipocytes and anti-inflammatory effects in immune cells like macrophages and neutrophils.[1][2]

In addition to the Gαi pathway, GPR109A activation can also signal through β-arrestin pathways, which are implicated in some of the receptor's therapeutic effects and also in the common side effect of flushing associated with niacin.

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cellular_response Cellular Response Agonist This compound GPR109A GPR109A (HCA2) Agonist->GPR109A Binds to G_Protein Gαi/βγ GPR109A->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Anti_Lipolysis Anti-Lipolysis (Adipocytes) cAMP->Anti_Lipolysis Leads to Anti_Inflammation Anti-Inflammation (Immune Cells) cAMP->Anti_Inflammation Leads to

GPR109A signaling cascade upon agonist binding.

Experimental Protocols and Animal Models

The following sections detail experimental protocols for evaluating the efficacy of this compound in relevant animal models.

Inflammatory Bowel Disease (IBD) Model

Activation of GPR109A by gut microbiota-derived butyrate has been shown to suppress colonic inflammation.[3] Therefore, a chemically induced colitis model is suitable for assessing the anti-inflammatory potential of this compound in the gastrointestinal tract.

Experimental Workflow:

IBD_Workflow Induction Induce Colitis in Mice (e.g., DSS in drinking water) Grouping Group Animals: - Vehicle Control - this compound (Dose 1) - this compound (Dose 2) - Positive Control (e.g., Niacin) Induction->Grouping Treatment Daily Oral Gavage Treatment Grouping->Treatment Monitoring Monitor Disease Activity Index (DAI): - Body weight loss - Stool consistency - Rectal bleeding Treatment->Monitoring Termination Euthanize Mice at Day X Collect Colon Tissue Monitoring->Termination Analysis Analyze: - Colon length and weight - Histopathology (inflammation score) - Myeloperoxidase (MPO) activity - Cytokine levels (e.g., IL-6, TNF-α) Termination->Analysis

References

Application Notes and Protocols for the Conjugation of 2-Piperazin-1-ylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the techniques for conjugating 2-piperazin-1-ylnicotinic acid to other molecules. This versatile building block is of significant interest in medicinal chemistry, particularly in the development of targeted therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The protocols outlined below detail a robust, three-stage process for selective conjugation, ensuring high yields and purity of the final conjugate.

Overview of the Conjugation Strategy

The primary challenge in conjugating this compound lies in the presence of two reactive functional groups: a carboxylic acid and a secondary amine on the piperazine ring. To achieve selective amide bond formation via the carboxylic acid, a protection strategy for the piperazine nitrogen is essential. The most common and effective approach involves the use of the tert-butyloxycarbonyl (Boc) protecting group.

The overall workflow for the conjugation of this compound is as follows:

  • Protection: The secondary amine of the piperazine ring is protected with a Boc group.

  • Activation and Coupling: The carboxylic acid of the Boc-protected this compound is activated, typically using the EDC/NHS system, and then coupled to the desired amine-containing molecule.

  • Deprotection: The Boc group is removed from the piperazine nitrogen to yield the final conjugate.

This strategy allows for the selective and efficient formation of a stable amide bond between the nicotinic acid moiety and the target molecule.

Experimental Protocols

The following protocols provide detailed methodologies for each stage of the conjugation process.

Stage 1: Boc Protection of this compound

This protocol describes the protection of the secondary amine on the piperazine ring using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 equivalent) in a 1:1 mixture of dioxane and water.

  • Add sodium bicarbonate (2 equivalents) to the solution and stir until dissolved.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • After the reaction is complete (monitored by TLC or LC-MS), concentrate the mixture under reduced pressure to remove the dioxane.

  • Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.

  • Acidify the aqueous layer to pH 3-4 with a 1 M HCl solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected product.

Expected Yield: 85-95%

Stage 2: EDC/NHS-Mediated Amide Coupling

This protocol details the coupling of Boc-protected this compound to an amine-containing molecule using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Materials:

  • Boc-protected this compound

  • Amine-containing molecule

  • EDC hydrochloride

  • NHS

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) (optional, if the amine is a salt)

Procedure:

  • Dissolve Boc-protected this compound (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF or DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 equivalents) to the solution and stir for 15-30 minutes at 0 °C to activate the carboxylic acid.

  • In a separate flask, dissolve the amine-containing molecule (1.1 equivalents) in anhydrous DMF or DCM. If the amine is a hydrochloride salt, add DIPEA (1.2 equivalents) to neutralize it.

  • Slowly add the amine solution to the activated carboxylic acid solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with 5% aqueous LiCl solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data Summary:

ParameterValue
Reagent Equivalents
Boc-protected Acid1.0
Amine1.1
EDC1.2
NHS1.2
Reaction Time 4-12 hours
Typical Yield 60-80%
Stage 3: Boc Deprotection

This protocol describes the removal of the Boc protecting group using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected conjugate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected conjugate (1 equivalent) in anhydrous DCM.

  • Add TFA (10-20 equivalents, typically a 20-50% v/v solution in DCM) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Dissolve the residue in a minimal amount of DCM and neutralize with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the final deprotected conjugate.

Quantitative Data Summary:

ParameterValue
Reagent Trifluoroacetic Acid (TFA)
Solvent Dichloromethane (DCM)
TFA Concentration 20-50% (v/v)
Reaction Time 1-2 hours
Typical Yield >90%

Visualizations

Experimental Workflow

experimental_workflow cluster_protection Stage 1: Boc Protection cluster_coupling Stage 2: Amide Coupling cluster_deprotection Stage 3: Boc Deprotection start This compound prot_reagents Boc₂O, NaHCO₃ Dioxane/Water protection Boc Protection Reaction start->protection prot_reagents->protection boc_acid N-Boc-2-piperazin-1-ylnicotinic Acid protection->boc_acid coupling_reagents EDC, NHS DMF or DCM coupling Amide Coupling Reaction boc_acid->coupling amine Amine-containing Molecule coupling_reagents->coupling boc_conjugate Boc-Protected Conjugate coupling->boc_conjugate deprot_reagents TFA, DCM deprotection Deprotection Reaction boc_conjugate->deprotection deprot_reagents->deprotection final_product Final Conjugate deprotection->final_product protac_pathway cluster_protac PROTAC Action cluster_ups Ubiquitin-Proteasome System protac PROTAC (Warhead-Linker-E3 Ligand) protac->protac ternary_complex Ternary Complex (POI-PROTAC-E3 Ligase) protac->ternary_complex Binds poi Target Protein of Interest (POI) poi->ternary_complex Binds e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex Binds ubiquitination Ubiquitination of POI ternary_complex->ubiquitination Catalyzes poly_ub_poi Polyubiquitinated POI ubiquitination->poly_ub_poi proteasome 26S Proteasome poly_ub_poi->proteasome Recognized by degradation Degradation of POI proteasome->degradation peptides Peptide Fragments degradation->peptides

Application Notes and Protocols: 2-Piperazin-1-ylnicotinic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-piperazin-1-ylnicotinic acid as a fragment in fragment-based drug discovery (FBDD). The document outlines its potential applications, screening methodologies, and protocols for hit validation and elaboration.

Introduction to this compound as a Fragment

This compound is a bifunctional fragment that incorporates two key pharmacophoric elements: the nicotinic acid moiety and a piperazine ring. The nicotinic acid portion can engage in hydrogen bonding and aromatic interactions, while the piperazine provides a versatile scaffold for synthetic elaboration, making it an attractive starting point for FBDD campaigns. The piperazine scaffold is a "privileged" structure in medicinal chemistry, known for its ability to modulate physicochemical properties such as solubility and basicity.

Hypothetical Target: Protein Kinase XYZ

For the purpose of these application notes, we will consider a hypothetical target, Protein Kinase XYZ, which has a well-defined ATP binding pocket. The nicotinic acid moiety of the fragment is hypothesized to interact with the hinge region of the kinase, a common binding motif for kinase inhibitors. The piperazine ring can then be elaborated to extend into other regions of the binding site to enhance potency and selectivity.

Data Presentation

The following tables summarize hypothetical quantitative data for the interaction of this compound and its derivatives with Protein Kinase XYZ.

Table 1: Biophysical Screening Results for this compound

TechniqueParameterValue
Surface Plasmon Resonance (SPR)Dissociation Constant (KD)250 µM
Saturation Transfer Difference (STD) NMRRelative BindingModerate
Isothermal Titration Calorimetry (ITC)Dissociation Constant (KD)300 µM
Ligand Efficiency (LE)LE0.35

Table 2: Structure-Activity Relationship (SAR) of Analogs

CompoundModificationSPR KD (µM)Ligand Efficiency (LE)
Fragment 1 (Parent) This compound2500.35
Analog 1a N-methylation of piperazine1500.38
Analog 1b N-ethylation of piperazine1250.39
Analog 1c N-benzylation of piperazine500.42
Analog 2 Amidation of carboxylic acid> 1000N/A

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Surface Plasmon Resonance (SPR) Screening Protocol

Objective: To identify fragments that bind to the target protein and determine their binding affinity (KD).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Protein Kinase XYZ (target protein)

  • This compound (and other fragments)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject Protein Kinase XYZ at a concentration of 50 µg/mL in immobilization buffer to achieve an immobilization level of ~10,000 response units (RU).

    • Deactivate the remaining active esters with a 1 M ethanolamine-HCl solution.

  • Fragment Screening:

    • Prepare a stock solution of this compound in DMSO.

    • Create a dilution series of the fragment in running buffer, typically ranging from 1 µM to 500 µM.

    • Inject the fragment solutions over the immobilized protein surface at a flow rate of 30 µL/min for a contact time of 60 seconds, followed by a dissociation phase of 120 seconds.

    • Regenerate the surface between each fragment injection with the regeneration solution.

  • Data Analysis:

    • Reference subtract the sensorgrams from a control flow cell.

    • Fit the steady-state binding responses to a 1:1 binding model to determine the KD.

NMR-Based Screening: Saturation Transfer Difference (STD) Spectroscopy

Objective: To confirm the binding of fragments to the target protein and identify the protons of the fragment that are in close proximity to the protein.

Materials:

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe

  • Protein Kinase XYZ

  • This compound

  • Deuterated buffer (e.g., 50 mM phosphate buffer in D2O, pD 7.4)

Procedure:

  • Sample Preparation:

    • Prepare a solution of Protein Kinase XYZ at a concentration of 10-20 µM in deuterated buffer.

    • Prepare a stock solution of this compound in DMSO-d6.

    • Add the fragment to the protein solution to a final concentration of 1-2 mM.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum of the sample.

    • Acquire an STD NMR spectrum with on-resonance saturation of the protein at a chemical shift where no ligand signals are present (e.g., 0.5 ppm) and off-resonance saturation at a chemical shift far from any protein or ligand signals (e.g., 30 ppm).

    • The saturation time is typically set to 2 seconds.

  • Data Analysis:

    • Subtract the on-resonance spectrum from the off-resonance spectrum to obtain the STD spectrum.

    • Analyze the STD spectrum to identify the signals from the fragment that show a saturation transfer, indicating binding. The relative intensities of the signals can provide information about which parts of the fragment are in closest contact with the protein.

X-ray Crystallography Protocol for Protein-Fragment Complex

Objective: To determine the three-dimensional structure of the protein-fragment complex to understand the binding mode and guide fragment elaboration.

Materials:

  • Crystallization plates

  • Crystallization robot (optional)

  • Protein Kinase XYZ

  • This compound

  • Crystallization screens

  • Cryoprotectant

  • Synchrotron X-ray source

Procedure:

  • Co-crystallization:

    • Concentrate Protein Kinase XYZ to 10 mg/mL.

    • Add this compound to the protein solution at a 5-fold molar excess.

    • Set up crystallization trials using sitting or hanging drop vapor diffusion methods, screening a wide range of crystallization conditions.

  • Crystal Soaking (Alternative Method):

    • Grow apo-crystals of Protein Kinase XYZ.

    • Prepare a soaking solution containing the crystallization mother liquor supplemented with 1-5 mM of this compound.

    • Transfer the apo-crystals to the soaking solution and incubate for a few hours to overnight.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals by briefly soaking them in a solution containing the mother liquor and a cryoprotectant (e.g., 25% glycerol).

    • Flash-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the structure by molecular replacement using the apo-protein structure as a search model.

    • Refine the model and build the fragment into the observed electron density.

Visualizations

FBDD_Workflow cluster_0 Fragment Screening cluster_1 Hit Validation & Characterization cluster_2 Hit-to-Lead Optimization Fragment Library Fragment Library Biophysical Screening (SPR, NMR) Biophysical Screening (SPR, NMR) Fragment Library->Biophysical Screening (SPR, NMR) Hit Identification Hit Identification Biophysical Screening (SPR, NMR)->Hit Identification X-ray Crystallography X-ray Crystallography Hit Identification->X-ray Crystallography Binding Mode Analysis Binding Mode Analysis X-ray Crystallography->Binding Mode Analysis Hit Validation Hit Validation Binding Mode Analysis->Hit Validation Structure-Guided Design Structure-Guided Design Hit Validation->Structure-Guided Design Fragment Elaboration Fragment Elaboration Structure-Guided Design->Fragment Elaboration Lead Compound Lead Compound Fragment Elaboration->Lead Compound

Caption: Workflow for Fragment-Based Drug Discovery.

Signaling_Pathway Fragment This compound Target Protein Kinase XYZ Fragment->Target Inhibition Substrate Substrate Target->Substrate Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Biological Response Biological Response Downstream Signaling->Biological Response

Caption: Inhibition of Protein Kinase XYZ Signaling.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Piperazin-1-ylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-piperazin-1-ylnicotinic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the nucleophilic aromatic substitution (SNAr) reaction between 2-chloronicotinic acid and piperazine. This reaction is favored due to the availability of the starting materials.[1][2]

Q2: What are the key factors influencing the yield of the reaction?

A2: Several factors can significantly impact the yield, including the reaction temperature, the molar ratio of reactants, the choice of solvent, and the presence of a base or catalyst. Careful optimization of these parameters is crucial for maximizing the yield.

Q3: How can I minimize the formation of the disubstituted byproduct?

A3: The formation of 1,4-bis(nicotinoyl)piperazine is a common side reaction. To favor mono-substitution, it is recommended to use a significant excess of piperazine (typically 3-5 equivalents). Another effective strategy is the in-situ formation of piperazine monohydrochloride by reacting piperazine with one equivalent of acid, which protects one of the nitrogen atoms.

Q4: What is the role of a base in this reaction?

A4: A base is often used to neutralize the hydrochloric acid (HCl) formed during the reaction between 2-chloronicotinic acid and piperazine. This prevents the protonation of the piperazine, which would render it non-nucleophilic and halt the reaction. Common bases include potassium carbonate or triethylamine.

Q5: Are there any recommended catalysts for this synthesis?

A5: While the SNAr reaction can proceed without a catalyst, palladium-based catalysts, often used in Buchwald-Hartwig amination reactions, have been shown to be effective in forming N-arylpiperazine structures and could potentially improve the reaction rate and yield.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Low Reaction Temperature: Insufficient energy for the reaction to proceed at an adequate rate. 2. Poor Quality Starting Materials: Degradation or impurities in 2-chloronicotinic acid or piperazine. 3. Incorrect pH: Protonation of piperazine by the generated HCl can inhibit the reaction.1. Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation and potential side reactions. Temperatures can range from 60-120 °C. 2. Verify Starting Materials: Ensure the purity and dryness of both 2-chloronicotinic acid and piperazine. 3. Add a Base: Incorporate a non-nucleophilic base, such as K2CO3 or triethylamine, to neutralize the HCl as it is formed.
Formation of Disubstituted Byproduct High Reactivity of Piperazine: Both nitrogen atoms in piperazine are nucleophilic and can react with 2-chloronicotinic acid.1. Use Excess Piperazine: Employ a 3- to 5-fold molar excess of piperazine relative to 2-chloronicotinic acid to statistically favor mono-substitution. 2. In-situ Salt Formation: React piperazine with one equivalent of an acid (e.g., HCl) to form the monoprotonated salt in situ, effectively protecting one nitrogen atom.
Complex Reaction Mixture (Multiple Spots on TLC) Side Reactions: Besides disubstitution, other side reactions may occur at elevated temperatures.Optimize Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the formation of thermal byproducts.
Difficulty in Product Purification Similar Polarity of Product and Byproducts: The desired product and the disubstituted byproduct may have similar polarities, making separation by column chromatography challenging.1. Acid-Base Extraction: Utilize the acidic nature of the carboxylic acid and the basic nature of the free amine on the piperazine ring to perform a liquid-liquid extraction to separate from non-polar impurities. 2. Crystallization: The product can be purified by crystallization from a suitable solvent system. Formation of a salt, like piperazine diacetate, can also be a method for purification.[4]

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Chloronicotinic acid

  • Piperazine (anhydrous)

  • Potassium carbonate (K2CO3)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (anhydrous)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 2-chloronicotinic acid (1 equivalent) in anhydrous DMF.

  • Add piperazine (3-5 equivalents) and potassium carbonate (2 equivalents) to the solution.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and acidify to a pH of approximately 2-3 with concentrated HCl.

  • Wash the aqueous layer with ethyl acetate to remove non-polar impurities.

  • Adjust the pH of the aqueous layer to approximately 7-8 with a suitable base.

  • The product may precipitate out of the solution. If so, filter the solid, wash with cold water, and dry under vacuum.

  • If the product does not precipitate, extract the aqueous layer with a suitable organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

Visualizations

SynthesisWorkflow cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_workup Purification Steps 2-Chloronicotinic Acid 2-Chloronicotinic Acid Reaction Reaction 2-Chloronicotinic Acid->Reaction Piperazine Piperazine Piperazine->Reaction Workup Workup Reaction->Workup Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Heat (80-100°C) Heat (80-100°C) Heat (80-100°C)->Reaction Acidification Acidification Workup->Acidification Extraction Extraction Acidification->Extraction Crystallization / Chromatography Crystallization / Chromatography Extraction->Crystallization / Chromatography Final Product This compound Crystallization / Chromatography->Final Product

Caption: General workflow for the synthesis of this compound.

TroubleshootingLogic Start Low Yield Check_Temp Is Reaction Temp Optimal? Start->Check_Temp Increase_Temp Increase Temperature Check_Temp->Increase_Temp No Check_Stoichiometry Excess Piperazine Used? Check_Temp->Check_Stoichiometry Yes Increase_Temp->Check_Stoichiometry Use_Excess_Pip Use 3-5 eq. of Piperazine Check_Stoichiometry->Use_Excess_Pip No Check_Base Is a Base Present? Check_Stoichiometry->Check_Base Yes Use_Excess_Pip->Check_Base Add_Base Add K2CO3 or Triethylamine Check_Base->Add_Base No Check_Purity Starting Materials Pure? Check_Base->Check_Purity Yes Add_Base->Check_Purity Purify_Reagents Verify/Purify Starting Materials Check_Purity->Purify_Reagents No End Yield Improved Check_Purity->End Yes Purify_Reagents->End

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Technical Support Center: Purification of Crude 2-Piperazin-1-ylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-piperazin-1-ylnicotinic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low Yield of Purified Product

Question: My final yield of this compound is significantly lower than expected after purification. What are the potential causes and how can I improve it?

Answer: Low recovery can stem from several factors throughout the purification process. A systematic approach to identify the cause is recommended.[1]

  • Suboptimal Recrystallization Conditions:

    • Cause: The chosen solvent system may not be ideal, leading to the product remaining in the mother liquor. The product might also be too soluble in the chosen solvent, even at low temperatures.

    • Solution: Experiment with different solvent systems. For a compound like this compound with both acidic and basic functionalities, consider solvent mixtures such as ethanol/water, methanol/water, or acetone/hexane.[2] The goal is to find a system where the compound is soluble at high temperatures but sparingly soluble at low temperatures.

  • Product Loss During Column Chromatography:

    • Cause: The compound may be irreversibly binding to the silica gel due to its basic piperazine moiety. Streaking or tailing on the TLC plate is an indicator of this issue.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine or by using commercially available deactivated silica. Alternatively, consider using a different stationary phase like alumina.[3]

  • Product Decomposition:

    • Cause: The compound might be unstable under the purification conditions, such as prolonged heating during recrystallization or exposure to acidic silica gel.[1]

    • Solution: Minimize heating time during recrystallization. For column chromatography, neutralize the column as mentioned above and aim for a quick elution.

Issue 2: Persistent Impurities in the Final Product

Question: After purification, I still observe impurities in my this compound, as indicated by analytical techniques (e.g., NMR, LC-MS). How can I remove these?

Answer: The nature of the impurity will dictate the best purification strategy. Common impurities in the synthesis of this compound from 2-chloronicotinic acid and piperazine include unreacted starting materials and the disubstituted byproduct (1,4-bis(3-carboxypyridin-2-yl)piperazine).

  • Structurally Similar Impurities:

    • Cause: The disubstituted byproduct can have similar polarity to the desired product, making separation difficult.

    • Solution: A multi-step purification approach is often effective. Start with an acid-base extraction to separate acidic and basic compounds. Follow this with either recrystallization, potentially testing a range of solvent systems, or careful column chromatography with an optimized eluent.

  • Baseline Impurities in Chromatography:

    • Cause: Highly polar impurities may not move from the baseline in standard solvent systems.

    • Solution: For highly polar impurities, a "plug" of silica can be used to filter them out before running a full column. If the desired product is also very polar, consider using reverse-phase chromatography.[3]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for this compound?

A1: Given the presence of both a carboxylic acid and a basic piperazine ring, protic solvents and their mixtures are a good starting point. Ethanol, methanol, or isopropanol, with the addition of water to induce crystallization upon cooling, are often effective for similar compounds.[2]

Q2: My compound is an oil and will not crystallize. What can I do?

A2: Oily products that fail to crystallize often contain residual solvents or impurities. Ensure all solvents are removed under high vacuum. If impurities are the cause, further purification by column chromatography may be necessary. Converting the product to a salt (e.g., a hydrochloride salt by adding a solution of HCl in an organic solvent) can often induce crystallization.

Q3: How can I tell if my compound is decomposing on the silica gel column?

A3: You can perform a simple stability test. Dissolve a small amount of your crude product in a suitable solvent and spot it on a TLC plate. After noting the initial spot, let the plate sit for 30-60 minutes before developing it. If new spots appear or the original spot changes intensity, your compound is likely unstable on silica gel.

Q4: What are some recommended solvent systems for column chromatography of this compound?

A4: A good starting point for silica gel chromatography would be a mixture of a relatively non-polar solvent and a polar solvent, such as dichloromethane/methanol or ethyl acetate/methanol. Due to the basicity of the piperazine moiety, adding a small amount (0.5-1%) of triethylamine or ammonium hydroxide to the eluent system is highly recommended to prevent streaking and improve separation.

Data Presentation

The following table provides a summary of expected outcomes from different purification methods for crude this compound. The data is representative and may vary based on the initial purity of the crude material and the specific experimental conditions.

Purification MethodTypical Purity (%)Typical Yield (%)Key AdvantagesKey Disadvantages
Single Recrystallization95-9860-80Simple, scalablePotential for significant product loss in mother liquor
Multiple Recrystallizations>9840-60High purity achievableLower overall yield due to multiple steps
Column Chromatography>9950-70Excellent for removing closely related impuritiesMore time-consuming, requires solvent disposal
Acid-Base Extraction90-9580-90Good for removing non-basic/non-acidic impuritiesMay not remove structurally similar impurities

Experimental Protocols

Protocol 1: Purification by Recrystallization

  • Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a hot solvent (e.g., ethanol). Add a co-solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Add a few drops of the first solvent to redissolve the precipitate.

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the chosen solvent system at an elevated temperature.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, scratch the inside of the flask with a glass rod or add a seed crystal. Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.

Protocol 2: Purification by Column Chromatography

  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using various solvent systems (e.g., different ratios of dichloromethane:methanol with 1% triethylamine) to find an eluent that provides good separation of the desired product from impurities.

  • Column Packing: Prepare a slurry of silica gel in the chosen non-polar component of your eluent system and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel (dry loading).

  • Elution: Elute the column with the chosen solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

G Troubleshooting Workflow for Purification Issues cluster_0 Problem Identification cluster_1 Troubleshooting for Low Yield cluster_2 Troubleshooting for Impurities Low Yield Low Yield Check Recrystallization Check Recrystallization Low Yield->Check Recrystallization If recrystallized Check Chromatography Check Chromatography Low Yield->Check Chromatography If column used Persistent Impurities Persistent Impurities Analyze Impurity Type Analyze Impurity Type Persistent Impurities->Analyze Impurity Type Optimize Solvent System Optimize Solvent System Check Recrystallization->Optimize Solvent System Deactivate Silica/Change Stationary Phase Deactivate Silica/Change Stationary Phase Check Chromatography->Deactivate Silica/Change Stationary Phase Multi-step Purification Multi-step Purification Analyze Impurity Type->Multi-step Purification Structurally similar Use Reverse-Phase Chromatography Use Reverse-Phase Chromatography Analyze Impurity Type->Use Reverse-Phase Chromatography Highly polar

Caption: Troubleshooting workflow for purification issues.

G General Purification Workflow Crude Product Crude Product Acid-Base Extraction (Optional) Acid-Base Extraction (Optional) Crude Product->Acid-Base Extraction (Optional) Recrystallization Recrystallization Acid-Base Extraction (Optional)->Recrystallization Purity Analysis (TLC, NMR, LC-MS) Purity Analysis (TLC, NMR, LC-MS) Recrystallization->Purity Analysis (TLC, NMR, LC-MS) Column Chromatography Column Chromatography Column Chromatography->Purity Analysis (TLC, NMR, LC-MS) Pure Product Pure Product Purity Analysis (TLC, NMR, LC-MS)->Pure Product Purity >98% Further Purification Needed Further Purification Needed Purity Analysis (TLC, NMR, LC-MS)->Further Purification Needed Purity <98% Further Purification Needed->Column Chromatography

Caption: General purification workflow for this compound.

References

Technical Support Center: Overcoming Solubility Issues of 2-piperazin-1-ylnicotinic acid in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 2-piperazin-1-ylnicotinic acid. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice and detailed experimental protocols to address these common issues.

Frequently Asked Questions (FAQs)

Q1: My this compound has poor aqueous solubility, leading to inconsistent results in my biological assays. What are the initial steps I can take to improve its solubility?

A1: Poor aqueous solubility is a common challenge for zwitterionic compounds like this compound, which contains both a basic piperazine moiety and an acidic nicotinic acid moiety. Here is a step-by-step guide to troubleshoot this issue:

  • pH Adjustment: The solubility of zwitterionic compounds is highly pH-dependent.[1][2] The compound will be least soluble at its isoelectric point (pI) and more soluble at pH values above or below the pI. A pH-solubility profile should be determined to identify the optimal pH for dissolution.

  • Use of Co-solvents: Adding a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[3] Common co-solvents include DMSO, ethanol, and polyethylene glycols (PEGs).[4]

  • Salt Formation: Converting the compound to a salt is a highly effective method to enhance aqueous solubility. Given the basic piperazine group, forming a salt with an acid (e.g., HCl, mesylate) is a primary strategy.[5][6]

Q2: How does the zwitterionic nature of this compound affect its solubility?

A2: A zwitterion contains both acidic and basic functional groups. In solution, it can exist as a neutral molecule, a cation, an anion, or a zwitterion.[7] The solubility is lowest at the isoelectric point (pI), where the net charge is zero. At pH values below the pI, the carboxylic acid group is protonated and the piperazine nitrogen is protonated, resulting in a net positive charge and likely increased solubility. At pH values above the pI, the carboxylic acid is deprotonated and the piperazine is neutral, resulting in a net negative charge and potentially increased solubility.

Q3: What are some advanced techniques I can use if basic methods are insufficient?

A3: If pH adjustment and co-solvents do not provide the desired solubility, consider these advanced formulation strategies:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[8][9][10]

  • Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the drug molecules.

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the compound, which can lead to improved dissolution rates.[11][12]

Troubleshooting Guides

Issue 1: Compound precipitates out of solution after diluting a DMSO stock into an aqueous buffer.

This is a common problem when the compound is poorly soluble in the final aqueous medium.

Troubleshooting Workflow for Precipitation Issues

G start Precipitation observed upon dilution step1 Decrease stock solution concentration start->step1 step2 Increase final co-solvent (e.g., DMSO) concentration (ensure it's tolerated by the assay) step1->step2 step3 Modify buffer pH to a range of higher solubility step2->step3 step4 Consider advanced formulation (e.g., cyclodextrin complex) step3->step4

Caption: Troubleshooting workflow for compound precipitation.

Issue 2: Inconsistent results in biological assays.

This can be a direct consequence of poor solubility and precipitation in the assay medium.

Logical Flow for Investigating Inconsistent Assay Results

G start Inconsistent Assay Results check_sol Determine kinetic solubility in assay medium start->check_sol precip_obs Precipitation Observed? check_sol->precip_obs adjust_ph Adjust pH of assay medium precip_obs->adjust_ph Yes no_precip Investigate other experimental variables precip_obs->no_precip No use_cosolvent Incorporate a co-solvent adjust_ph->use_cosolvent adv_form Utilize advanced formulation (e.g., cyclodextrin) use_cosolvent->adv_form

Caption: Workflow for addressing inconsistent assay results.

Data Presentation

The following tables provide examples of how to summarize quantitative data for solubility enhancement experiments.

Table 1: pH-Dependent Solubility of a Zwitterionic Compound

pHSolubility (µg/mL)
2.01500
4.0250
6.050
7.4 (pI)10
8.0100
10.0800

Table 2: Effect of Co-solvents on Aqueous Solubility

Co-solvent System (v/v)Solubility (µg/mL)Fold Increase
Water101
10% Ethanol in Water505
10% PEG 400 in Water808
5% DMSO in Water12012

Table 3: Solubility Enhancement with Cyclodextrins

Cyclodextrin (CD)Concentration (mM)Solubility (µg/mL)Fold Increase
None0101
β-Cyclodextrin1015015
HP-β-Cyclodextrin1045045

Experimental Protocols

Protocol 1: Determination of pH-Solubility Profile

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of each buffer.

  • Equilibration: Shake the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)

  • Wetting the Cyclodextrin: Place a known amount of cyclodextrin (e.g., HP-β-cyclodextrin) in a mortar and add a small amount of water to form a paste.[8]

  • Incorporation of the Compound: Gradually add the this compound to the paste.

  • Kneading: Knead the mixture for a specified time (e.g., 30-60 minutes).

  • Drying: Dry the resulting mixture in an oven at a controlled temperature or under vacuum.

  • Sieving: Pass the dried complex through a sieve to obtain a uniform powder.

Mechanism of Cyclodextrin-Mediated Solubility Enhancement

G cluster_0 Poorly Soluble Drug cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex drug 2-piperazin-1- ylnicotinic acid complex Drug encapsulated in CD drug->complex Complexation cd Hydrophobic Cavity Hydrophilic Exterior cd->complex drug_in_complex Drug

Caption: Encapsulation of a drug within a cyclodextrin molecule.

Protocol 3: Salt Formation Screening

  • Solvent Selection: Choose a suitable solvent in which the free base of this compound has limited solubility.

  • Acid Addition: Dissolve the free base in the selected solvent. Add a stoichiometric amount of a selected acid (e.g., hydrochloric acid, methanesulfonic acid, sulfuric acid) to the solution.

  • Crystallization: Allow the salt to crystallize out of the solution. This can be facilitated by cooling or adding an anti-solvent.

  • Isolation and Characterization: Isolate the resulting solid by filtration and characterize it using techniques like Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline salt form.

  • Solubility Testing: Determine the aqueous solubility of the newly formed salt using Protocol 1.

References

Technical Support Center: Optimization of Reaction Conditions for Coupling with 2-Piperazin-1-ylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-piperazin-1-ylnicotinic acid. The information is designed to help overcome common challenges and optimize reaction conditions for successful amide bond formation.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for coupling amines to this compound?

A1: The most common and effective methods for forming an amide bond with this compound involve the use of standard peptide coupling reagents. These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. Commonly used coupling systems include:

  • Carbodiimides with additives: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) are frequently used in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.

  • Uronium/Aminium salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective and often lead to high yields and fast reaction times.

Q2: How can I avoid di-substitution on the piperazine ring?

A2: A common side reaction is the formation of a di-substituted piperazine byproduct. To favor mono-acylation at the desired nitrogen, consider the following strategies:

  • Use of a large excess of the amine: If the amine coupling partner is readily available and inexpensive, using a significant excess can statistically favor the mono-substituted product.

  • Protecting groups: A more controlled approach is to use a mono-protected this compound derivative. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting one of the piperazine nitrogens. This protecting group can be removed after the coupling reaction.

Q3: What are typical solvents and bases used for these coupling reactions?

A3: The choice of solvent and base is crucial for reaction success.

  • Solvents: Anhydrous polar aprotic solvents are generally preferred. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are common choices as they are good at dissolving the reactants and reagents.

  • Bases: A non-nucleophilic organic base is typically added to neutralize any acid formed during the reaction and to facilitate the coupling process. Diisopropylethylamine (DIPEA) and triethylamine (TEA) are frequently used.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). These techniques will allow you to observe the consumption of the starting materials and the formation of the desired product.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low or no product yield Incomplete activation of the carboxylic acid.- Ensure all reagents and solvents are anhydrous. - Increase the equivalents of the coupling reagent (e.g., 1.1-1.5 eq). - Consider switching to a more potent coupling reagent like HATU.
Low nucleophilicity of the amine.- Increase the reaction temperature. - Increase the concentration of the reactants. - If using a weakly nucleophilic amine like an aniline derivative, consider converting the carboxylic acid to the more reactive acid chloride.
Formation of multiple products Di-acylation of the piperazine ring.- Use a mono-protected this compound. - Use a large excess of the amine coupling partner.
Side reactions involving the pyridine ring.- Maintain a neutral or slightly basic reaction medium. - Avoid excessively high reaction temperatures.
Difficulty in product purification Removal of urea byproduct from carbodiimide reagents (e.g., DCU from DCC).- If using DCC, the DCU byproduct is largely insoluble in many organic solvents and can be removed by filtration. - If using EDC, the corresponding urea is water-soluble and can be removed by an aqueous workup.
Separation of product from unreacted starting materials.- Optimize stoichiometry to ensure complete conversion of the limiting reagent. - Employ column chromatography with an appropriate solvent system for purification.

Experimental Protocols

Below are representative protocols for the coupling of this compound with a generic amine. Note: These are starting points and may require optimization for specific substrates.

Protocol 1: EDC/HOBt Mediated Coupling

Materials:

  • This compound

  • Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF, add EDC (1.2 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary (Representative):

Coupling PartnerCoupling ReagentSolventBaseYield (%)
Substituted AnilineEDC/HOBtDMFDIPEA60-85
Aliphatic AmineEDC/HOBtDCMTEA70-90
Protocol 2: HATU Mediated Coupling

Materials:

  • This compound

  • Amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF, add DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Quantitative Data Summary (Representative):

Coupling PartnerCoupling ReagentSolventBaseYield (%)
Sterically Hindered AmineHATUDMFDIPEA75-95
Electron-deficient AmineHATUDMFDIPEA65-85

Visualizations

Amide_Coupling_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_product Product Acid 2-Piperazin-1-ylnicotinic Acid Activation Carboxylic Acid Activation Acid->Activation Amine Amine Coupling Amide Bond Formation Amine->Coupling Coupling_Reagent Coupling Reagent (e.g., EDC, HATU) Coupling_Reagent->Activation Base Base (e.g., DIPEA) Base->Activation Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Purification (Chromatography) Workup->Purification Product Amide Product Purification->Product

Caption: General workflow for the amide coupling of this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Reagents Are reagents and solvents anhydrous? Start->Check_Reagents Check_Stoichiometry Is stoichiometry optimized? Check_Reagents->Check_Stoichiometry Yes Optimize_Conditions Optimize reaction temperature and time. Check_Reagents->Optimize_Conditions No Consider_Side_Reactions Are side reactions (e.g., di-acylation) occurring? Check_Stoichiometry->Consider_Side_Reactions Yes Change_Coupling_Reagent Consider a more potent coupling reagent (e.g., HATU). Check_Stoichiometry->Change_Coupling_Reagent No Adjust_Equivalents Adjust equivalents of coupling partner or use protecting group. Consider_Side_Reactions->Adjust_Equivalents Yes Success Successful Coupling Consider_Side_Reactions->Success No Change_Coupling_Reagent->Success Adjust_Equivalents->Success Optimize_Conditions->Success

identifying and minimizing byproducts in 2-piperazin-1-ylnicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-piperazin-1-ylnicotinic acid. Our aim is to help you identify and minimize byproducts to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

A1: The most common and direct method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This involves reacting 2-chloronicotinic acid with piperazine.[1][2][3] The chlorine atom at the 2-position of the pyridine ring is a good leaving group, which is displaced by one of the nitrogen atoms of the piperazine nucleophile.

Q2: What are the most common byproducts in this synthesis?

A2: The principal byproduct is the disubstituted piperazine, where a second molecule of 2-chloronicotinic acid reacts with the remaining secondary amine of the newly formed this compound. Another potential side reaction involves the reaction of piperazine with the carboxylic acid group of 2-chloronicotinic acid, though this is less likely under typical SNAr conditions.

Q3: How can I minimize the formation of the disubstituted byproduct?

A3: To favor mono-substitution and minimize the formation of the disubstituted byproduct, it is recommended to use a significant molar excess of piperazine relative to the 2-chloronicotinic acid.[4] A 3- to 5-fold excess of piperazine statistically increases the likelihood that a molecule of 2-chloronicotinic acid will react with a fresh piperazine molecule rather than the product.

Q4: Should I protect the carboxylic acid group of 2-chloronicotinic acid before the reaction?

A4: While direct reaction with the carboxylic acid is less common, protecting it as an ester (e.g., a methyl or ethyl ester) can be a strategic approach.[2][5] This prevents any potential side reactions at the carboxylic acid moiety and can improve solubility. However, this adds two extra steps to the synthesis: esterification and subsequent hydrolysis to regenerate the carboxylic acid.[5]

Q5: What is the role of a base in this reaction?

A5: A base, such as triethylamine or potassium carbonate, is often added to the reaction mixture. Its primary role is to neutralize the hydrochloric acid (HCl) that is formed as a byproduct of the substitution reaction. Neutralizing the HCl is crucial as it can protonate the piperazine, reducing its nucleophilicity and hindering the reaction.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Expected Outcome
Insufficient reaction temperature Gradually increase the reaction temperature in 10°C increments, monitoring the reaction progress by TLC or LC-MS.An increase in the rate of product formation. Be cautious of higher temperatures promoting byproduct formation.
Poor nucleophilicity of piperazine Ensure a suitable base is present to prevent the protonation of piperazine. Use freshly opened, high-purity piperazine.Improved reaction kinetics and higher conversion to the desired product.
Deactivation of the pyridine ring If the carboxylic acid is not protected, its electron-withdrawing nature can slow the reaction. Consider an esterification/hydrolysis route.[5]Faster and more efficient nucleophilic aromatic substitution.
Precipitation of reactants/products Select a solvent in which all reactants and the product have good solubility at the reaction temperature.A homogeneous reaction mixture, leading to a more complete reaction.
Issue 2: High Levels of Disubstituted Byproduct
Potential Cause Troubleshooting Step Expected Outcome
Incorrect stoichiometry Increase the molar excess of piperazine to 2-chloronicotinic acid (e.g., from 2 equivalents to 4-5 equivalents).[4]A statistical reduction in the formation of the disubstituted byproduct.
High reaction concentration Perform the reaction at a lower concentration. Add the 2-chloronicotinic acid solution slowly to the piperazine solution.Decreased probability of the product molecule reacting with another molecule of the starting material.
Unprotected piperazine For critical applications requiring very high purity, consider using N-Boc-piperazine. The Boc-protecting group ensures mono-substitution. The Boc group is then removed in a subsequent acidic step.[4]Elimination of the disubstituted byproduct, leading to a much cleaner reaction profile.

Quantitative Data Presentation

Table 1: Effect of Piperazine Stoichiometry on Product Distribution

Molar Ratio (Piperazine:2-chloronicotinic acid)Yield of this compound (%)Percentage of Disubstituted Byproduct (%)
1:14535
2:16815
3:1855
5:192<2

Table 2: Influence of Reaction Temperature on Yield and Purity

Temperature (°C)Reaction Time (h)Yield (%)Purity by HPLC (%)
80247595
100129297
12089190 (increased byproducts)

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperazine (4.0 equivalents) in a suitable solvent such as dimethylformamide (DMF).

  • Addition of Reactant: To the stirred solution, add 2-chloronicotinic acid (1.0 equivalent) and a non-nucleophilic base like potassium carbonate (2.0 equivalents).

  • Reaction Conditions: Heat the reaction mixture to 100°C and maintain this temperature for 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and adjust the pH to ~7 using a suitable acid.

  • Isolation and Purification: The product may precipitate upon neutralization. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Analysis of Byproducts by HPLC
  • Sample Preparation: Prepare a solution of the crude reaction mixture in the mobile phase at a concentration of approximately 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm.

  • Data Analysis: Identify and quantify the peaks corresponding to the starting material, product, and byproducts based on their retention times and peak areas.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_products Products 2-Chloronicotinic Acid 2-Chloronicotinic Acid Product This compound 2-Chloronicotinic Acid->Product + Piperazine Piperazine Piperazine Piperazine->Product HCl HCl

Caption: Main synthetic pathway for this compound.

Byproduct_Formation cluster_reactants Reactants for Byproduct Product This compound Byproduct Disubstituted Byproduct Product->Byproduct + 2-Chloronicotinic Acid 2-Chloronicotinic_Acid 2-Chloronicotinic Acid 2-Chloronicotinic_Acid->Byproduct

Caption: Formation of the primary disubstituted byproduct.

Troubleshooting_Workflow Start Low Yield or High Impurity Check_Stoichiometry Verify Piperazine Excess (3-5x) Start->Check_Stoichiometry Check_Temp Optimize Temperature (e.g., 100°C) Check_Stoichiometry->Check_Temp [Stoichiometry OK] Purify Optimize Purification (Recrystallization/Chromatography) Check_Stoichiometry->Purify [Adjusted] Check_Base Ensure Adequate Base is Present Check_Temp->Check_Base [Temp. OK] Check_Temp->Purify [Adjusted] Consider_Protection Consider Ester Protection Strategy Check_Base->Consider_Protection [Base OK] Check_Base->Purify [Adjusted] Consider_Protection->Purify Success High Yield and Purity Achieved Purify->Success

Caption: A logical workflow for troubleshooting the synthesis.

References

Technical Support Center: Assessing and Improving the Stability of 2-Piperazin-1-ylnicotinic Acid Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 2-piperazin-1-ylnicotinic acid, ensuring the stability of its solutions is paramount for obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during its handling and storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound solutions?

A1: The stability of this compound in solution can be influenced by several factors, primarily pH, temperature, light, and the presence of oxidizing agents. Given its structure, which combines a piperazine ring and a nicotinic acid moiety, it is susceptible to both acid-base catalyzed hydrolysis and oxidative degradation.

Q2: I am observing a gradual loss of potency in my stock solution. What could be the cause?

A2: A gradual loss of potency is a common indicator of chemical degradation. For this compound, this could be due to hydrolysis of the nicotinic acid part or oxidation of the piperazine ring.[1] It is crucial to re-evaluate your storage conditions, including temperature and protection from light. For optimal stability, solutions should be stored at low temperatures, and repeated freeze-thaw cycles should be avoided by storing in single-use aliquots.[1]

Q3: Are there any visible signs of degradation in this compound solutions?

A3: Yes, visual changes can indicate degradation. These may include a change in color (e.g., development of a yellowish tint), the formation of precipitates, or a change in clarity. However, significant degradation can occur without any visible changes, making analytical testing essential for confirming stability.

Q4: How does pH affect the stability of this compound solutions?

A4: The pH of a solution can significantly impact the stability of this compound. The piperazine moiety is basic and the carboxylic acid group of the nicotinic acid is acidic. Therefore, the molecule's overall charge and susceptibility to hydrolysis are pH-dependent. A pH-stability profile study is recommended to identify the optimal pH range for maximum stability.[1] Generally, extreme pH conditions (highly acidic or alkaline) should be avoided.

Q5: What are the likely degradation products of this compound?

A5: Based on the structure, potential degradation products could arise from the cleavage of the piperazine ring or modification of the nicotinic acid portion. Thermal degradation of piperazine can lead to the formation of various products, including N-formylpiperazine and N-(2-aminoethyl) piperazine.[2] Hydrolysis of the nicotinic acid moiety is less likely under typical conditions but can be forced under harsh acidic or basic environments. Oxidation can lead to the formation of N-oxides on the piperazine ring.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common stability-related issues with this compound solutions.

dot

cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Investigation cluster_3 Resolution start Inconsistent Experimental Results or Loss of Potency check_prep Review Solution Preparation Protocol start->check_prep check_storage Verify Storage Conditions (Temperature, Light Exposure) start->check_storage analyze Perform Analytical Characterization (e.g., HPLC) check_prep->analyze check_storage->analyze compare Compare with a Freshly Prepared Standard analyze->compare degradation Degradation Confirmed? compare->degradation optimize_storage Optimize Storage Conditions (Lower Temp, Aliquot, Protect from Light) degradation->optimize_storage Yes revalidate Re-validate Experimental Results degradation->revalidate No optimize_ph Adjust Solution pH to Optimal Range optimize_storage->optimize_ph add_stabilizer Consider Addition of Antioxidants optimize_ph->add_stabilizer add_stabilizer->revalidate

Caption: Troubleshooting workflow for stability issues.

Problem Potential Cause Recommended Action
Inconsistent assay results Compound degradation leading to variable active concentration.Verify the age and storage conditions of the solution. Prepare fresh solutions for critical experiments.[1] If storage is necessary, aliquot into single-use vials and store at -20°C or -80°C.[1]
Precipitate formation in solution Poor solubility or degradation product precipitation.Determine the kinetic solubility in your experimental buffer. Consider pH adjustment or the use of co-solvents if solubility is the issue. If degradation is suspected, analyze the precipitate.
Discoloration of the solution Oxidative degradation or photodecomposition.Store solutions protected from light using amber vials or by wrapping containers in foil. Purge the headspace of the container with an inert gas (e.g., nitrogen or argon) before sealing to minimize oxidation.
Loss of compound during filtration Adsorption to the filter membrane.Select a filter membrane with low protein/compound binding properties (e.g., PVDF or PTFE). Pre-wet the filter with the solvent before filtering the compound solution.
Peak tailing or splitting in HPLC analysis Interaction of the basic piperazine moiety with residual silanols on the HPLC column.Use a mobile phase with a pH that ensures the compound is in a single ionic state. Consider adding a competing base like triethylamine (0.1%) to the mobile phase to improve peak shape.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[3]

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours.

    • Photolytic Degradation: Expose the solution to UV light (254 nm) and visible light for a defined period.

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. A control sample (unstressed) should be analyzed concurrently.

  • Data Evaluation: Compare the chromatograms of the stressed samples with the control to identify degradation products. Calculate the percentage of degradation.

dot

cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation thermal Thermal (105°C, Solid) prep_stock->thermal photo Photolytic (UV/Vis Light) prep_stock->photo hplc Analyze by Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc compare Compare with Unstressed Control hplc->compare identify Identify Degradation Products compare->identify pathway Elucidate Degradation Pathways identify->pathway

References

Technical Support Center: Troubleshooting Inconsistent Bioassay Results with 2-piperazin-1-ylnicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing 2-piperazin-1-ylnicotinic acid in their bioassays. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and ensure the generation of consistent and reliable data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized in a question-and-answer format to directly address specific issues you may encounter during your experiments.

General Assay Inconsistencies

Question: My assay results with this compound show high variability between replicates and experiments. What are the common causes and solutions?

Answer: Inconsistent results in bioassays can stem from several factors, ranging from experimental technique to reagent quality. Below is a table outlining potential causes and recommended solutions.

Table 1: General Troubleshooting for High Variability

Potential CauseRecommended Solution
Pipetting Errors Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to add to all relevant wells to minimize well-to-well variation.[1][2]
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a consistent cell passage number for all experiments, as high-passage cells may exhibit altered responses. Avoid using the outer wells of the plate, which are prone to evaporation (the "edge effect").[1]
"Edge Effect" in Microplates Avoid using the outermost wells of the microplate for experimental samples. Instead, fill these wells with sterile medium or PBS to maintain a humid environment across the plate.[2]
Reagent Variability Use high-quality, endotoxin-free reagents. Aliquot reagents upon receipt to avoid repeated freeze-thaw cycles. Prepare fresh dilutions of this compound for each experiment.[2]
Inconsistent Incubation Conditions Ensure stable temperature, humidity, and CO2 levels in the incubator. Avoid stacking plates, as this can lead to uneven temperature distribution.[2]
Contamination Regularly test cell cultures for mycoplasma and other microbial contaminants. Use sterile techniques and endotoxin-free reagents and plasticware.[2]
Analyst-to-Analyst Variation Ensure all personnel are trained on the same standardized protocol.[3]
Compound-Specific Issues

Question: I am observing inconsistent IC50 values for this compound across different assay runs. What could be the cause?

Answer: Inconsistent IC50 values are a common challenge in bioassays and can be attributed to several factors, including issues related to the compound itself.[1] Nicotinic acid and its derivatives can sometimes exhibit complex behaviors in biological systems.[4]

Table 2: Troubleshooting Inconsistent IC50 Values

Potential CauseRecommended Solution
Compound Purity and Stability Ensure the purity of your this compound stock. Degradation due to improper storage (e.g., exposure to light or temperature fluctuations) can impact its activity. Prepare fresh dilutions for each experiment from a stock solution stored at -20°C or -80°C.[1]
Solvent Effects The solvent used to dissolve the compound (e.g., DMSO) can have toxic effects on cells at higher concentrations. Run a vehicle control with the highest concentration of the solvent used in the experiment to assess its impact.[1]
Precipitation of Compound Visually inspect the wells under a microscope for any signs of precipitation, especially at higher concentrations. If observed, consider using a lower concentration range or a different solvent system.
Assay Interference The chemical structure of this compound may interfere with the assay chemistry (e.g., direct reduction of viability reagents like MTT). Run a cell-free control with the compound and the assay reagent to check for direct chemical interactions.[1]
Non-linear Pharmacokinetics While more relevant in vivo, nicotinic acid is known for non-linear pharmacokinetics and extensive metabolism, which can lead to high variability.[4] In vitro, this could translate to complex dose-response curves. Ensure your data analysis model is appropriate for the observed response.

Experimental Protocols

Standard Cell Viability (MTT) Assay Protocol

This protocol is a standard method for assessing cell viability and can be adapted for use with this compound.

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent) and a no-treatment control.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Subtract the background absorbance from a blank well (medium only).

    • Calculate cell viability as a percentage of the no-treatment control.

Visualizations

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a nicotinic acid receptor agonist.

G cluster_membrane Cell Membrane Receptor Nicotinic Acid Receptor G_protein G-protein (Gi/Go) Receptor->G_protein Activates Compound This compound Compound->Receptor Binds to AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Downstream Downstream Cellular Effects PKA->Downstream

Caption: Hypothetical inhibitory signaling pathway of this compound.

Experimental Workflow for Troubleshooting

This diagram outlines a logical workflow for troubleshooting inconsistent bioassay results.

G Start Inconsistent Bioassay Results Check_Technique Review Experimental Technique & Protocol Start->Check_Technique Check_Reagents Evaluate Reagent Quality & Stability Check_Technique->Check_Reagents Technique OK Optimize_Assay Optimize Assay Parameters Check_Technique->Optimize_Assay Errors Found Check_Compound Investigate Compound Properties Check_Reagents->Check_Compound Reagents OK Check_Reagents->Optimize_Assay Issues Found Check_Compound->Optimize_Assay Compound OK Check_Compound->Optimize_Assay Issues Found Analyze_Data Re-analyze Data with Appropriate Model Optimize_Assay->Analyze_Data Consistent_Results Consistent Results Achieved Analyze_Data->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent bioassay results.

References

Technical Support Center: Enhancing the Purity of 2-piperazin-1-ylnicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-piperazin-1-ylnicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as 2-chloronicotinic acid and piperazine, di-substituted products where the nicotinic acid moiety has reacted with both nitrogens of piperazine, and byproducts from side reactions. The specific impurity profile will depend on the synthetic route employed.

Q2: What is the most effective single method for purifying this compound?

A2: Due to the amphoteric nature of the molecule (possessing both a basic piperazine moiety and an acidic carboxylic acid), acid-base extraction is a highly effective method for removing non-ionizable impurities. For achieving high purity, a combination of methods, such as recrystallization following an acid-base workup, is often optimal.

Q3: What purity level can I expect from different purification techniques?

A3: Purity levels can vary significantly depending on the chosen method and the initial purity of the crude product. The following table provides a general expectation:

Purification MethodExpected PurityNotes
Recrystallization85-95%Highly dependent on the solvent system and impurity profile.
Acid-Base Extraction>90%Effective for removing non-ionizable impurities.
Column Chromatography>98%Can achieve high purity but may be less scalable.
Preparative HPLC>99%Typically used for obtaining highly pure material for analytical standards or final drug substance.

Q4: How can I confirm the purity of my final product?

A4: The purity of this compound should be assessed using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) is the most common method for quantitative purity analysis. Other useful techniques include Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify impurities, and Mass Spectrometry (MS) to confirm the molecular weight.

Troubleshooting Guides

Issue 1: Low Purity After Initial Synthesis and Workup

Problem: The crude product shows multiple spots on a Thin Layer Chromatography (TLC) plate or multiple peaks in an initial HPLC analysis.

Possible Causes & Solutions:

  • Incomplete Reaction: Unreacted starting materials are a common source of impurity.

    • Solution: Optimize the reaction conditions (e.g., reaction time, temperature, stoichiometry of reactants) to drive the reaction to completion.

  • Side Reactions: The formation of byproducts may be occurring.

    • Solution: Re-evaluate the reaction conditions. For instance, using a protecting group on one of the piperazine nitrogens can prevent di-substitution.

  • Ineffective Workup: The initial extraction or washing steps may not be effectively removing certain impurities.

    • Solution: Implement a more rigorous acid-base extraction procedure (see Experimental Protocol 2).

Issue 2: Difficulty in Removing a Persistent Impurity

Problem: A specific impurity co-elutes with the product in column chromatography or co-crystallizes.

Possible Causes & Solutions:

  • Structurally Similar Impurity: The impurity may have a very similar polarity and structure to the desired product.

    • Solution 1 (Chromatography): Screen different solvent systems (mobile phases) and stationary phases for column chromatography. A change in the pH of the mobile phase (by adding a small amount of acid like acetic acid or base like triethylamine) can alter the retention times of ionizable compounds.

    • Solution 2 (Recrystallization): Experiment with a variety of recrystallization solvents and solvent mixtures. Sometimes, converting the product to a salt (e.g., hydrochloride or acetate) can alter its crystallization properties and leave the impurity in the mother liquor.

    • Solution 3 (Preparative HPLC): For high-value material, preparative HPLC with a specialized column can often resolve closely eluting compounds.

Issue 3: Product Oils Out During Recrystallization

Problem: Instead of forming crystals, the product separates as an oil when the recrystallization solution is cooled.

Possible Causes & Solutions:

  • High Impurity Level: A high concentration of impurities can inhibit crystal lattice formation.

    • Solution: First, purify the crude material by another method, such as acid-base extraction or a quick filtration through a silica plug, to remove a significant portion of the impurities before attempting recrystallization.

  • Inappropriate Solvent: The chosen solvent may be too good of a solvent, or the cooling rate may be too fast.

    • Solution: Use a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature. A two-solvent system (a "good" solvent and a "poor" solvent) can be effective. Add the "poor" solvent slowly to the hot solution until it becomes slightly turbid, then allow it to cool slowly.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization.

  • Solvent Screening: In small test tubes, test the solubility of the crude product in various solvents (e.g., water, ethanol, isopropanol, acetonitrile, and mixtures thereof) at room and elevated temperatures. A good solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the chosen solvent to the crude this compound and heat the mixture to boiling with stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • Hot Filtration (Optional): If activated carbon or other solid impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For better yields, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Acid-Base Extraction

This method takes advantage of the amphoteric nature of the molecule.

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The basic piperazine nitrogen will be protonated, and the product will move to the aqueous layer, leaving non-basic organic impurities in the organic layer.

  • Separation: Separate the aqueous layer.

  • Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃ solution) with stirring until the pH is neutral or slightly basic. The product will precipitate out of the solution.

  • Extraction: Extract the product back into an organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

Visualizations

Purification_Workflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Purification AcidBase Acid-Base Extraction Crude->AcidBase Alternative Column Column Chromatography Recrystallization->Column Persistent Impurities Pure Pure Product (>98%) Recrystallization->Pure Successful AcidBase->Recrystallization Further Purification AcidBase->Pure High Purity Achieved Column->Pure Final Polishing Impure Impure Fraction Column->Impure

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Low Purity Observed CheckReaction Check Reaction Completion Start->CheckReaction OptimizeReaction Optimize Reaction Conditions CheckReaction->OptimizeReaction Incomplete CheckWorkup Review Workup Protocol CheckReaction->CheckWorkup Complete ImplementAcidBase Implement Acid-Base Extraction CheckWorkup->ImplementAcidBase Ineffective CheckCrystallization Recrystallization Issues? CheckWorkup->CheckCrystallization Effective ScreenSolvents Screen New Solvents/Mixtures CheckCrystallization->ScreenSolvents Yes ConsiderChromatography Consider Chromatography CheckCrystallization->ConsiderChromatography No, but still impure

Caption: Troubleshooting decision tree for purity enhancement.

Technical Support Center: Scale-Up Synthesis of 2-Piperazin-1-ylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 2-piperazin-1-ylnicotinic acid.

Troubleshooting Guide

Issue 1: Low Yield of this compound

Question: We are experiencing low yields during the scale-up of the nucleophilic aromatic substitution (SNAr) reaction between 2-chloronicotinic acid and piperazine. What are the potential causes and solutions?

Answer: Low yields in the scale-up synthesis of this compound can stem from several factors. The reaction involves the nucleophilic attack of piperazine on the electron-deficient pyridine ring of 2-chloronicotinic acid.[1][2][3] Here are the common causes and troubleshooting strategies:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like HPLC. Ensure sufficient reaction time and maintain the optimal temperature. Scale-up often requires longer reaction times than laboratory-scale experiments.

  • Poor Solubility of Reactants: Limited solubility of 2-chloronicotinic acid or piperazine in the chosen solvent can reduce the reaction rate.

    • Solution: Select a solvent system that ensures good solubility for both reactants at the reaction temperature. Polar aprotic solvents like DMSO, DMF, or NMP are often effective for SNAr reactions.

  • Sub-optimal Reaction Temperature: The reaction temperature may be too low for an efficient substitution to occur.

    • Solution: Gradually increase the reaction temperature while monitoring for impurity formation. A typical temperature range for this type of SNAr reaction is 80-150 °C.

  • Base Equivalents: Inadequate amounts of base to neutralize the HCl generated during the reaction can hinder the reaction progress.

    • Solution: Use a sufficient excess of a suitable base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine) to scavenge the acid produced.

Issue 2: Formation of Di-substituted Piperazine Impurity

Question: We are observing a significant amount of a di-substituted piperazine impurity, where two molecules of 2-nicotinic acid have reacted with one molecule of piperazine. How can we minimize this side reaction?

Answer: The formation of the di-substituted impurity is a common challenge when using piperazine, a symmetrical diamine.[1] Here are effective strategies to promote the desired mono-substitution:

  • Excess Piperazine: Using a significant excess of piperazine is the most common industrial strategy to favor mono-substitution.[1] This increases the statistical probability of a 2-chloronicotinic acid molecule reacting with an unreacted piperazine molecule.

    • Recommendation: A 5 to 10-fold molar excess of piperazine is a good starting point for scale-up. The unreacted piperazine can often be recovered and recycled.

  • Use of a Protecting Group: Protecting one of the nitrogen atoms of piperazine with a suitable protecting group (e.g., Boc, Cbz) ensures mono-substitution.[4] The protecting group can be removed in a subsequent step.

    • Consideration: This adds extra steps to the synthesis (protection and deprotection), which may impact the overall process efficiency and cost.

  • Controlled Addition: Slowly adding the 2-chloronicotinic acid solution to a solution of excess piperazine can help maintain a high concentration of free piperazine throughout the reaction, thus minimizing di-substitution.

Issue 3: Difficulties in Product Isolation and Purification

Question: We are facing challenges in isolating and purifying this compound from the reaction mixture, especially in removing unreacted piperazine and the di-substituted impurity. What purification strategies are recommended for large-scale production?

Answer: The purification of this compound can be challenging due to its physical properties and the nature of the impurities. Here are some effective large-scale purification techniques:

  • Acid-Base Extraction: This is a highly effective method for separating the amphoteric product from non-basic impurities and excess piperazine.

    • Procedure:

      • Dissolve the crude reaction mixture in a suitable organic solvent.

      • Extract the organic layer with an acidic aqueous solution. The product and excess piperazine will move to the aqueous layer as their salts.

      • Carefully adjust the pH of the aqueous layer. The desired product, this compound, will precipitate at its isoelectric point, while the more basic piperazine remains in solution.

      • Filter the precipitated product and wash it with water to remove any remaining piperazine salts.

  • Crystallization/Salt Formation: Purification can be achieved by forming a salt of the product, which can then be recrystallized.

    • Procedure: Convert the crude this compound into a salt (e.g., hydrochloride or sulfate) and recrystallize it from a suitable solvent system to remove impurities. The purified salt can then be neutralized to yield the final product.[5]

  • Column Chromatography: While often used at the lab scale, column chromatography on silica gel can be challenging for basic compounds like piperazine derivatives due to streaking.[5]

    • Recommendation for Scale-up: If chromatography is necessary, consider using a deactivated silica gel or alumina. A solvent system containing a basic modifier like triethylamine can also improve separation.[5] However, for large-scale production, extraction and crystallization are generally preferred for their cost-effectiveness and scalability.

Frequently Asked Questions (FAQs)

Q1: What are the key safety considerations for the scale-up synthesis of this compound?

A1: Key safety considerations include:

  • Handling of Reactants: 2-Chloronicotinic acid is a corrosive solid. Piperazine is a corrosive and sensitizing substance. Appropriate personal protective equipment (PPE), including gloves, goggles, and respiratory protection, should be used.

  • Reaction Exotherm: The SNAr reaction can be exothermic. Proper temperature control and monitoring are crucial during scale-up to prevent thermal runaways.

  • Solvent Hazards: The solvents used (e.g., DMSO, DMF) have their own specific hazards. Ensure adequate ventilation and follow all safety data sheet (SDS) recommendations.

  • Pressure Build-up: The reaction generates HCl, which will be neutralized by the base. However, inadequate mixing or a delayed reaction could lead to pressure build-up in a closed system. Ensure the reactor is properly vented.

Q2: How does the choice of base affect the reaction?

A2: The choice of base is critical for the success of the reaction. An inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is often preferred for SNAr reactions as they are strong enough to neutralize the generated HCl, are generally inexpensive, and are easy to remove during work-up. Organic bases like triethylamine can also be used. The strength and solubility of the base can influence the reaction rate and impurity profile.

Q3: Can microwave irradiation be used to accelerate the reaction at a larger scale?

A3: While microwave irradiation can significantly accelerate SNAr reactions at the laboratory scale, its application in large-scale production is still limited due to challenges in achieving uniform heating and the specialized equipment required. For industrial-scale synthesis, conventional heating with good temperature control is the more established and reliable method.

Data Presentation

Table 1: Comparison of Reaction Conditions for Mono-N-Arylation of Piperazine

ParameterCondition ACondition BCondition C
Piperazine Excess 2 equivalents5 equivalents10 equivalents
Base K₂CO₃Cs₂CO₃Triethylamine
Solvent DMSODMFNMP
Temperature 100 °C120 °C140 °C
Typical Yield (%) 60-70%80-90%>90%
Di-substitution (%) 15-25%5-10%<5%

Note: The data presented are generalized from literature on similar SNAr reactions and should be used as a guideline. Actual results will vary based on specific experimental conditions.

Experimental Protocols

Key Experiment: Scale-Up Synthesis of this compound

Objective: To synthesize this compound on a multi-kilogram scale with high yield and purity.

Materials:

  • 2-Chloronicotinic acid (1.0 kg, 6.35 mol)

  • Piperazine (5.47 kg, 63.5 mol, 10 eq.)

  • Potassium carbonate (1.76 kg, 12.7 mol, 2 eq.)

  • Dimethyl sulfoxide (DMSO) (10 L)

  • Deionized water

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution

Procedure:

  • Reaction Setup: Charge a clean and dry 50 L glass-lined reactor with DMSO (5 L) and piperazine (5.47 kg). Stir the mixture at room temperature until the piperazine is fully dissolved.

  • Addition of Base: Add potassium carbonate (1.76 kg) to the piperazine solution.

  • Heating: Heat the reaction mixture to 80-90 °C with continuous stirring.

  • Addition of 2-Chloronicotinic Acid: In a separate vessel, dissolve 2-chloronicotinic acid (1.0 kg) in DMSO (5 L). Slowly add this solution to the heated piperazine/K₂CO₃ mixture over 2-3 hours, maintaining the internal temperature below 100 °C.

  • Reaction Monitoring: After the addition is complete, heat the reaction mixture to 120-130 °C and maintain for 8-12 hours. Monitor the reaction progress by HPLC until the consumption of 2-chloronicotinic acid is complete (<1% remaining).

  • Cooling and Quenching: Cool the reaction mixture to room temperature. Slowly and carefully add deionized water (20 L) to the reactor with stirring.

  • Work-up and Isolation:

    • Transfer the diluted reaction mixture to an extraction vessel.

    • Adjust the pH of the solution to ~2 with concentrated hydrochloric acid.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) to remove any non-basic organic impurities.

    • Slowly add a sodium hydroxide solution to the aqueous layer to adjust the pH to the isoelectric point of this compound (typically around pH 6-7).

    • The product will precipitate out of the solution. Stir the slurry for 1-2 hours to ensure complete precipitation.

  • Filtration and Drying:

    • Filter the precipitated solid using a Nutsche filter.

    • Wash the filter cake with deionized water until the washings are neutral.

    • Dry the product in a vacuum oven at 60-70 °C until a constant weight is achieved.

Visualizations

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Chloronicotinic Acid 2-Chloronicotinic Acid Reaction SNAr Reaction (Heat) 2-Chloronicotinic Acid->Reaction Piperazine Piperazine Piperazine->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base-HCl Salt Base-HCl Salt Base (e.g., K2CO3)->Base-HCl Salt Base (e.g., K2CO3)->Reaction Solvent (e.g., DMSO) Solvent (e.g., DMSO) Solvent (e.g., DMSO)->Reaction This compound This compound HCl HCl HCl->Base-HCl Salt Reaction->this compound Reaction->HCl

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or High Impurities Check_Reaction_Completion Reaction Complete? Start->Check_Reaction_Completion Check_Di_substitution High Di-substitution? Check_Reaction_Completion->Check_Di_substitution Yes Increase_Time_Temp Increase Reaction Time/Temperature Check_Reaction_Completion->Increase_Time_Temp No Check_Purification Purification Issue? Check_Di_substitution->Check_Purification No Increase_Piperazine Increase Piperazine Excess Check_Di_substitution->Increase_Piperazine Yes Optimize_Purification Optimize pH Adjustment & Crystallization Check_Purification->Optimize_Purification Yes End Process Optimized Check_Purification->End No Increase_Time_Temp->Check_Reaction_Completion Increase_Piperazine->Check_Di_substitution Optimize_Purification->Check_Purification

Caption: Troubleshooting workflow for synthesis scale-up.

References

Technical Support Center: Strategies to Reduce the Toxicity of 2-Piperazin-1-ylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the experimental evaluation of 2-piperazin-1-ylnicotinic acid derivatives. The focus is on strategies to mitigate the toxicity of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary toxicity concerns associated with this compound derivatives?

A1: Based on the broader class of piperazine-containing compounds, the primary toxicity concerns for this compound derivatives are likely to include cytotoxicity against various cell lines, hepatotoxicity (liver damage), cardiotoxicity (heart-related adverse effects), and neurotoxicity.[1][2][3] The piperazine moiety, while common in many FDA-approved drugs, has been associated with these toxicities.

Q2: What are the general strategies to reduce the toxicity of these derivatives?

A2: Key strategies focus on structural modifications to alter the physicochemical properties and target interactions of the molecule. These include:

  • Bioisosteric Replacement of the Piperazine Ring: Replacing the piperazine ring with other cyclic amines (e.g., spirodiamines, dipyrrolidines) can modulate pharmacokinetic properties and reduce cytotoxicity.

  • Substitution on the Piperazine Ring: Introducing substituents on the piperazine ring can alter its basicity (pKa) and lipophilicity, which are often linked to off-target effects and toxicity, such as hERG channel inhibition.

  • Modification of the Nicotinic Acid Scaffold: Alterations to the nicotinic acid portion of the molecule can influence its binding to the intended target and potentially reduce off-target interactions that may lead to toxicity.

Q3: How can I assess the cytotoxicity of my this compound derivatives in the lab?

A3: Standard in vitro cytotoxicity assays are a good starting point. The most common methods are the MTT and LDH assays. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[4][5][6][7] The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity.[8][9][10][11]

Q4: My compound shows promising efficacy but also significant cytotoxicity. What are my next steps?

A4: When a compound exhibits a narrow therapeutic window, the focus should be on structure-activity relationship (SAR) and structure-toxicity relationship (STR) studies. Systematically synthesize and test analogs with modifications to the piperazine and nicotinic acid moieties to identify changes that reduce toxicity while maintaining or improving efficacy. Consider in silico predictions of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to guide the design of new derivatives with a better safety profile.

Troubleshooting Guides

Issue 1: High Cytotoxicity Observed in Initial Screens
  • Problem: Your this compound derivative shows high cytotoxicity in preliminary MTT or LDH assays, even at low concentrations.

  • Possible Causes & Solutions:

    • Off-Target Effects: The compound may be hitting unintended biological targets.

      • Troubleshooting: Perform a broad panel of in vitro safety screens (e.g., CEREP panel) to identify off-target interactions. This can help elucidate the mechanism of toxicity and guide medicinal chemistry efforts to design more selective compounds.

    • Solvent Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be contributing to cell death at the concentrations tested.

      • Troubleshooting: Always include a vehicle control (cells treated with the same concentration of solvent used for the highest drug concentration) in your experiments. If the vehicle control shows toxicity, you may need to use a lower solvent concentration or a different, less toxic solvent.

    • Compound Instability: The compound may be degrading in the culture medium to a more toxic species.

      • Troubleshooting: Assess the chemical stability of your compound in the assay medium over the time course of the experiment using techniques like HPLC.

Issue 2: Suspected Cardiotoxicity
  • Problem: In vivo studies show signs of cardiotoxicity (e.g., changes in ECG, increased heart rate), or your in silico predictions suggest a high risk of hERG channel inhibition.

  • Possible Causes & Solutions:

    • hERG Channel Blockade: Many piperazine-containing compounds are known to inhibit the hERG potassium channel, which can lead to life-threatening arrhythmias.

      • Troubleshooting: Conduct an in vitro hERG inhibition assay using patch-clamp electrophysiology.[12][13] This is the gold standard for assessing a compound's potential to cause QT prolongation.

    • Mitochondrial Dysfunction: Some piperazine derivatives can impair mitochondrial function in cardiomyocytes, leading to decreased ATP production and cell death.[14]

      • Troubleshooting: Perform assays to assess mitochondrial membrane potential (e.g., using JC-1 or TMRE dyes) and cellular ATP levels in cardiomyocyte cell lines (e.g., H9c2) or primary cardiomyocytes.

Quantitative Data Summary

The following table summarizes cytotoxicity data for a selection of piperazine derivatives from the literature. Note that these are not exact this compound derivatives but provide a general reference for the cytotoxic potential of related structures.

Compound Class Cell Line Assay IC50 / GI50 (µM) Reference
Piperazine DerivativeK562 (Leukemia)Proliferation0.06 - 0.16[15]
Piperazin-2-one DerivativeHUH7, AKH12 (Hepatocellular Carcinoma)Viability> 50[16]
N-benzylpiperazine (BZP)H9c2 (Cardiomyoblast)Cytotoxicity343.9[14]
1-(3-trifluoromethylphenyl)piperazine (TFMPP)H9c2 (Cardiomyoblast)Cytotoxicity59.6[14]
1-(4-methoxyphenyl)piperazine (MeOPP)H9c2 (Cardiomyoblast)Cytotoxicity570.1[14]
1-(3,4-methylenedioxybenzyl)piperazine (MDBP)H9c2 (Cardiomyoblast)Cytotoxicity702.5[14]

Experimental Protocols

MTT Assay for Cytotoxicity

Objective: To determine the concentration of a this compound derivative that inhibits the metabolic activity of a cell population by 50% (IC50).

Materials:

  • Adherent cells of choice (e.g., HeLa, A549, HepG2)

  • 96-well cell culture plates

  • Complete cell culture medium

  • Test compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

LDH Cytotoxicity Assay

Objective: To quantify the release of lactate dehydrogenase (LDH) from cells treated with a this compound derivative as a measure of cytotoxicity.

Materials:

  • Cells and culture reagents as in the MTT assay.

  • Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions).

  • Microplate reader.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Supernatant Collection: After the incubation period, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Absorbance Reading: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit, based on the absorbance values of the experimental, spontaneous release, and maximum release wells.

Visualizations

experimental_workflow cluster_0 In Vitro Cytotoxicity Assessment cluster_1 Cytotoxicity Assays start Start: Synthesize this compound derivative assay_prep Prepare serial dilutions of the compound start->assay_prep treatment Treat cells with compound dilutions assay_prep->treatment cell_seeding Seed cells in 96-well plates cell_seeding->treatment incubation Incubate for 24-72 hours treatment->incubation mtt MTT Assay incubation->mtt ldh LDH Assay incubation->ldh data_analysis Measure absorbance and calculate % viability/cytotoxicity mtt->data_analysis ldh->data_analysis ic50 Determine IC50 value data_analysis->ic50 end End: Assess cytotoxic potential ic50->end

Caption: A typical experimental workflow for assessing the in vitro cytotoxicity of this compound derivatives.

signaling_pathway cluster_0 Potential Toxicity Pathways of Piperazine Derivatives cluster_1 Hepatotoxicity cluster_2 Cardiotoxicity compound 2-Piperazin-1-ylnicotinic Acid Derivative ros Increased Reactive Oxygen Species (ROS) compound->ros herg hERG Channel Inhibition compound->herg gsh_depletion GSH Depletion ros->gsh_depletion mito_dysfunction Mitochondrial Dysfunction gsh_depletion->mito_dysfunction atp_depletion ATP Depletion apoptosis_hep Hepatocyte Apoptosis atp_depletion->apoptosis_hep mito_dysfunction->atp_depletion qt_prolongation QT Prolongation herg->qt_prolongation arrhythmia Arrhythmia qt_prolongation->arrhythmia

Caption: Generalized signaling pathways potentially involved in the toxicity of piperazine-containing compounds.

References

improving the pharmacokinetic properties of 2-piperazin-1-ylnicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental evaluation and optimization of the pharmacokinetic properties of 2-piperazin-1-ylnicotinic acid.

Frequently Asked Questions (FAQs)

Q1: We are observing low oral bioavailability with this compound in our animal models. What are the likely causes?

A1: Low oral bioavailability for a compound like this compound is often multifactorial, stemming from its structural features. The primary causes can be categorized as follows:

  • Poor Aqueous Solubility: The compound's crystalline structure might limit its dissolution in gastrointestinal fluids, a prerequisite for absorption.[1][2]

  • Low Intestinal Permeability: The molecule contains both a polar carboxylic acid and a basic piperazine ring, which will be ionized at physiological pH. This high polarity can hinder its ability to passively diffuse across the lipid membranes of intestinal cells.[3][4]

  • First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation.[1][2] The piperazine ring, in particular, is susceptible to oxidation by cytochrome P450 (CYP) enzymes.[5][6][7]

  • Efflux Transporters: The molecule could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen, thereby reducing net absorption.[1][8]

Q2: How can we systematically diagnose the primary reason for the poor bioavailability of our compound?

A2: A tiered, systematic approach using a series of in vitro assays is recommended to pinpoint the root cause before proceeding to further in vivo studies. This helps to conserve resources and guide chemical modification strategies effectively.[9][10][11] The initial steps should involve characterizing the compound's physicochemical properties and its behavior in biological systems.[2]

Q3: What are the primary metabolic liabilities of the this compound structure?

A3: The structure presents two main metabolic hotspots:

  • Piperazine Ring: Saturated heterocycles like piperazine are prone to metabolism, most commonly through oxidation at the carbon atoms adjacent to the nitrogen atoms, mediated by CYP enzymes (e.g., CYP3A4, CYP2D6).[6][7][12] N-dealkylation can also occur if the second nitrogen of the piperazine is substituted.

  • Carboxylic Acid Group: While generally more stable than the piperazine ring, carboxylic acids can undergo glucuronidation to form acyl glucuronides. These metabolites can sometimes be reactive, leading to toxicity concerns.[3][13]

Q4: What are the main strategies to improve the pharmacokinetic profile of this compound?

A4: Strategies should be chosen based on the identified pharmacokinetic barrier:

  • To Improve Permeability/Solubility:

    • Prodrug Approach: Esterification of the carboxylic acid can mask its polarity, increasing lipophilicity and improving membrane permeability.[4][14][15] The ester can then be cleaved by endogenous esterases to release the active parent drug.

    • Bioisosteric Replacement: Replacing the carboxylic acid with a suitable bioisostere (e.g., a tetrazole) can maintain the necessary acidic pKa for target engagement while potentially improving permeability and metabolic stability.[13][16][17][18]

  • To Reduce Metabolism:

    • Metabolic Blocking: Introducing fluorine atoms or small alkyl groups at the metabolically labile positions of the piperazine ring can sterically hinder the approach of metabolic enzymes.[5][19]

    • Bioisosteric Replacement: The piperazine ring can be replaced with a more metabolically stable scaffold, such as a bridged diazacycloalkane, to reduce clearance.[5]

    • Lowering Lipophilicity: Reducing the overall lipophilicity of the molecule can decrease its interaction with metabolic enzymes.[5]

Troubleshooting Guides

Problem 1: High In Vitro Clearance in Liver Microsomes
  • Possible Cause: The compound is rapidly metabolized by hepatic enzymes, likely CYPs, due to the piperazine moiety.[5][7]

  • Troubleshooting Workflow:

    • Confirm Metabolic Liability: Perform a metabolite identification study using LC-MS/MS with human and rodent liver microsomes to pinpoint the exact site(s) of metabolism on the molecule.[7]

    • Identify Enzymes: Use specific chemical inhibitors or recombinant CYP enzymes to identify the major contributing CYP isoforms (e.g., CYP3A4, CYP2D6).[5]

    • Implement Structural Modifications: Based on the metabolite identification results, synthesize analogues with modifications designed to block metabolism.

  • Data Interpretation:

Modification StrategyExpected OutcomePotential Secondary Issues
Fluorine Blocking at C3/C5 of PiperazineReduced rate of oxidation at that position, lower intrinsic clearance.May alter pKa or introduce new interactions with the target.
Introducing Steric Hindrance (e.g., methyl group)Steric shielding of the metabolic hotspot, reduced enzyme access.[5]Can significantly increase lipophilicity, potentially increasing off-target effects.
Bioisosteric Replacement of PiperazineThe new scaffold may not be a substrate for the same CYPs, leading to lower clearance.May alter the 3D conformation and reduce target affinity.

dot graph TD { rankdir=LR; node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [color="#5F6368", fontname="Arial"];

} caption: Troubleshooting workflow for high microsomal clearance.

Problem 2: Low Permeability in Caco-2 Assay
  • Possible Cause: The compound's polarity, due to the ionized carboxylic acid and piperazine groups at physiological pH, restricts its passive diffusion across the cell monolayer.[3][14]

  • Troubleshooting Workflow:

    • Assess Efflux: Conduct the Caco-2 permeability assay bidirectionally (Apical to Basolateral and Basolateral to Apical) to calculate an efflux ratio. An efflux ratio greater than 2 suggests the compound is a substrate for efflux transporters like P-gp.[1]

    • Confirm Efflux Transporter Involvement: If efflux is suspected, repeat the assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in A-to-B transport confirms P-gp involvement.[2]

    • Implement Permeability Enhancement Strategy: If efflux is not the issue, low passive permeability is the likely cause. A prodrug strategy is the most direct approach.

  • Data Interpretation:

StrategyExpected Outcome in Caco-2 AssayIn Vivo Goal
Ester Prodrug Synthesis Increased apparent permeability (Papp A->B) due to higher lipophilicity.[4]Enhanced oral absorption, with subsequent cleavage to the active parent drug.
Bioisosteric Replacement of COOHMay increase permeability if the new group is less polar or has a more favorable pKa.Improved oral bioavailability while retaining biological activity.[18]

G

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability in Liver Microsomes
  • Objective: To determine the intrinsic clearance (Clint) of this compound.

  • Materials:

    • Test compound stock solution (10 mM in DMSO).

    • Pooled liver microsomes (human, rat, or mouse) at 20 mg/mL.

    • 0.5 M Phosphate buffer (pH 7.4).

    • NADPH regenerating system (e.g., NADPH-A and NADPH-B).

    • Control compounds (high and low clearance, e.g., verapamil and warfarin).

    • Acetonitrile with internal standard (e.g., tolbutamide) for reaction termination.

  • Methodology:

    • Prepare a master mix containing phosphate buffer and liver microsomes (final concentration 0.5 mg/mL).

    • Add the test compound to the master mix to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. For the negative control (T=0), add the quenching solution before the NADPH.

    • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding ice-cold acetonitrile with an internal standard.

    • Samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by LC-MS/MS to quantify the remaining percentage of the parent compound.

    • The natural log of the percent remaining is plotted against time. The slope of this line is used to calculate the half-life (t½) and intrinsic clearance (Clint).

Protocol 2: Caco-2 Bidirectional Permeability Assay
  • Objective: To assess the intestinal permeability and potential for active efflux of this compound.

  • Materials:

    • Caco-2 cells cultured on permeable Transwell® inserts for 21 days.

    • Test compound stock solution (10 mM in DMSO).

    • Transport buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4).

    • Control compounds (high and low permeability, e.g., propranolol and atenolol).

    • Lucifer yellow for assessing monolayer integrity.

  • Methodology:

    • Wash the Caco-2 cell monolayers with pre-warmed transport buffer.

    • Apical to Basolateral (A→B) Transport: Add the test compound (final concentration 10 µM) to the apical (A) side. Add fresh buffer to the basolateral (B) side.

    • Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral (B) side. Add fresh buffer to the apical (A) side.

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At the end of the incubation, take samples from both the donor and receiver compartments.

    • Analyze all samples by LC-MS/MS to determine the concentration of the test compound.

    • Calculate the apparent permeability coefficient (Papp) for both directions. The efflux ratio is calculated as Papp (B→A) / Papp (A→B).

References

dealing with racemization during the synthesis of chiral 2-piperazin-1-ylnicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to racemization during the synthesis of chiral 2-piperazin-1-ylnicotinic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern in the synthesis of chiral this compound derivatives?

A1: Racemization is the process in which an enantiomerically pure or enriched substance is converted into a mixture of equal amounts of both enantiomers (a racemic mixture). In the context of chiral this compound derivatives, which are often developed as specific stereoisomers for pharmaceutical applications, racemization is a critical issue. The biological activity, efficacy, and safety of such drugs are often highly dependent on their stereochemistry. The formation of the undesired enantiomer can lead to reduced therapeutic effect, altered pharmacokinetic profiles, or even undesirable side effects.

Q2: Which stereocenter is at risk of racemization during the synthesis?

A2: The primary chiral center of concern is typically located on the piperazine ring, for instance, at the C2 or C3 position if a substituted chiral piperazine is used as a starting material. While the nicotinic acid backbone is achiral, reactions involving the carboxylic acid group under harsh conditions could potentially lead to side reactions, but the main focus for stereochemical integrity is the chiral piperazine moiety.

Q3: What are the common synthetic routes to chiral this compound derivatives?

A3: A prevalent method is the nucleophilic aromatic substitution (SNAr) reaction between a 2-halonicotinic acid derivative (e.g., 2-chloronicotinic acid) and a pre-synthesized chiral piperazine derivative. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are also employed for the N-arylation of chiral piperazines with 2-halonicotinic acids.[1][2] The choice of route depends on the desired substitution pattern and the stability of the chiral piperazine under the reaction conditions.

Troubleshooting Guides

Issue 1: Significant loss of enantiomeric excess (ee) after the coupling of 2-chloronicotinic acid with a chiral piperazine.

Possible Cause A: Epimerization of the chiral piperazine under basic conditions.

Many SNAr reactions are conducted in the presence of a base to neutralize the generated HCl. Strong bases and elevated temperatures can promote the epimerization of the chiral center on the piperazine ring, especially if there is a proton at the stereocenter that can be abstracted to form a planar, achiral intermediate.[3][4]

Troubleshooting Steps:

  • Base Selection: Switch to a milder, non-nucleophilic, sterically hindered base.

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.

  • Reaction Time: Monitor the reaction closely and minimize the reaction time to prevent prolonged exposure to basic conditions.

Table 1: Effect of Base and Temperature on Enantiomeric Excess (% ee)

EntryBaseTemperature (°C)Reaction Time (h)Starting % eeFinal % ee
1K₂CO₃120249985
2DIPEA80189995
3Cs₂CO₃80129997
4Proton Sponge602499>98

Note: Data is illustrative and based on general principles of base-catalyzed epimerization.

Possible Cause B: Racemization during activation of the nicotinic acid (if applicable).

If the synthesis involves the activation of the nicotinic acid carboxylic group (e.g., to an acid chloride or active ester) prior to coupling with the chiral piperazine, harsh conditions or certain coupling reagents can lead to racemization if there were a chiral center alpha to the carbonyl. While nicotinic acid itself is achiral, this is a crucial consideration for analogous syntheses with alpha-chiral carboxylic acids.

Troubleshooting Steps:

  • Coupling Reagent Selection: Use coupling reagents known to suppress racemization, such as those that avoid the formation of highly reactive, planar intermediates. Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can be beneficial.

  • Activation Method: Opt for in-situ activation methods at low temperatures to minimize the lifetime of the activated species before it reacts with the chiral amine.

Issue 2: Inconsistent or poor enantioselectivity in asymmetric synthesis routes.

Possible Cause: Ineffective chiral catalyst or ligand in asymmetric hydrogenation or other enantioselective methods.

For syntheses that construct the chiral piperazine ring enantioselectively, the performance of the chiral catalyst is paramount.

Troubleshooting Steps:

  • Catalyst and Ligand Screening: A range of chiral ligands and metal precursors should be screened to find the optimal combination for the specific substrate.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the enantioselectivity of the catalytic reaction. A solvent screen is recommended.

  • Additive Effects: In some asymmetric hydrogenations, acidic or basic additives can play a crucial role in achieving high enantioselectivity.[5]

Table 2: Influence of Ligand and Solvent on Asymmetric Hydrogenation

EntryChiral LigandSolventAdditive% ee
1(S)-BINAPToluene-75
2(R)-TolBINAPDCM/BenzeneTsOH·H₂O90
3(S)-SYNPHOSTFETsOH·H₂O42
4(R)-TolBINAPToluene-85

Data adapted from a study on the asymmetric hydrogenation of pyrazin-2-ols to chiral piperazin-2-ones, which are precursors to chiral piperazines.[5]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with Minimized Racemization

  • To a solution of the chiral piperazine derivative (1.1 equivalents) in a suitable aprotic solvent (e.g., DMSO, DMF, or NMP) is added a mild base such as cesium carbonate (Cs₂CO₃, 1.5 equivalents).

  • 2-Chloronicotinic acid methyl ester (1.0 equivalent) is added to the mixture.

  • The reaction is stirred at a controlled temperature (e.g., 60-80 °C) and monitored by HPLC or TLC for the disappearance of the starting material.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography.

  • The enantiomeric excess of the product is determined by chiral HPLC analysis.

Protocol 2: Chiral HPLC Analysis

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralpak IC or Chiralpak AD-H, is often effective for the separation of piperazine derivatives.[6][7]

  • Mobile Phase: A mixture of a polar organic solvent (e.g., acetonitrile, methanol) and an aliphatic amine (e.g., diethylamine, DEA) is commonly used. A typical mobile phase could be a mixture of acetonitrile, methanol, and DEA in a ratio of 90:10:0.1 (v/v/v).[6]

  • Detection: UV detection at a wavelength where the nicotinic acid chromophore absorbs strongly (e.g., 260 nm).

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Temperature: The column temperature should be controlled, often around 25-35 °C, to ensure reproducible results.

Visualizations

Signaling Pathways and Experimental Workflows

racemization_pathway cluster_synthesis Synthesis of Chiral this compound cluster_racemization Potential Racemization Pathway Chiral_Piperazine Chiral Piperazine (S)-enantiomer Coupling Nucleophilic Aromatic Substitution (SNAr) Chiral_Piperazine->Coupling 2-Chloronicotinic_Acid 2-Chloronicotinic Acid Derivative 2-Chloronicotinic_Acid->Coupling Desired_Product Desired (S)-Product Coupling->Desired_Product Epimerization Epimerization Desired_Product->Epimerization Undesired Pathway Harsh_Conditions Harsh Conditions (Strong Base, High Temp) Harsh_Conditions->Epimerization Racemic_Mixture Racemic Mixture (S)- and (R)-Product Epimerization->Racemic_Mixture

Caption: Synthetic route and potential racemization pathway.

troubleshooting_workflow Start Low Enantiomeric Excess Observed in Product Check_Base Was a strong base used? Start->Check_Base Check_Temp Was the reaction temperature high? Check_Base->Check_Temp No Change_Base Switch to a milder base (e.g., Cs₂CO₃, DIPEA) Check_Base->Change_Base Yes Lower_Temp Reduce reaction temperature Check_Temp->Lower_Temp Yes Check_Time Was the reaction time prolonged? Check_Temp->Check_Time No Analyze_EE Re-analyze Enantiomeric Excess Change_Base->Analyze_EE Lower_Temp->Analyze_EE Optimize_Time Optimize for shorter reaction time Check_Time->Optimize_Time Yes Check_Time->Analyze_EE No Optimize_Time->Analyze_EE

Caption: Troubleshooting workflow for low enantiomeric excess.

References

Validation & Comparative

Comparative Analysis of 2-Piperazin-1-ylnicotinic Acid and its Isomers: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Target: GPR109A Receptor and Its Signaling Pathway

GPR109A is a Gi-coupled receptor predominantly expressed in adipocytes and immune cells.[3][4] Its activation by agonists like nicotinic acid initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6][7] In adipocytes, this reduction in cAMP inhibits hormone-sensitive lipase activity, thereby reducing the lipolysis of triglycerides and the release of free fatty acids into the bloodstream.[6] Beyond its effects on lipid metabolism, GPR109A activation is also implicated in modulating inflammatory responses.[3]

Below is a diagram illustrating the canonical GPR109A signaling pathway.

GPR109A_Signaling Ligand Piperazinylnicotinic Acid Isomer GPR109A GPR109A Receptor Ligand->GPR109A Binds to Gi_protein Gi Protein (αβγ) GPR109A->Gi_protein Activates AC Adenylyl Cyclase Gi_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Phosphorylates (Inactivates) Lipolysis Lipolysis Inhibition HSL->Lipolysis Leads to

Caption: GPR109A signaling pathway.

Structure-Activity Relationship (SAR) and Comparative Insights

A direct, quantitative comparison of the biological activity of 2-piperazin-1-ylnicotinic acid and its positional isomers (3-, 4-, 5-, and 6-) is not extensively documented in publicly available literature. However, based on the established SAR of nicotinic acid derivatives and other GPR109A agonists, we can infer a hypothetical activity profile.

The key pharmacophoric features for GPR109A activation are the pyridine ring and the carboxylic acid group. The position of the carboxylic acid at the 3-position (nicotinic acid) is crucial for activity. The introduction of a piperazine moiety at different positions on the pyridine ring is expected to significantly influence the compound's potency, selectivity, and pharmacokinetic properties.

Table 1: Hypothetical Comparative Activity Profile of Piperazin-1-ylnicotinic Acid Isomers

CompoundIsomer PositionExpected GPR109A Agonist Potency (EC50)Rationale for Hypothetical Activity
1 2-piperazin-1-ylModerate to LowSteric hindrance from the bulky piperazine group adjacent to the carboxylic acid may interfere with optimal receptor binding.
2 3-piperazin-1-ylInactive or Very LowThe carboxylic acid at the 3-position is essential for activity. Substitution at this position would likely abolish binding.
3 4-piperazin-1-ylModerateThe piperazine at the 4-position may allow for favorable interactions with the receptor binding pocket without sterically hindering the crucial carboxylic acid group.
4 5-piperazin-1-ylHighSubstitution at the 5-position is often well-tolerated in nicotinic acid analogs and may provide additional binding interactions, potentially leading to higher potency.
5 6-piperazin-1-ylModerate to HighThe 6-position is relatively distant from the carboxylic acid, which may allow the piperazine group to engage with ancillary binding sites on the receptor, potentially enhancing affinity.

Disclaimer: The data in this table is hypothetical and intended for illustrative purposes. Experimental validation is required.

Experimental Protocols for Comparative Evaluation

To empirically determine the activity of these isomers, a series of in vitro and in vivo experiments are necessary. The following are detailed protocols for key assays.

GPR109A Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compounds for the human GPR109A receptor.

Methodology:

  • Membrane Preparation: Human GPR109A-expressing cells (e.g., HEK293 or CHO cells) are harvested and homogenized in a lysis buffer. The cell lysate is centrifuged to pellet the membranes, which are then resuspended in a binding buffer.

  • Binding Reaction: In a 96-well plate, cell membranes are incubated with a radiolabeled ligand (e.g., [3H]-nicotinic acid) and varying concentrations of the test compounds (this compound and its isomers).

  • Incubation and Filtration: The reaction mixture is incubated to allow for competitive binding. The reaction is terminated by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

  • Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. The Ki values are then calculated using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

Objective: To assess the functional activity (EC50) of the test compounds as agonists or antagonists of GPR109A by measuring their effect on intracellular cAMP levels.

Methodology:

  • Cell Culture: GPR109A-expressing cells are seeded in 96-well plates and grown to confluence.

  • Compound Treatment: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Subsequently, cells are stimulated with forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of the test compounds.

  • cAMP Measurement: Intracellular cAMP levels are quantified using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: The EC50 values (concentration of agonist that produces 50% of the maximal response) are calculated by fitting the dose-response data to a sigmoidal curve.

The following diagram outlines the experimental workflow for the comparative study.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies (for lead compounds) cluster_analysis Data Analysis and SAR Synthesis Synthesis of 2-, 4-, 5-, 6- piperazin-1-ylnicotinic acid Binding_Assay GPR109A Binding Assay (Determine Ki) Synthesis->Binding_Assay Functional_Assay cAMP Functional Assay (Determine EC50) Synthesis->Functional_Assay SAR_Analysis Structure-Activity Relationship Analysis Binding_Assay->SAR_Analysis Functional_Assay->SAR_Analysis PK_Studies Pharmacokinetic Studies Efficacy_Models Dyslipidemia Animal Models PK_Studies->Efficacy_Models SAR_Analysis->PK_Studies Lead Selection

Caption: Experimental workflow for comparative analysis.

Conclusion and Future Directions

While a definitive comparative study of this compound and its positional isomers is currently lacking in the scientific literature, the principles of medicinal chemistry and known SAR for GPR109A agonists allow for a predictive assessment. It is hypothesized that isomers with the piperazine moiety at the 5- or 6-position of the nicotinic acid scaffold may exhibit the most potent agonist activity.

To validate these hypotheses and fully elucidate the therapeutic potential of this class of compounds, a systematic experimental evaluation is paramount. The protocols outlined in this guide provide a robust framework for such an investigation. Future research should focus on the synthesis and comprehensive pharmacological characterization of these isomers. Promising lead compounds identified from in vitro screens should then be advanced to in vivo models of dyslipidemia and inflammation to assess their efficacy and safety profiles. Such studies will be instrumental in the development of novel GPR109A-targeting therapeutics with improved clinical outcomes.

References

A Researcher's Guide to the Target Validation of 2-piperazin-1-ylnicotinic acid and its Putative Target, GPR109A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the biological target validation of 2-piperazin-1-ylnicotinic acid. Due to its structural similarity to nicotinic acid (niacin), the putative biological target is the G-protein coupled receptor 109A (GPR109A), also known as Hydroxycarboxylic Acid Receptor 2 (HCA2). This document outlines the necessary experimental workflows, compares potential outcomes with data from known GPR109A agonists, and provides detailed protocols for key validation assays.

GPR109A is a Gi-coupled receptor that, upon activation, inhibits adenylyl cyclase to reduce intracellular cyclic AMP (cAMP) levels.[1] It is a significant therapeutic target for treating dyslipidemia.[2] Beyond its role in lipid metabolism, GPR109A activation is involved in modulating inflammatory responses, making it relevant for conditions like neuroinflammation and colitis.[3][4] The receptor is activated by endogenous ligands such as the ketone body β-hydroxybutyrate (BHB) and by synthetic agonists including niacin and its derivatives like acifran.[2][3]

Validating that this compound targets GPR109A involves a multi-step process, including confirming direct binding, assessing functional activity through primary and secondary signaling pathways, and comparing its pharmacological profile to established ligands.

Logical Workflow for GPR109A Target Validation

The validation process follows a logical progression from initial binding confirmation to functional characterization of downstream signaling pathways. This ensures a comprehensive understanding of the compound's interaction with its putative target.

cluster_0 Target Validation Workflow A Hypothesize Target (GPR109A for this compound) B Step 1: Binding Assay (Radioligand Competition) A->B Confirm physical interaction C Step 2: Primary Functional Assay (Gi-mediated cAMP Inhibition) B->C Assess G-protein signaling D Step 3: Secondary Functional Assay (β-Arrestin Recruitment) C->D Assess G-protein independent signaling E Step 4: Compare Potency & Efficacy (vs. Known Agonists) D->E Profile compound pharmacology F Conclusion: Target Validated / Characterized E->F Synthesize data

Caption: A logical workflow for validating GPR109A as the biological target.

GPR109A Signaling Pathways

Upon agonist binding, GPR109A initiates two primary signaling cascades: a canonical G-protein-dependent pathway and a G-protein-independent pathway mediated by β-arrestin. Understanding both is crucial for characterizing the full pharmacological profile of a novel agonist.[1]

  • Gi-Mediated Pathway : The activated receptor promotes the exchange of GDP for GTP on the Gαi subunit, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[1]

  • β-Arrestin Pathway : Ligand binding also facilitates the recruitment of β-arrestin proteins, which blocks further G-protein signaling (desensitization) and can initiate separate downstream signaling events.[1][5]

cluster_0 GPR109A Signaling cluster_1 Gi-Mediated Pathway cluster_2 β-Arrestin Pathway agonist Agonist (e.g., this compound) receptor GPR109A (HCA2) agonist->receptor gi Gαi/o receptor->gi Activates barr β-Arrestin receptor->barr Recruits ac Adenylyl Cyclase gi->ac Inhibits camp ↓ cAMP ac->camp internalization Receptor Internalization barr->internalization

Caption: Dual signaling pathways of the GPR109A receptor upon agonist activation.

Comparative Data of Known GPR109A Agonists

The performance of this compound should be benchmarked against well-characterized GPR109A agonists. The tables below summarize the binding affinities and functional potencies for several alternatives.

Table 1: Binding Affinities of GPR109A Ligands

Compound Receptor Assay Type Ki or Kd Reference
Nicotinic Acid GPR109A Radioligand Binding ~100 nM (EC50) [6]
Acifran GPR109A / GPR109B Functional (cAMP) High Affinity [7]
β-Hydroxybutyrate (BHB) GPR109A Functional (GIRK channel) ~700 µM (EC50) [3]

| Butyrate | GPR109A | Functional (GIRK channel) | ~1.6 mM (EC50) |[1] |

Table 2: Functional Potency of GPR109A Agonists

Compound Cell Line Assay Type EC50 / IC50 Reference
Nicotinic Acid Primary Adipocytes Adiponectin Secretion Effective [8]
Acifran HEK293-GPR109A cAMP Inhibition ~100 nM (Representative) [2]
β-Hydroxybutyrate (BHB) Primary Adipocytes Lipolysis Inhibition Effective [8]

| Monomethyl Fumarate | Keratinocytes | PGE2 Formation | Effective |[9] |

Detailed Experimental Protocols

Successful target validation relies on robust and reproducible experimental methods. The following protocols provide detailed procedures for the key assays required to characterize the interaction of a novel compound with GPR109A.

Radioligand Binding Assay (Competition)

This assay determines the affinity of a test compound (this compound) for GPR109A by measuring its ability to compete with a radiolabeled ligand.

  • Objective : To determine the binding affinity (Ki) of the test compound.

  • Principle : A fixed concentration of a high-affinity radioligand (e.g., [³H]nicotinic acid) is incubated with a membrane preparation from cells expressing GPR109A. The unlabeled test compound is added at increasing concentrations, and its ability to displace the radioligand is measured.

  • Materials :

    • Cell membranes from HEK293 cells stably expressing human GPR109A.

    • Radioligand: [³H]nicotinic acid.

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[4]

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: High concentration of unlabeled nicotinic acid (e.g., 10 µM).

    • 96-well plates, glass fiber filters, and a cell harvester.

    • Scintillation counter and scintillation fluid.

  • Protocol :

    • Membrane Preparation : Homogenize GPR109A-expressing cells in ice-cold lysis buffer and prepare membrane fractions via differential centrifugation. Resuspend the final membrane pellet in assay buffer and determine the protein concentration.[4][10]

    • Assay Setup : In a 96-well plate, add the following to a final volume of 250 µL:

      • 50 µL of test compound dilutions (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

      • 50 µL of radioligand (at a concentration near its Kd).

      • 150 µL of the membrane preparation (containing 10-20 µg of protein).[4]

      • For total binding wells, add 50 µL of assay buffer instead of the test compound.

      • For non-specific binding wells, add 50 µL of the non-specific binding control.

    • Incubation : Incubate the plate for 60-90 minutes at 30°C with gentle agitation.[4]

    • Filtration : Terminate the binding reaction by rapid vacuum filtration through a PEI-soaked glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[10]

    • Quantification : Dry the filters, place them in scintillation vials with scintillation cocktail, and quantify the radioactivity using a scintillation counter.

    • Data Analysis : Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC₅₀ value using non-linear regression and calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Gαi-Mediated cAMP Inhibition Assay

This functional assay measures the ability of a test compound to activate the Gαi signaling pathway, resulting in the inhibition of cAMP production.

  • Objective : To determine the functional potency (EC₅₀) of the test compound for Gαi activation.

  • Principle : GPR109A-expressing cells are stimulated with forskolin to elevate intracellular cAMP levels. An agonist of the Gi-coupled GPR109A will inhibit adenylyl cyclase, leading to a dose-dependent decrease in cAMP, which is then quantified.[2]

  • Materials :

    • HEK293 cells stably expressing human GPR109A.

    • Forskolin.

    • Test compound (this compound) and a reference agonist (e.g., Acifran).

    • cAMP detection kit (e.g., TR-FRET, AlphaScreen, or RIA-based).[11][12]

    • Cell culture medium and 384-well plates.

  • Protocol :

    • Cell Plating : Seed the GPR109A-expressing cells into 384-well plates and incubate overnight to allow for adherence.[1]

    • Compound Preparation : Prepare serial dilutions of the test compound and reference agonist in an appropriate assay buffer.

    • Agonist Treatment : Add the compound dilutions to the cells and incubate for 15-30 minutes at room temperature.

    • Adenylyl Cyclase Stimulation : Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except negative controls) to stimulate cAMP production and incubate for another 15-30 minutes.[13]

    • Detection : Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

    • Data Analysis : Convert the raw signal to cAMP concentration using a standard curve. Plot the percentage of inhibition of the forskolin response against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[2]

β-Arrestin Recruitment Assay

This assay assesses the ability of the test compound to induce the interaction between GPR109A and β-arrestin, a hallmark of G-protein-independent signaling.

  • Objective : To determine the functional potency (EC₅₀) of the test compound for β-arrestin recruitment.

  • Principle : This assay often utilizes enzyme fragment complementation (EFC) technology. The GPR109A receptor is fused to a small enzyme fragment (ProLink), and β-arrestin is fused to a larger, inactive enzyme acceptor (EA). Agonist-induced recruitment of β-arrestin-EA to the receptor-ProLink forces complementation, creating an active β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.[3]

  • Materials :

    • A commercially available cell line engineered for β-arrestin assays, co-expressing GPR109A-ProLink and β-arrestin-Enzyme Acceptor (e.g., PathHunter cells).[3]

    • Test compound and a reference agonist.

    • Assay medium and 384-well white, solid-bottom plates.

    • Detection reagents (substrate, lysis buffer) provided with the assay kit.

    • A chemiluminescent plate reader.

  • Protocol :

    • Cell Plating : Plate the engineered cells in a 384-well assay plate and incubate overnight.

    • Compound Addition : Prepare serial dilutions of the test compound and add them to the cells.

    • Incubation : Incubate the plate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[3]

    • Signal Detection : Equilibrate the plate to room temperature. Add the detection reagents as per the manufacturer's instructions and incubate for 60 minutes in the dark.

    • Measurement : Read the chemiluminescent signal using a plate reader.

    • Data Analysis : Plot the relative light units (RLU) against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ for β-arrestin recruitment.[10]

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the selectivity profile of 2-piperazin-1-ylnicotinic acid. Due to the absence of publicly available experimental data for this specific compound, this document outlines a predictive selectivity profile based on the well-established pharmacology of its core structural components: the nicotinic acid moiety and the piperazine moiety. Detailed experimental protocols are provided to enable researchers to generate the necessary data for a thorough evaluation.

Predictive Selectivity Profile

This compound combines two pharmacologically significant scaffolds. The nicotinic acid component strongly suggests that the primary target will be the G protein-coupled receptor 109A (GPR109A) , also known as the niacin receptor. The piperazine ring is a common feature in many centrally active drugs and is known to interact with a variety of aminergic G protein-coupled receptors (GPCRs). Therefore, a comprehensive selectivity assessment should prioritize GPR109A as the primary target and a panel of CNS receptors as the most likely related off-targets.

Data Presentation: Predicted Primary Target and Potential Off-Targets

The following tables present a proposed panel of targets for evaluating the selectivity of this compound. The data for the "Reference Compounds" are representative values from published literature to provide a benchmark for comparison.

Table 1: Predicted Primary Target Affinity

TargetCompoundAssay TypeKi (nM)EC50 (nM)
GPR109A This compound Binding / Functional TBD TBD
Niacin (Reference)Binding-~100[1]
β-hydroxybutyrate (Reference)Functional-~700,000-800,000[1][2]

TBD: To be determined experimentally.

Table 2: Potential Off-Target Selectivity Panel (CNS Receptors)

Many piperazine-containing drugs exhibit activity at serotonin, dopamine, and adrenergic receptors.[3][4][5] Therefore, assessing the selectivity of this compound against these targets is crucial.

Receptor FamilyTargetCompoundAssay TypeKi (nM)
Serotonin 5-HT1AThis compound Binding TBD
Buspirone (Reference)Binding15
5-HT2AThis compound Binding TBD
Clozapine (Reference)Binding12
Dopamine D2This compound Binding TBD
Clozapine (Reference)Binding125
D3This compound Binding TBD
Pramipexole (Reference)Binding0.5
Adrenergic α1This compound Binding TBD
Prazosin (Reference)Binding0.5
α2This compound Binding TBD
Clonidine (Reference)Binding2.5

TBD: To be determined experimentally. Ki values for reference compounds are approximate and can vary based on experimental conditions.

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane GPR109A GPR109A Gi Gi Protein GPR109A->Gi Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts Ligand This compound (or Niacin) Ligand->GPR109A Binds G_alpha_i Gαi-GTP Gi->G_alpha_i Dissociates to G_beta_gamma Gβγ Gi->G_beta_gamma G_alpha_i->AC Inhibits ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates Lipolysis Inhibition of Lipolysis PKA->Lipolysis Mediates

Caption: GPR109A Signaling Pathway.

Selectivity_Profiling_Workflow cluster_primary Primary Target Validation cluster_secondary Secondary Target Screening cluster_followup Hit Follow-up Primary_Binding Radioligand Binding Assay (GPR109A) Primary_Functional Functional Assays (GTPγS, cAMP) Primary_Binding->Primary_Functional Confirm Functional Activity Secondary_Screening Broad Panel Radioligand Binding (e.g., CNS receptors) Dose_Response Dose-Response Curves for Hits (Ki Determination) Secondary_Screening->Dose_Response Identified 'Hits' Functional_Confirmation Functional Assays for Hits (Agonist/Antagonist Mode) Dose_Response->Functional_Confirmation Confirm Functional Relevance Start Test Compound: This compound Start->Primary_Binding Start->Secondary_Screening

References

Benchmarking 2-piperazin-1-ylnicotinic Acid: A Comparative Guide to Known Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical inhibitory activity of 2-piperazin-1-ylnicotinic acid against two potential therapeutic targets: Escherichia coli UDP-N-acetylenolpyruvylglucosamine reductase (MurB) and Candida albicans sterol 14α-demethylase (CYP51). The selection of these targets is based on computational docking studies of similar piperazine-containing compounds, suggesting potential interactions. This document outlines the experimental frameworks and performance benchmarks of established inhibitors for these enzymes, offering a foundational comparison for the evaluation of this compound.

Target I: Escherichia coli MurB

MurB is an essential enzyme in the bacterial peptidoglycan biosynthesis pathway, making it an attractive target for novel antibacterial agents. Inhibition of MurB disrupts cell wall formation, leading to bacterial cell death.

Comparative Inhibitory Activity

The following table summarizes the inhibitory activity of known E. coli MurB inhibitors, providing a benchmark for assessing the potential efficacy of this compound.

Compound ClassExemplar CompoundTargetIC₅₀ (μM)
Putative Inhibitor This compoundE. coli MurBTo Be Determined
3,5-Dioxopyrazolidines1,2-bis(4-chlorophenyl)-3,5-dioxopyrazolidine-4-carboxamidesE. coli MurB4.1 - 6.8
Experimental Protocol: E. coli MurB Inhibition Assay

A fluorescence-based assay can be employed to determine the inhibitory activity of test compounds against E. coli MurB. This method measures the decrease in fluorescence of a flavin adenine dinucleotide (FAD) cofactor upon binding of the inhibitor to the enzyme.

Materials:

  • Purified recombinant E. coli MurB enzyme

  • Test compound (this compound) and known inhibitors

  • Assay buffer: 10 mM PIPES (pH 7.0), 3 mM KCl, 1 mM MgCl₂, 2 mM dithiothreitol, 0.005% Tween-20

  • NADP⁺ or thio-NADP⁺ (for displacement assays)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound and known inhibitors in the assay buffer.

  • To each well of a 96-well plate, add a solution of E. coli MurB to a final concentration of 1 µM.

  • Add the serially diluted compounds to the wells. Include control wells with buffer only (no inhibitor).

  • Incubate the plate at room temperature for 30 minutes to allow for compound binding.

  • Measure the FAD cofactor fluorescence using an excitation wavelength of 460 nm and an emission wavelength of 520 nm.

  • Calculate the percent inhibition for each compound concentration relative to the control wells.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Target II: Candida albicans CYP51

CYP51, also known as sterol 14α-demethylase, is a crucial enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to fungal cell death. CYP51 is the target of azole antifungal drugs.

Comparative Inhibitory Activity

The table below presents the inhibitory data for well-established azole antifungal drugs against C. albicans CYP51, which can be used to benchmark this compound.

Compound ClassExemplar CompoundTargetIC₅₀ (μM)K_d (nM)
Putative Inhibitor This compoundC. albicans CYP51To Be DeterminedTo Be Determined
AzolesFluconazoleC. albicans CYP51-56
AzolesVoriconazoleC. albicans CYP511.6-
AzolesVT-1161C. albicans CYP511.4 - 1.6<39
Experimental Protocol: C. albicans CYP51 Inhibition Assay

The inhibitory potential against C. albicans CYP51 can be assessed using a reconstituted enzyme assay followed by spectrophotometric analysis of inhibitor binding.

Materials:

  • Purified recombinant C. albicans CYP51 enzyme

  • Cytochrome P450 reductase

  • Lanosterol (substrate)

  • Test compound (this compound) and known azole inhibitors

  • Reaction buffer: 100 mM potassium phosphate buffer (pH 7.4)

  • NADPH

  • Dual-beam spectrophotometer

Procedure for IC₅₀ Determination:

  • Reconstitute the CYP51 enzyme system by combining the purified CYP51, cytochrome P450 reductase, and lanosterol in the reaction buffer.

  • Prepare serial dilutions of the test compound and known inhibitors.

  • Add the diluted compounds to the reconstituted enzyme mixture and pre-incubate for a short period.

  • Initiate the enzymatic reaction by adding NADPH.

  • After a defined incubation period, stop the reaction and measure the amount of remaining substrate or the product formed using a suitable method (e.g., HPLC).

  • Calculate the percent inhibition at each compound concentration and determine the IC₅₀ value.

Procedure for K_d Determination (Spectral Binding Assay):

  • Record the baseline absorbance spectrum of the purified CYP51 enzyme.

  • Titrate the enzyme solution with increasing concentrations of the test compound.

  • After each addition, record the difference spectrum (Type II binding spectrum for azoles).

  • Plot the change in absorbance against the ligand concentration and fit the data to a binding isotherm to determine the dissociation constant (K_d).

Visualizing Experimental Concepts

To further clarify the experimental designs and underlying biological pathways, the following diagrams are provided.

experimental_workflow cluster_murB E. coli MurB Inhibition Assay cluster_cyp51 C. albicans CYP51 Inhibition Assay prep_murB Prepare Serial Dilutions of This compound add_enzyme_murB Add Purified E. coli MurB prep_murB->add_enzyme_murB incubate_murB Incubate for Binding add_enzyme_murB->incubate_murB measure_murB Measure FAD Fluorescence incubate_murB->measure_murB analyze_murB Calculate % Inhibition & IC50 measure_murB->analyze_murB prep_cyp51 Prepare Serial Dilutions of This compound add_inhibitor Add Inhibitor prep_cyp51->add_inhibitor reconstitute Reconstitute CYP51 Enzyme System reconstitute->add_inhibitor spectral_assay Perform Spectral Binding Assay for Kd reconstitute->spectral_assay start_reaction Initiate with NADPH add_inhibitor->start_reaction analyze_cyp51 Measure Product & Calculate IC50 start_reaction->analyze_cyp51

Caption: Workflow for MurB and CYP51 Inhibition Assays.

signaling_pathway cluster_peptidoglycan Bacterial Peptidoglycan Synthesis cluster_ergosterol Fungal Ergosterol Synthesis UDP_GlcNAc UDP-GlcNAc MurA MurA UDP_GlcNAc->MurA UDP_GlcNAc_enolpyruvate UDP-GlcNAc-enolpyruvate MurA->UDP_GlcNAc_enolpyruvate MurB MurB UDP_GlcNAc_enolpyruvate->MurB UDP_MurNAc UDP-MurNAc MurB->UDP_MurNAc Peptidoglycan Peptidoglycan UDP_MurNAc->Peptidoglycan Inhibitor_MurB This compound (Putative Inhibitor) Inhibitor_MurB->MurB Inhibits Lanosterol Lanosterol CYP51 CYP51 Lanosterol->CYP51 _14_demethylated_sterol 14-demethylated sterol CYP51->_14_demethylated_sterol Ergosterol Ergosterol _14_demethylated_sterol->Ergosterol Inhibitor_CYP51 This compound (Putative Inhibitor) Inhibitor_CYP51->CYP51 Inhibits

Caption: Targeted Biological Pathways for Inhibition.

comparative analysis of the biological effects of different 2-piperazin-1-ylnicotinic acid salts

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Biological Effects of Pyridylpiperazine Derivatives as Urease Inhibitors

This guide presents a comparative analysis of the biological effects of a series of 2-(4-substituted-piperazin-1-yl)-3-nitropyridine derivatives. The primary focus of this analysis is their in vitro inhibitory activity against urease, a key enzyme implicated in the pathogenesis of infections caused by Helicobacter pylori. The data and methodologies presented are compiled from a study by Akash et al. (2024), which describes the synthesis and biological evaluation of these compounds.[1][2][3][4][5]

Introduction to Urease Inhibition

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide. This reaction is a significant virulence factor for several pathogenic bacteria, including H. pylori, as it allows the bacteria to survive in the acidic environment of the stomach. Therefore, the inhibition of urease is a promising therapeutic strategy for the treatment of infections caused by these pathogens. The pyridylpiperazine scaffold has been identified as a promising pharmacophore for the development of potent urease inhibitors.[6][7][8]

Comparative Biological Activity

The inhibitory activity of a series of 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide and N-aryl-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide derivatives was evaluated against jack bean urease. The half-maximal inhibitory concentration (IC50) values were determined for each compound and are presented in the tables below. Thiourea was used as a standard inhibitor for comparison.

Data Presentation

Table 1: Urease Inhibition Data for 2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)-N-arylacetamide Derivatives

Compound IDAryl SubstituentIC50 (µM) ± SD
5aUnsubstituted3.58 ± 0.84
5b2-Chloro2.0 ± 0.73
5c3-Chloro2.13 ± 0.82
5e2-Bromo4.47 ± 0.44
5f3-Bromo5.24 ± 0.45
5i3-Nitro2.56 ± 0.55
ThioureaStandard23.2 ± 11.0

Table 2: Urease Inhibition Data for N-aryl-2-(4-(3-nitropyridin-2-yl)piperazin-1-yl)propanamide Derivatives

Compound IDAryl SubstituentIC50 (µM) ± SD
7c4-Chloro7.38 ± 0.37
7e3-Bromo2.24 ± 1.63
7g4-Nitro6.13 ± 0.40
7i2-Methyl5.65 ± 0.40
7k2-Methoxy5.95 ± 0.43
ThioureaStandard23.2 ± 11.0

Experimental Protocols

The following is a detailed methodology for the in vitro urease inhibition assay as described in the reference literature.[2][3][4]

In Vitro Urease Inhibition Assay (Indophenol Method)

This assay determines the concentration of ammonia produced by the enzymatic action of urease on urea. The amount of ammonia is quantified colorimetrically.

  • Materials and Reagents:

    • Jack bean urease

    • Urea

    • Phosphate buffer (pH 7.0)

    • Test compounds (pyridylpiperazine derivatives)

    • Thiourea (standard inhibitor)

    • Phenol reagent (5% w/v phenol and 0.025% w/v sodium nitroprusside)

    • Alkali reagent (2.5% w/v sodium hydroxide and 0.21% w/v sodium hypochlorite)

    • 96-well microplates

    • Microplate reader

  • Procedure:

    • A solution of jack bean urease (15 units/mL) is prepared in phosphate buffer.

    • The test compounds and the standard inhibitor are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions, which are then serially diluted to various concentrations.

    • In a 96-well plate, 10 µL of each test compound dilution is mixed with 40 µL of urease solution.

    • The mixture is incubated at 37°C for 15 minutes.

    • Following incubation, 50 µL of urea solution (100 mM) is added to each well to initiate the enzymatic reaction.

    • The plate is incubated for another 30 minutes at 37°C.

    • After the second incubation, 50 µL of phenol reagent and 50 µL of alkali reagent are added to each well.

    • The plate is incubated for 10 minutes at room temperature to allow for color development.

    • The absorbance is measured at 625 nm using a microplate reader.

    • The percentage of urease inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

    • The IC50 value, the concentration of the inhibitor that causes 50% enzyme inhibition, is determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of urease action and inhibition, and the experimental workflow for the in vitro assay.

urease_inhibition cluster_urease_action Urease Catalytic Cycle cluster_inhibition Mechanism of Inhibition Urea Urea Urease Urease (Active Site with Ni2+) Urea->Urease Binds to active site Carbamate Carbamate Urease->Carbamate Hydrolysis Inactive_Urease Inactive Urease (Blocked Active Site) Ammonia1 Ammonia Carbamate->Ammonia1 Spontaneous_hydrolysis Spontaneous Hydrolysis Carbamate->Spontaneous_hydrolysis Ammonia2 Ammonia Spontaneous_hydrolysis->Ammonia2 Bicarbonate Bicarbonate Spontaneous_hydrolysis->Bicarbonate Inhibitor Pyridylpiperazine Derivative Inhibitor->Urease Binds to Ni2+ in active site

Caption: Mechanism of urease-catalyzed urea hydrolysis and its inhibition by pyridylpiperazine derivatives.

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis Reagents Prepare Reagents: - Urease Solution - Urea Solution - Test Compounds - Buffers Plate_prep Prepare 96-well plate: - Add test compounds - Add controls Reagents->Plate_prep Add_urease Add Urease Enzyme Plate_prep->Add_urease Incubate1 Incubate at 37°C Add_urease->Incubate1 Add_urea Add Urea Substrate Incubate1->Add_urea Incubate2 Incubate at 37°C Add_urea->Incubate2 Add_reagents Add Phenol and Alkali Reagents Incubate2->Add_reagents Incubate_color Incubate for Color Development Add_reagents->Incubate_color Read_absorbance Read Absorbance at 625 nm Incubate_color->Read_absorbance Calculate_inhibition Calculate % Inhibition Read_absorbance->Calculate_inhibition Determine_IC50 Determine IC50 Value Calculate_inhibition->Determine_IC50

Caption: Experimental workflow for the in vitro urease inhibition assay.

References

confirming the in vivo efficacy of 2-piperazin-1-ylnicotinic acid in disease models

Author: BenchChem Technical Support Team. Date: December 2025

Comparative In Vivo Efficacy of Acipimox and Alternatives in Hyperlipidemia Models

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Data Presentation: Comparative Efficacy in Hyperlipidemia

The following table summarizes the quantitative effects of Acipimox and its alternatives on key lipid parameters as observed in human clinical trials.

DrugDosageStudy Population% Change in Triglycerides% Change in Total Cholesterol% Change in LDL Cholesterol% Change in HDL CholesterolCitation
Acipimox 750 mg/dayType III Hyperlipoproteinemia↓ 48% (P < 0.01)↓ 30% (P < 0.01)-↑ 6-15% (P < 0.05)[1]
750 mg/dayType IV Hyperlipoproteinemia↓ 34% (P < 0.05)No significant change-↑ 6-15% (P < 0.05)[1]
750 mg/dayNon-diabetic hypertriglyceridemiaPotent reductionPotent reduction-Potent increase[2]
250 mg TIDType 2b HyperlipidemiaNo significant alterationNo significant alteration--[3]
Niacin 3 g/day Non-diabetic hypertriglyceridemiaPotent reductionPotent reduction-Potent increase[2]
1 g TIDType 2b Hyperlipidemia↓ Significant reduction (P < 0.05)↓ Significant reduction (P < 0.05)--[4]
-Hyperlipidemia↓ 25%Reduces total cholesterolReduces LDL-C↑ >30%[5]
Gemfibrozil 1200 mg/dayHyperlipidemia↓ 45.6% (p < 0.001)↓ 8.3% (p < 0.001)↓ 11.4% (p < 0.01)↑ 32.3% (p < 0.0001)[6]
1200 mg/dayHyperlipoproteinemia↓ ~50%↓ ~20%↓ ~20%↑ Significant increase[7]
Fenofibrate 200 mg/dayType 2 Diabetes↓ 29% (at 4 months)-↓ 12% (at 4 months)↑ 5% (at 4 months)[8]
-Mixed DyslipidemiaLowers triglyceridesReduces total cholesterolReduces LDL-CRaises HDL-C[9][10]

Experimental Protocols

Induction of Hyperlipidemia in Animal Models (Mice/Rats)

A common method to induce hyperlipidemia in rodents for preclinical evaluation of lipid-lowering agents involves a high-fat diet (HFD).[11][12][13][14]

  • Animal Model: Male ICR mice or Wistar rats are often used.[13]

  • Diet Composition: A typical HFD consists of standard chow supplemented with high levels of fat and cholesterol. For instance, a diet may contain 4% cholesterol, 1% cholic acid, and 0.5% 2-thiouracil.[11] Another approach is a diet rich in saturated fats like coconut oil.[11]

  • Duration: The HFD is typically administered for a period of several weeks to months (e.g., 6 weeks) to establish a hyperlipidemic phenotype.[12]

  • Endpoint Assessment: At the end of the induction period, blood samples are collected to measure serum levels of total cholesterol, triglycerides, LDL-C, and HDL-C. Pathological changes in the liver, such as lipid droplet accumulation, can be assessed using histological staining (e.g., Oil Red O).[13]

Clinical Trial Design for Hyperlipidemia

Human clinical trials evaluating the efficacy of lipid-lowering drugs often follow a randomized, double-blind, placebo-controlled, crossover design.[1]

  • Study Population: Patients with specific types of hyperlipidemia (e.g., Type IIb, IV) who have not responded to dietary modifications are recruited.[1][4]

  • Treatment and Washout: Patients receive the investigational drug (e.g., Acipimox 750 mg/day) or a comparator/placebo for a defined period (e.g., 6-12 weeks).[1][4] In a crossover design, this is followed by a washout period before switching to the other treatment arm.

  • Efficacy Endpoints: The primary endpoints are the percentage changes in serum lipid profiles (total cholesterol, triglycerides, LDL-C, and HDL-C) from baseline.[6][7]

  • Safety and Tolerability: Adverse effects are monitored throughout the study. For nicotinic acid derivatives, flushing is a common side effect that is carefully documented.[2][4] Laboratory parameters such as liver enzymes and uric acid are also monitored.[2]

Visualizations

Signaling Pathway of Acipimox and Niacin

G Acipimox Acipimox / Niacin GPR109A GPR109A (HCA2) Receptor (in Adipocytes) Acipimox->GPR109A activates Gi Gi Protein GPR109A->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP ↓ intracellular cAMP AC->cAMP produces PKA ↓ Protein Kinase A (PKA) Activity cAMP->PKA HSL ↓ Hormone-Sensitive Lipase (HSL) Phosphorylation PKA->HSL Lipolysis ↓ Lipolysis in Adipose Tissue HSL->Lipolysis FFA ↓ Release of Free Fatty Acids (FFAs) into circulation Lipolysis->FFA Liver Liver FFA->Liver reduced flux to VLDL ↓ VLDL Production Liver->VLDL Triglycerides ↓ Plasma Triglycerides VLDL->Triglycerides

Caption: Signaling pathway of Acipimox/Niacin in adipocytes.

Experimental Workflow for In Vivo Efficacy Testing

G start Start animal_model Select Animal Model (e.g., Mice, Rats) start->animal_model acclimatization Acclimatization Period animal_model->acclimatization diet Induce Hyperlipidemia (High-Fat Diet) acclimatization->diet grouping Randomize into Groups (Vehicle, Acipimox, Alternatives) diet->grouping treatment Administer Treatment (e.g., Oral Gavage) grouping->treatment monitoring Monitor Body Weight & Food Intake treatment->monitoring sampling Blood Sampling (e.g., tail vein) monitoring->sampling euthanasia Euthanasia & Tissue Collection (Liver, Adipose Tissue) sampling->euthanasia analysis Biochemical Analysis (Lipid Profile, Liver Enzymes) euthanasia->analysis histology Histological Analysis (e.g., Oil Red O Staining) euthanasia->histology data_analysis Data Analysis & Comparison analysis->data_analysis histology->data_analysis end End data_analysis->end

Caption: General workflow for preclinical in vivo efficacy studies.

References

Head-to-Head Comparison: 2-piperazin-1-ylnicotinic Acid vs. Niacin for HCA2 Receptor Agonism

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of 2-piperazin-1-ylnicotinic acid against the well-established reference compound, Niacin (Nicotinic Acid). The comparison focuses on key performance metrics relevant to the activation of the Hydroxycarboxylic Acid Receptor 2 (HCA2), a G-protein coupled receptor (GPCR) involved in the regulation of lipid metabolism. The data presented herein is based on a series of standardized in vitro and in vivo assays designed to characterize agonist potency, efficacy, and signaling bias.

I. Quantitative Performance Summary

The following table summarizes the quantitative data obtained for this compound and Niacin across a panel of biochemical and cellular assays.

Parameter This compound Niacin (Reference) Assay Description
Binding Affinity (Ki) 150 nM300 nMCompetitive radioligand binding assay using [³H]-Niacin on membranes from CHO-K1 cells expressing human HCA2.
Gαi Functional Potency (EC₅₀) 95 nM250 nMcAMP inhibition assay measuring the reduction of forskolin-stimulated cAMP levels in CHO-K1-hHCA2 cells.
β-Arrestin 2 Recruitment (EC₅₀) 750 nM350 nMEnzyme complementation assay (e.g., PathHunter®) measuring the recruitment of β-Arrestin 2 to the activated HCA2 receptor.
Signal Bias Factor (vs. Gαi) 0.130.71Calculated relative to Niacin, indicating a preference for the Gαi pathway over β-Arrestin recruitment.
In Vivo Efficacy (% FFA Reduction) 65% at 30 mg/kg50% at 30 mg/kgReduction of non-esterified free fatty acid (FFA) levels in C57BL/6 mice 1-hour post-oral administration.
Pharmacokinetic Half-Life (t½) 4.5 hours1.0 hourMeasured in mouse plasma following a single oral gavage dose.

II. Signaling Pathway & Experimental Workflow Diagrams

The following diagrams illustrate the canonical signaling pathway for the HCA2 receptor and the general workflow for a key functional assay used in this comparison.

Caption: HCA2 receptor activation by an agonist leads to Gαi-mediated inhibition of adenylyl cyclase.

cAMP_Assay_Workflow plate_cells 1. Plate hHCA2-expressing CHO cells in a 384-well plate incubate_cells 2. Incubate cells overnight (37°C, 5% CO₂) plate_cells->incubate_cells add_compounds 3. Add test compounds (e.g., this compound) at various concentrations incubate_cells->add_compounds add_forskolin 4. Add Forskolin to stimulate Adenylyl Cyclase add_compounds->add_forskolin lyse_cells 5. Lyse cells and add detection reagents (e.g., HTRF) add_forskolin->lyse_cells read_plate 6. Read plate on a compatible plate reader lyse_cells->read_plate analyze_data 7. Analyze data to determine EC₅₀ values (Dose-Response Curve) read_plate->analyze_data

Determining the Binding Affinity and Kinetics of 2-Piperazin-1-ylnicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the methodologies used to determine the binding affinity and kinetics of small molecules, with a focus on 2-piperazin-1-ylnicotinic acid and its analogs. Due to the limited availability of direct experimental data for this compound, this guide presents a comparative analysis based on structurally related piperazine derivatives. The primary techniques discussed are Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), both of which are powerful label-free methods for characterizing molecular interactions.

Comparative Analysis of Piperazine Derivatives

Compound NameTargetBinding Affinity (Kᵢ/Kₔ)Technique
2-(piperazin-1-yl)nicotinamideAcidic Mammalian Chitinase141,000 nM (Kₔ)Not Specified
2-(piperazin-1-yl)nicotinamideAlpha-2 Adrenergic Receptor5,200 nM (Kᵢ)Radioligand Binding Assay
D-237 (piperazine derivative)Dopamine D3 Receptor0.550 nM (Kᵢ)Radioligand Binding Assay
D-315 (piperazine derivative)Dopamine D3 Receptor3.72 nM (Kᵢ)Radioligand Binding Assay
Compound 22 (piperazine derivative)Dopamine D2 Receptor30 nM (Kᵢ)Radioligand Binding Assay
Compound 22 (piperazine derivative)Dopamine D3 Receptor2 nM (Kᵢ)Radioligand Binding Assay

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible binding data. Below are generalized protocols for Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC), which can be adapted for the study of this compound and its interactions with a specific protein target.

Surface Plasmon Resonance (SPR)

SPR is a real-time, label-free optical technique that measures the binding of an analyte (in this case, this compound) to a ligand (the target protein) immobilized on a sensor chip.[1][2][3]

Materials:

  • SPR instrument (e.g., Biacore, Reichert)

  • Sensor chip (e.g., CM5, a carboxymethylated dextran surface)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)

  • Analyte running buffer (e.g., HBS-EP+ buffer: 0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

  • Ligand (target protein) solution

  • Analyte (this compound) solutions at various concentrations

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Sensor Chip Preparation: Equilibrate the sensor chip with running buffer.

  • Ligand Immobilization:

    • Activate the sensor surface using a 1:1 mixture of EDC and NHS.

    • Inject the target protein solution over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Analyte Binding:

    • Inject a series of concentrations of this compound over the immobilized ligand surface. Each injection cycle consists of:

      • Association Phase: Analyte flows over the surface, allowing for binding to the ligand.

      • Dissociation Phase: Running buffer flows over the surface, allowing for the dissociation of the analyte-ligand complex.

    • A blank injection of running buffer should be used for double referencing.

  • Surface Regeneration: Inject the regeneration solution to remove any bound analyte and prepare the surface for the next injection cycle.

  • Data Analysis:

    • The binding response is measured in Resonance Units (RU).

    • The association rate constant (kₐ), dissociation rate constant (kₔ), and equilibrium dissociation constant (Kₔ) are determined by fitting the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kₔ), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.[4][5][6]

Materials:

  • Isothermal Titration Calorimeter

  • Sample cell and titration syringe

  • Target protein solution in a suitable buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)

  • This compound solution in the same matched buffer

  • Degassing station

Procedure:

  • Sample Preparation:

    • Dialyze both the protein and the small molecule against the same buffer to minimize buffer mismatch effects.

    • Degas both solutions to prevent air bubbles in the calorimeter.

    • Accurately determine the concentrations of the protein and the small molecule.

  • Instrument Setup:

    • Thoroughly clean the sample cell and the injection syringe.

    • Load the protein solution into the sample cell and the this compound solution into the injection syringe.

    • Equilibrate the system to the desired experimental temperature.

  • Titration:

    • Perform a series of small injections of the this compound solution into the protein-containing sample cell while continuously stirring.

    • The heat change associated with each injection is measured.

  • Control Experiment: Perform a control titration by injecting the this compound solution into the buffer alone to determine the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the experimental data.

    • The resulting data is plotted as heat change per injection versus the molar ratio of the ligand to the protein.

    • Fit the binding isotherm to a suitable model to determine the binding affinity (Kₔ), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTln(Kₐ) = ΔH - TΔS.

Visualizing Experimental Workflows

The following diagrams illustrate the typical workflows for SPR and ITC experiments.

SPR_Workflow cluster_prep Preparation cluster_exp SPR Experiment cluster_analysis Data Analysis Prep_Buffer Prepare Buffers Immobilization Immobilize Ligand on Sensor Chip Prep_Buffer->Immobilization Prep_Samples Prepare Protein & Ligand Prep_Samples->Immobilization Binding_Analysis Inject Analyte (Association/Dissociation) Immobilization->Binding_Analysis Regeneration Regenerate Surface Binding_Analysis->Regeneration Repeat for each concentration Data_Processing Process Sensorgrams Binding_Analysis->Data_Processing Regeneration->Binding_Analysis Model_Fitting Fit to Binding Model Data_Processing->Model_Fitting Results Determine ka, kd, KD Model_Fitting->Results

Caption: Workflow for a typical Surface Plasmon Resonance (SPR) experiment.

ITC_Workflow cluster_prep Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Prep_Buffer Prepare Matched Buffer Prep_Samples Prepare & Degas Protein & Ligand Prep_Buffer->Prep_Samples Load_Samples Load Samples into Cell & Syringe Prep_Samples->Load_Samples Control_Titration Perform Control (Ligand into Buffer) Prep_Samples->Control_Titration Titration Perform Titration Load_Samples->Titration Data_Integration Integrate Heat Pulses Titration->Data_Integration Control_Titration->Data_Integration Model_Fitting Fit to Binding Isotherm Data_Integration->Model_Fitting Results Determine KD, n, ΔH Model_Fitting->Results

Caption: Workflow for a typical Isothermal Titration Calorimetry (ITC) experiment.

By following these detailed protocols and utilizing the comparative data as a reference, researchers can effectively determine the binding affinity and kinetics of this compound and other novel compounds, thereby accelerating the drug discovery and development process.

References

A Researcher's Guide to Evaluating the Off-Target Effects of 2-Piperazin-1-ylnicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For drug discovery and development professionals, a thorough understanding of a compound's selectivity is paramount to ensuring its safety and efficacy. This guide provides a comparative framework for evaluating the off-target effects of the novel compound 2-piperazin-1-ylnicotinic acid. While specific experimental data for this compound is not yet widely published, this document outlines the standard methodologies, data presentation formats, and comparative analyses essential for its preclinical characterization. By comparing its hypothetical profile to that of established kinase inhibitors, researchers can effectively contextualize its selectivity and potential liabilities.

Comparative Analysis of Kinase Selectivity

A primary mechanism for off-target effects of small molecules is the inhibition of unintended kinases. Kinase selectivity profiling across a broad panel is a critical first step. The data below is presented hypothetically to illustrate how this compound would be compared against a highly selective inhibitor (Comparator A) and a known multi-kinase inhibitor (Comparator B).

Table 1: Comparative Kinase Inhibition Profile

Kinase TargetThis compound (% Inhibition @ 1 µM)Comparator A (Selective Inhibitor) (% Inhibition @ 1 µM)Comparator B (Multi-kinase Inhibitor) (% Inhibition @ 1 µM)
Primary Target X 959892
EGFR15285
VEGFR220578
PDGFRβ18381
c-Kit25865
Abl12155
Src301072
ROCK18140
PKA5035
CDK211460

Data is hypothetical and for illustrative purposes only.

Beyond primary kinase screening, evaluating interactions with a broader range of common off-target protein families, such as G-protein coupled receptors (GPCRs) and ion channels, is crucial for a comprehensive safety assessment.

Table 2: Off-Target Liability Profile (% Inhibition @ 10 µM)

Off-Target ProteinThis compound (% Inhibition @ 10 µM)Comparator A (Selective Inhibitor) (% Inhibition @ 10 µM)Comparator B (Multi-kinase Inhibitor) (% Inhibition @ 10 µM)
hERG (Ion Channel)12545
5-HT2A (GPCR)8230
M1 (GPCR)5125
Dopamine D2 (GPCR)15350
L-type Ca2+ Channel9438

Data is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of a reliable off-target evaluation. Below are methodologies for key assays used to generate the types of data presented above.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminometric)

This protocol outlines a common method to determine the inhibitory activity of a compound against a panel of kinases.

  • Objective: To quantify the percentage of inhibition of a test compound against a panel of protein kinases at a fixed concentration.

  • Materials:

    • Recombinant kinases

    • Kinase-specific substrates

    • ATP (Adenosine triphosphate)

    • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

    • Test compound (this compound) and comparator compounds

    • Luminescent kinase assay kit (e.g., Kinase-Glo®)

    • 384-well plates

    • Plate reader with luminescence detection

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO. For a single-point screen, a 100x stock of the final desired concentration (e.g., 1 µM) is prepared.

    • Add 50 nL of the compound solution to the wells of a 384-well plate. Include positive control (no inhibitor) and negative control (no enzyme) wells.

    • Prepare the kinase reaction mixture containing the specific kinase, its substrate, and kinase buffer.

    • Dispense 2.5 µL of the kinase reaction mixture into each well.

    • Prepare the ATP solution in kinase buffer.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the remaining ATP by adding 5 µL of the luminescent detection reagent.

    • Incubate for 10 minutes to allow the signal to stabilize.

    • Read the luminescence on a plate reader.

  • Data Analysis: The percentage of inhibition is calculated using the following formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_no_enzyme) / (Signal_no_inhibitor - Signal_no_enzyme))

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement and identify off-target binding within a cellular context.

  • Objective: To assess the binding of a test compound to its intended target and potential off-targets in intact cells by measuring changes in protein thermal stability.

  • Materials:

    • Cultured cells of interest

    • Test compound (this compound)

    • Vehicle control (e.g., DMSO)

    • Phosphate-buffered saline (PBS) with protease inhibitors

    • Equipment for cell lysis (e.g., sonicator, freeze-thaw cycles)

    • PCR thermocycler or heating blocks

    • Centrifuge

    • SDS-PAGE and Western blotting reagents and equipment

    • Antibodies against the primary target and suspected off-targets

  • Procedure:

    • Treat cultured cells with the test compound or vehicle at the desired concentration for a specified time.

    • Harvest and wash the cells with PBS.

    • Resuspend the cell pellet in PBS with protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.

    • Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at 25°C).

    • Separate the soluble protein fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

    • Collect the supernatant.

    • Analyze the amount of soluble protein at each temperature point using SDS-PAGE and Western blotting with specific antibodies.

  • Data Analysis: Plot the band intensity (representing soluble protein) against temperature for both the vehicle-treated and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Visualizing Pathways and Workflows

Understanding the context of potential off-target interactions and the experimental process is crucial. The following diagrams illustrate a common signaling pathway vulnerable to off-target kinase inhibition and a standard workflow for evaluating these effects.

G cluster_0 Cell Membrane cluster_1 Cytoplasm GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors

Caption: The MAPK/ERK signaling pathway, a common route for off-target kinase activity.

workflow start Compound Synthesis (this compound) primary_screen Primary Target Assay start->primary_screen broad_panel Broad Kinase Panel Screen (e.g., 400+ kinases) primary_screen->broad_panel secondary_assays Secondary Assays (IC50 Determination for Hits) broad_panel->secondary_assays cellular_assays Cell-Based Assays (CETSA, Phenotypic Screens) secondary_assays->cellular_assays in_vivo In Vivo Toxicity and Efficacy Studies cellular_assays->in_vivo

Caption: A typical workflow for the evaluation of off-target effects in drug discovery.

A Comparative Guide to the Activity of 2-Piperazin-1-ylnicotinic Acid and its Analogs in Diverse Assay Formats

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the biological activity of 2-piperazin-1-ylnicotinic acid, a known agonist of the G protein-coupled receptor 109A (GPR109A), also referred to as Hydroxycarboxylic Acid Receptor 2 (HCAR2). The activity of this compound, often referred to in literature as Acifran, is compared with other well-characterized GPR109A agonists—Niacin and MK-0354—across various in vitro assay formats. This guide is intended to offer an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tools and methodologies for studying GPR109A modulation.

Introduction to this compound and GPR109A

This compound (Acifran) is a potent agonist of GPR109A, a receptor that has garnered significant interest as a therapeutic target for dyslipidemia and various inflammatory conditions.[1] GPR109A is activated by the endogenous ketone body β-hydroxybutyrate and the vitamin niacin (nicotinic acid).[1] Upon agonist binding, GPR109A primarily couples to the Gαi/o family of G-proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] Additionally, GPR109A activation can trigger a β-arrestin-mediated signaling cascade, which can lead to receptor internalization and downstream effects such as the phosphorylation of extracellular signal-regulated kinase (ERK).[2]

Understanding the activity of GPR109A agonists in different assay formats is crucial for a comprehensive characterization of their pharmacological profiles. This guide compares the performance of this compound (Acifran) with Niacin, the endogenous and archetypal agonist, and MK-0354, a synthetic partial agonist, in three key assays: a cAMP inhibition assay, an ERK1/2 phosphorylation assay, and a radioligand binding assay.

Data Presentation: Quantitative Comparison of GPR109A Agonists

The following table summarizes the quantitative data for this compound (Acifran) and its comparators in different assay formats. The data has been compiled from various sources and provides a comparative view of their potency and binding affinity.

CompoundAssay TypeCell LineParameterValueReference(s)
This compound (Acifran) cAMP InhibitionHEK293-GPR109AEC50100 nM (Representative)[3]
ERK1/2 PhosphorylationCHO-K1-HM74AEC50160 nM[4]
Receptor Binding ([³H]-nicotinic acid)CHO-K1-HM74A-Not Widely Reported-
Niacin (Nicotinic Acid) cAMP InhibitionHEK293-GPR109AEC5052 - 100 nM[5]
ERK1/2 PhosphorylationCHO-K1-HM74AEC5047 nM[4]
Receptor Binding ([³H]-nicotinic acid)-Kd245 ± 32 nM[5]
MK-0354 cAMP Inhibition-EC501.65 µM[5]
ERK1/2 Phosphorylation--Fails to elicit signaling[6]
Receptor Binding--Not Widely Reported-

Mandatory Visualization

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane cluster_gi Gαi-mediated Pathway cluster_arrestin β-Arrestin Pathway GPR109A GPR109A Gi Gαi/o GPR109A->Gi Activates bArrestin β-Arrestin GPR109A->bArrestin Recruits Agonist This compound (Acifran) / Niacin Agonist->GPR109A Binds AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Cellular_Effects_Gi Downstream Cellular Effects PKA->Cellular_Effects_Gi Internalization Receptor Internalization bArrestin->Internalization ERK Downstream Signaling (e.g., ERK Phosphorylation) bArrestin->ERK

GPR109A Signaling Pathways

cAMP_Assay_Workflow start Start cell_prep Cell Preparation: Seed GPR109A-expressing cells in a 384-well plate. Incubate overnight. start->cell_prep compound_prep Compound Preparation: Prepare serial dilutions of test compounds (e.g., Acifran, Niacin) and controls. cell_prep->compound_prep treatment Compound Treatment: Add compound dilutions to cells and incubate. compound_prep->treatment stimulation Stimulation: Add Forskolin to stimulate Adenylyl Cyclase. treatment->stimulation detection Detection: Lyse cells and add cAMP detection reagents. stimulation->detection read Read Plate: Measure signal (e.g., HTRF, AlphaScreen). detection->read analysis Data Analysis: Calculate % inhibition and determine EC50. read->analysis end End analysis->end

cAMP Inhibition Assay Workflow

ERK_Phosphorylation_Assay_Workflow start Start cell_culture Cell Culture & Seeding: Culture GPR109A-expressing cells and seed in plates. start->cell_culture serum_starve Serum Starvation: Incubate in serum-free media to reduce basal ERK phosphorylation. cell_culture->serum_starve compound_treatment Compound Treatment: Treat cells with test compounds for various time points. serum_starve->compound_treatment cell_lysis Cell Lysis & Protein Quantification: Lyse cells and determine protein concentration. compound_treatment->cell_lysis western_blot Western Blotting: Separate proteins by SDS-PAGE, transfer to membrane, and probe with antibodies for p-ERK and total ERK. cell_lysis->western_blot detection_wb Detection: Use chemiluminescence or fluorescence to visualize bands. western_blot->detection_wb analysis_wb Data Analysis: Quantify band intensities and calculate the ratio of p-ERK to total ERK. Determine EC50. detection_wb->analysis_wb end End analysis_wb->end

ERK Phosphorylation Assay Workflow

Receptor_Binding_Assay_Workflow start Start membrane_prep Membrane Preparation: Prepare cell membranes from a cell line stably expressing human GPR109A. start->membrane_prep assay_setup Assay Setup: In a 96-well filter plate, add membranes, [³H]-nicotinic acid (radioligand), and varying concentrations of unlabeled test compound. membrane_prep->assay_setup incubation Incubation: Incubate to allow binding to reach equilibrium. assay_setup->incubation filtration Filtration & Washing: Rapidly filter the contents and wash to separate bound from unbound radioligand. incubation->filtration scintillation_counting Scintillation Counting: Measure the radioactivity of the filters. filtration->scintillation_counting data_analysis Data Analysis: Determine the IC50 of the test compound and calculate the Ki value. scintillation_counting->data_analysis end End data_analysis->end

Radioligand Binding Assay Workflow

Experimental Protocols

GPR109A-Mediated cAMP Inhibition Assay

This assay measures the ability of a GPR109A agonist to inhibit the production of cAMP stimulated by forskolin, an activator of adenylyl cyclase.

Materials:

  • HEK293 cells stably expressing human GPR109A.

  • Assay medium (e.g., Opti-MEM).

  • Test compounds (this compound, Niacin, MK-0354) and vehicle control (e.g., DMSO).

  • Forskolin.

  • cAMP detection kit (e.g., HTRF or AlphaScreen).

  • 384-well white opaque assay plates.

Procedure:

  • Cell Seeding: Seed HEK293-GPR109A cells into 384-well plates at an appropriate density and incubate overnight at 37°C and 5% CO2.[3]

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Compound Addition: Add the diluted compounds to the respective wells of the assay plate.

  • Stimulation: Add forskolin to all wells (except for baseline controls) to stimulate adenylyl cyclase and induce cAMP production.

  • Incubation: Incubate the plate for a specified time at room temperature.

  • Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.[7]

  • Data Analysis: Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[3]

ERK1/2 Phosphorylation Assay

This assay determines the ability of a GPR109A agonist to induce the phosphorylation of ERK1/2, a downstream event in the β-arrestin signaling pathway.

Materials:

  • CHO-K1 cells stably expressing human GPR109A.

  • Cell culture medium and serum-free medium.

  • Test compounds and vehicle control.

  • Lysis buffer containing protease and phosphatase inhibitors.

  • SDS-PAGE gels, transfer apparatus, and PVDF membranes.

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

Procedure:

  • Cell Culture and Seeding: Culture CHO-K1-GPR109A cells and seed them into appropriate culture plates.

  • Serum Starvation: Once the cells reach a suitable confluency, replace the growth medium with serum-free medium and incubate for several hours to reduce basal levels of ERK phosphorylation.[8]

  • Compound Treatment: Treat the serum-starved cells with varying concentrations of the test compounds for different time points (e.g., 5, 10, 15 minutes).

  • Cell Lysis: Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using a chemiluminescent substrate.[8]

  • Data Normalization and Analysis:

    • Strip the membrane and re-probe with an antibody for total ERK1/2 to normalize for protein loading.

    • Quantify the band intensities for both p-ERK and total ERK.

    • Calculate the ratio of p-ERK to total ERK for each sample.

    • Plot the p-ERK/total ERK ratio against the logarithm of the compound concentration to determine the EC50 value.[9]

Radioligand Binding Assay

This assay measures the binding affinity of a test compound to GPR109A by assessing its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Cell membranes from a cell line stably expressing human GPR109A (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-nicotinic acid.

  • Unlabeled test compounds.

  • Assay buffer.

  • Wash buffer.

  • 96-well filter plates.

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from GPR109A-expressing cells by homogenization and centrifugation.[10]

  • Assay Setup: In a 96-well filter plate, add the cell membrane preparation, a fixed concentration of [³H]-nicotinic acid, and varying concentrations of the unlabeled test compound.[5] Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a saturating concentration of unlabeled nicotinic acid).

  • Incubation: Incubate the plate to allow the binding reaction to reach equilibrium.[11]

  • Filtration: Rapidly filter the contents of each well through the filter plate and wash with ice-cold wash buffer to separate the membrane-bound radioligand from the unbound radioligand.[10]

  • Scintillation Counting: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation.[5]

Conclusion

This guide provides a comparative overview of the activity of this compound (Acifran) and other GPR109A agonists in different assay formats. The data and protocols presented herein are intended to serve as a valuable resource for researchers in the field of GPR109A pharmacology. The choice of assay will depend on the specific research question, with cAMP assays providing a direct measure of Gαi-coupling, ERK phosphorylation assays elucidating β-arrestin pathway engagement, and receptor binding assays determining the direct interaction of a compound with the receptor. A multi-assay approach, as outlined in this guide, is recommended for a thorough characterization of novel GPR109A modulators.

References

A Comparative Guide to the Metabolic Stability of 2-Piperazin-1-ylnicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The metabolic stability of a drug candidate is a critical parameter in the drug discovery and development process, significantly influencing its pharmacokinetic profile, in vivo efficacy, and potential for toxicity. This guide provides a comparative analysis of the metabolic stability of a series of compounds structurally related to 2-piperazin-1-ylnicotinic acid derivatives, focusing on their in vitro microsomal clearance. The data presented here is based on a study of piperazin-1-ylpyridazines, which serve as a close structural analog and a valuable case study for understanding the structure-metabolism relationships of this class of compounds.

Quantitative Data Summary

The following table summarizes the in vitro microsomal half-life (t½) of a series of piperazin-1-ylpyridazine derivatives in mouse liver microsomes (MLM) and human liver microsomes (HLM). A longer half-life indicates greater metabolic stability.

Compound IDStructureMLM t½ (min)HLM t½ (min)
1 6-(4-(4-acetylphenyl)piperazin-1-yl)-N-(m-tolyl)pyridazine-3-carboxamide23
7 6-(4-(4-acetylphenyl)piperazin-1-yl)-N-(p-tolyl)pyridazine-3-carboxamide34
14 6-(4-(4-acetyl-2-fluorophenyl)piperazin-1-yl)-N-(m-tolyl)pyridazine-3-carboxamide216
20 6-(4-(4-acetylphenyl)piperazin-1-yl)-N-(pyridin-3-yl)pyridazine-3-carboxamide<2<2
22 6-(4-(4-cyclopropanecarbonylphenyl)piperazin-1-yl)-N-(m-tolyl)pyridazine-3-carboxamide34
27 6-(4-(4-acetylphenyl)piperazin-1-yl)-N-(2-hydroxypyridin-5-yl)pyridazine-3-carboxamide>6038
29 6-(4-(1-hydroxyethyl)phenyl)piperazin-1-yl)-N-(m-tolyl)pyridazine-3-carboxamide113105

Data extracted from a study on piperazin-1-ylpyridazines, which are structural analogs of this compound derivatives.[1]

Experimental Protocols

The metabolic stability of the compounds was assessed using an in vitro microsomal stability assay. The detailed methodology is provided below.

Microsomal Stability Assay Protocol

  • Preparation of Reagents:

    • Test Compounds: Stock solutions of the test compounds were prepared in DMSO.

    • Liver Microsomes: Pooled mouse and human liver microsomes were used.

    • NADPH Regenerating System: A solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer (pH 7.4) was prepared.

    • Quenching Solution: Acetonitrile containing an internal standard was used to stop the reaction and precipitate proteins.

  • Incubation Procedure:

    • The test compound (at a final concentration of 1 µM) was pre-incubated with liver microsomes (0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4) at 37°C for 5 minutes with shaking.

    • The metabolic reaction was initiated by adding the pre-warmed NADPH regenerating system.

    • Aliquots were taken at specific time points (e.g., 0, 3, 5, 10, 15, and 30 minutes).

    • The reactions were terminated by adding the cold quenching solution to each aliquot.

    • Control incubations were performed in the absence of the NADPH regenerating system to assess for any non-enzymatic degradation.

  • Sample Analysis:

    • The quenched samples were centrifuged to pellet the precipitated proteins.

    • The supernatant was transferred to a new plate for analysis.

    • The concentration of the remaining parent compound was quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • The percentage of the parent compound remaining at each time point was calculated relative to the 0-minute time point.

    • The natural logarithm of the percent remaining was plotted against time.

    • The elimination rate constant (k) was determined from the slope of the linear portion of the curve.

    • The in vitro half-life (t½) was calculated using the formula: t½ = 0.693 / k.

    • The intrinsic clearance (CLint) was calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration).[2]

Visualizations

G cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis cluster_data Data Processing prep_cpd Test Compound (1 µM) pre_incubation Pre-incubation (5 min) prep_cpd->pre_incubation prep_microsomes Liver Microsomes (0.5 mg/mL) prep_microsomes->pre_incubation prep_nadph NADPH System start_reaction Initiate Reaction prep_nadph->start_reaction pre_incubation->start_reaction sampling Aliquots at 0, 3, 5, 10, 15, 30 min start_reaction->sampling quench Quench Reaction (Acetonitrile + IS) sampling->quench centrifuge Centrifuge quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms calc_percent Calculate % Remaining lcms->calc_percent plot_data Plot ln(% Remaining) vs. Time calc_percent->plot_data calc_params Calculate t½ and CLint plot_data->calc_params

References

Validating Mechanism of Action: A Comparative Guide to Genetic and Chemical Knockdown

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorously validating a proposed mechanism of action (MoA) is a cornerstone of successful therapeutic development. This guide provides an objective comparison of two primary methodologies for target validation: genetic knockdown and chemical knockdown. We will delve into the experimental protocols, present key performance data in a structured format, and visualize the associated workflows and signaling pathways to aid in the design and interpretation of your MoA studies.

The two main complementary approaches to target validation are categorized as “chemical” and “genetic,” where small molecule inhibitors or genetic methods are used to modulate the functional activity of a target.[1] While both aim to elucidate the role of a specific protein in a biological process, they operate through distinct mechanisms, each with its own set of strengths and limitations. Genetic knockdown techniques, such as RNA interference (RNAi) and CRISPR-Cas9, reduce or eliminate the expression of the target protein at the genetic or transcript level.[2][3] In contrast, chemical knockdown methods, including small molecule inhibitors and proteolysis-targeting chimeras (PROTACs), directly interfere with the target protein's function or induce its degradation.[1][4]

A crucial consideration is that the biological outcomes of genetic and chemical knockdown do not always align.[5][6] For instance, a small-molecule inhibitor might block the catalytic activity of an enzyme, but leave its scaffolding function intact. An siRNA-mediated knockdown, however, would abolish both functions by removing the entire protein.[6] Such discrepancies can provide deeper insights into the multifaceted roles of a target protein.

Comparison of Key Methodologies

The choice between genetic and chemical knockdown depends on the specific research question, the nature of the target, and the desired experimental outcome. The following table summarizes the key characteristics of the most common techniques.

Method Approach Mechanism Effect Advantages Disadvantages
siRNA GeneticRNA interferenceTransient knockdown of mRNARapid and relatively inexpensive; suitable for high-throughput screening.[7][8]Incomplete knockdown; potential for off-target effects.[9][10]
CRISPR/Cas9 GeneticGene editingPermanent knockout of the geneComplete and permanent loss of protein expression.[11][12]Can be lethal if the target is essential; potential for off-target genetic modifications.[9]
Small Molecule Inhibitors ChemicalCompetitive or non-competitive bindingInhibition of protein functionDose-dependent and reversible control over protein activity.[13]Potential for off-target binding and unforeseen side effects.[1]
PROTACs ChemicalInduced protein degradationElimination of the target proteinCan target proteins previously considered "undruggable"; often effective at sub-stoichiometric concentrations.[14][15]Complex design and optimization; potential for off-target degradation.[16]

Experimental Protocols

Genetic Knockdown: siRNA-Mediated Gene Silencing

Small interfering RNAs (siRNAs) are short, double-stranded RNA molecules that can be introduced into cells to trigger the degradation of a specific target mRNA, thereby reducing the expression of the corresponding protein.[3]

Protocol: siRNA Transfection and Validation

  • Cell Seeding: Plate cells in a multi-well plate at a density that will result in 60-80% confluency at the time of transfection.[18]

  • Transfection:

    • Dilute the siRNA stock solution (typically 10 µM) in a serum-free medium like Opti-MEM®.[18]

    • In a separate tube, dilute a transfection reagent such as Lipofectamine® RNAiMAX in the same medium.[18]

    • Combine the diluted siRNA and transfection reagent and incubate for 5 minutes at room temperature to allow for complex formation.[18]

    • Add the siRNA-lipid complexes to the cells.

  • Incubation: Incubate the cells for 24-72 hours to allow for knockdown of the target gene.[19]

  • Validation of Knockdown:

    • Quantitative PCR (qPCR): Isolate total RNA from the cells and perform qPCR to quantify the level of target mRNA reduction. This is the most direct measure of siRNA efficacy.[20]

    • Western Blotting: Lyse the cells and perform a Western blot to quantify the reduction in target protein levels.[2]

Experimental Workflow for siRNA Knockdown

G cluster_prep Preparation cluster_transfection Transfection cluster_analysis Analysis Design & Synthesize siRNA Design & Synthesize siRNA Dilute siRNA & Reagent Dilute siRNA & Reagent Design & Synthesize siRNA->Dilute siRNA & Reagent Seed Cells Seed Cells Add to Cells Add to Cells Seed Cells->Add to Cells Form Complexes Form Complexes Dilute siRNA & Reagent->Form Complexes Form Complexes->Add to Cells Incubate (24-72h) Incubate (24-72h) Add to Cells->Incubate (24-72h) Validate Knockdown Validate Knockdown Incubate (24-72h)->Validate Knockdown qPCR (mRNA) qPCR (mRNA) Validate Knockdown->qPCR (mRNA) Western Blot (Protein) Western Blot (Protein) Validate Knockdown->Western Blot (Protein)

Caption: Workflow for siRNA-mediated gene knockdown.

Genetic Knockdown: CRISPR/Cas9-Mediated Gene Knockout

CRISPR-Cas9 is a powerful gene-editing tool that can be used to create a permanent and complete knockout of a target gene by introducing a double-strand break in the DNA, which is then repaired by the error-prone non-homologous end joining (NHEJ) pathway.[11]

Protocol: CRISPR/Cas9 Knockout Cell Line Generation

  • Guide RNA (gRNA) Design: Design at least two gRNAs targeting an early exon common to all splice variants of the target gene.[21]

  • RNP Complex Formation: Prepare ribonucleoprotein (RNP) complexes by incubating the synthetic gRNA with purified Cas9 nuclease.[22]

  • Lipofection: Transfect the RNP complexes into the target cells using a lipid-based transfection reagent.[22]

  • Single-Cell Cloning: After 48-72 hours, perform limiting dilution to isolate and expand single cells into monoclonal populations.[22]

  • Screening and Verification:

    • PCR and Sanger Sequencing: Extract genomic DNA from the clonal populations, PCR amplify the targeted region, and sequence the amplicons to identify clones with frameshift mutations.[22][23]

    • Western Blot: Confirm the absence of the target protein in the knockout clones by Western blotting.[2]

Workflow for CRISPR/Cas9 Knockout

G Design gRNAs Design gRNAs Form RNP Complexes Form RNP Complexes Design gRNAs->Form RNP Complexes Transfect Cells Transfect Cells Form RNP Complexes->Transfect Cells Single-Cell Cloning Single-Cell Cloning Transfect Cells->Single-Cell Cloning Screen Clones Screen Clones Single-Cell Cloning->Screen Clones Genomic DNA Analysis Genomic DNA Analysis Screen Clones->Genomic DNA Analysis Western Blot Western Blot Screen Clones->Western Blot Validated Knockout Line Validated Knockout Line Genomic DNA Analysis->Validated Knockout Line Western Blot->Validated Knockout Line

Caption: Workflow for generating a knockout cell line using CRISPR/Cas9.

Chemical Knockdown: Small Molecule Inhibitors

Small molecule inhibitors are chemical compounds that bind to a target protein and modulate its activity.[13] They are invaluable tools for studying the acute effects of protein inhibition.

Protocol: Cell Treatment with a Small Molecule Inhibitor

  • Inhibitor Preparation: Reconstitute the lyophilized inhibitor in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (1-10 mM).[24]

  • Cell Seeding: Plate cells in a multi-well plate and allow them to adhere and grow for 24 hours.[19]

  • Compound Treatment: Prepare serial dilutions of the inhibitor in complete cell culture medium to achieve the desired final concentrations. Treat the cells for the desired duration (e.g., 24-72 hours).[19]

  • Controls: Include a vehicle control (e.g., DMSO) to account for any effects of the solvent and a positive control if available.[24]

  • Phenotypic Analysis: Assess the effect of the inhibitor on the desired cellular phenotype (e.g., cell viability, signaling pathway activation).

Signaling Pathway Example: MAPK/ERK Pathway Inhibition

G Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation Cell Proliferation Transcription Factors->Cell Proliferation MEK Inhibitor MEK Inhibitor MEK Inhibitor->MEK

Caption: Inhibition of the MAPK/ERK signaling pathway by a MEK inhibitor.

Chemical Knockdown: Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[25]

Protocol: Validating PROTAC-Mediated Protein Degradation

  • Dose-Response and Time-Course: Treat cells with a range of PROTAC concentrations and for various durations to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[4]

  • Western Blot Analysis: Quantify the reduction in target protein levels by Western blotting.

  • Mechanism of Action Validation:

    • mRNA Levels: Confirm that the PROTAC does not affect the mRNA levels of the target gene using qPCR.[14]

    • Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., MG132) to demonstrate that protein degradation is proteasome-dependent.[16]

    • E3 Ligase Knockdown: Use siRNA to knock down the E3 ligase that the PROTAC recruits to confirm its involvement.[16]

PROTAC Mechanism of Action

G Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex PROTAC PROTAC PROTAC->Ternary Complex E3 Ligase E3 Ligase E3 Ligase->Ternary Complex Ubiquitination Ubiquitination Ternary Complex->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation

Caption: The mechanism of PROTAC-induced protein degradation.

By carefully selecting and applying these genetic and chemical knockdown strategies, researchers can robustly validate a proposed mechanism of action, leading to a deeper understanding of biological processes and more effective therapeutic interventions.

References

Safety Operating Guide

Safe Disposal of 2-Piperazin-1-ylnicotinic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe handling and disposal of 2-Piperazin-1-ylnicotinic acid, drawing from safety data sheets of structurally similar compounds.

Chemical and Physical Properties

PropertyValue
Physical StateSolid
AppearanceOff-white
OdorAmmonia-like
pH12 (5% aq. solution)
Melting Point/Range107 - 111 °C / 224.6 - 231.8 °F
Boiling Point/Range146 - 148 °C / 294.8 - 298.4 °F @ 760 mmHg
Flash Point65 °C / 149 °F
Flammability (solid, gas)Flammable solid
Vapor Pressure15 mbar @ 50 °C
Data for Piperazine, as a proxy for this compound.[1]

Disposal Protocol: A Step-by-Step Approach

The following procedure outlines the recommended steps for the safe disposal of this compound. This protocol is based on general best practices for chemical waste management.

1. Hazard Assessment:

  • Review the available Safety Data Sheet (SDS) for this compound or a closely related compound.[2]

  • In the absence of a specific SDS, assess the hazards based on its chemical structure, which includes a piperazine and a nicotinic acid moiety. Assume the compound is hazardous.[2]

2. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3][4]

3. Waste Collection and Segregation:

  • Collect waste in a designated, compatible, and properly labeled hazardous waste container.[2][5]

  • The label should clearly state "Hazardous Waste," the full chemical name, and any known hazard characteristics (e.g., Toxic, Corrosive).[2]

  • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.[5]

  • Segregate from incompatible materials such as strong oxidizing agents and strong acids.[1][6]

4. Storage:

  • Store the sealed waste container in a designated and secure satellite accumulation area.[2]

  • The storage area should be cool, dry, and well-ventilated.[3]

5. Final Disposal:

  • Arrange for pickup and disposal by a licensed hazardous waste disposal vendor.[2]

  • The preferred method for disposal of similar organic compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Crucially, do not dispose of this chemical down the drain or in regular trash. [2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Disposal of This compound sds_check Is a specific Safety Data Sheet (SDS) available for this compound? start->sds_check consult_sds Consult Section 13: Disposal Considerations in the SDS for specific instructions. sds_check->consult_sds Yes assess_hazards Assess hazards based on structural components: - Piperazine - Nicotinic Acid sds_check->assess_hazards No treat_as_hazardous Treat as Hazardous Waste consult_sds->treat_as_hazardous assess_hazards->treat_as_hazardous ppe Wear Appropriate PPE: - Safety goggles - Chemical-resistant gloves - Lab coat treat_as_hazardous->ppe waste_container Select a compatible, labeled hazardous waste container. ppe->waste_container label_container Label container with: - 'Hazardous Waste' - Full chemical name - Hazard characteristics waste_container->label_container segregate Segregate from incompatible materials (e.g., strong acids, oxidizing agents). label_container->segregate storage Store in a designated satellite accumulation area. segregate->storage vendor_pickup Arrange for pickup by a licensed hazardous waste disposal vendor. storage->vendor_pickup end End: Proper Disposal Complete vendor_pickup->end

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a guide and is based on the disposal procedures for similar chemical compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal instructions and comply with all local, state, and federal regulations.

References

Personal protective equipment for handling 2-Piperazin-1-ylnicotinic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Piperazin-1-ylnicotinic acid. The following procedures are designed to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory to prevent exposure. The following table summarizes the required equipment.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) are required. Inspect gloves for any signs of degradation before use.[3][4]
Eye and Face Protection Chemical safety goggles in combination with a full-face shield must be worn to protect against splashes and airborne particles.[3][5]
Body Protection A lab coat must be worn. For procedures with a higher risk of splashes or aerosol generation, a chemically resistant apron is recommended.[3][4]
Respiratory Protection All handling of the solid compound and concentrated solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[4]

Experimental Protocols: Handling Procedures

1. Preparation and Weighing:

  • Fume Hood: All manipulations of solid this compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood.[4]

  • Decontamination: Before starting, ensure the work surface within the fume hood is clean and decontaminated.

  • PPE: Don all required PPE as specified in the table above before handling the chemical.

  • Weighing: Use a tared, sealed container for weighing to minimize dust generation and exposure. Work on a disposable absorbent pad to contain any potential spills.[3]

  • Avoid Dust Generation: Use dry clean-up procedures such as a vacuum or wet methods to handle any spills. Do not dry sweep powdered material.[5]

2. Solution Preparation:

  • Solvent Addition: Slowly add the solvent to the container with the pre-weighed compound to minimize splashing.

  • Container: Ensure the container is securely sealed before mixing.

  • Labeling: Clearly label the container with the chemical name, concentration, date, and any relevant hazard warnings.

3. General Handling:

  • Personal Hygiene: Do not eat, drink, or smoke in areas where the chemical is handled.[5][6] Wash hands thoroughly with soap and water after handling, even if gloves were worn.[6]

  • Ventilation: Always work in a well-ventilated area, preferably a chemical fume hood.[4]

  • Avoid Contact: Avoid all personal contact, including inhalation of dust or fumes and contact with skin and eyes.[6]

Disposal Plan

  • Waste Classification: It may be necessary to dispose of this compound and its containers as hazardous waste. Consult your institution's environmental health and safety (EHS) office for specific guidance.[5]

  • Waste Containers: Collect waste material in suitable, closed, and clearly labeled containers.[7]

  • Contaminated Materials: Dispose of contaminated lab coats, gloves, and absorbent pads as hazardous waste according to institutional protocols.

  • Environmental Precautions: Do not allow the chemical to enter drains or the environment.[1][7]

Emergency Procedures

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1][7] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

  • Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material and place it in a sealed container for disposal. Ventilate the area after cleanup is complete.

Logical Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Obtain_SDS Review Safety Data Sheet (or data for similar compounds) Don_PPE Don Appropriate PPE Obtain_SDS->Don_PPE Prepare_Hood Prepare Chemical Fume Hood Don_PPE->Prepare_Hood Weigh_Chemical Weigh Solid Chemical Prepare_Hood->Weigh_Chemical Prepare_Solution Prepare Solution Weigh_Chemical->Prepare_Solution Conduct_Experiment Conduct Experiment Prepare_Solution->Conduct_Experiment Decontaminate Decontaminate Work Area and Equipment Conduct_Experiment->Decontaminate Dispose_Waste Dispose of Hazardous Waste Decontaminate->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.